Acid-PEG3-C2-Boc
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWZJPCGUNJFEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Acid-PEG3-C2-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Acid-PEG3-C2-Boc, a versatile heterobifunctional linker. With its distinct chemical functionalities, this polyethylene (B3416737) glycol (PEG)-based linker has emerged as a critical tool in the development of targeted therapeutics, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its physicochemical properties, provides illustrative experimental protocols for its use in bioconjugation, and presents visual workflows to guide researchers in its effective application.
Core Properties of this compound
This compound, also known by its synonym (Boc-amino)-PEG3-C2-carboxylic acid, is a chemical entity that features a carboxylic acid group at one end and a tert-butyloxycarbonyl (Boc)-protected amine at the other, connected by a hydrophilic PEG3 spacer. This structure allows for a sequential and controlled conjugation to two different molecules.
The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and execution.
| Property | Value | Reference(s) |
| Chemical Name | 3-(2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethoxy)propanoic acid | [1] |
| Synonym(s) | (Boc-amino)-PEG3-C2-carboxylic acid | [2] |
| CAS Number | 1807539-06-5 | [1] |
| Molecular Formula | C₁₄H₂₆O₇ | [1] |
| Molecular Weight | 306.35 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid powder | [1] |
| Purity | ≥97% (HPLC) | [2] |
| Solubility | DMSO: ≥ 175 mg/mL (571.24 mM) | [3] |
| Storage Conditions | Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |
Applications in Drug Development
The unique bifunctional nature of this compound makes it a valuable tool in several areas of drug development, most notably in the field of targeted protein degradation.
PROTAC Linker
This compound is extensively used as a linker in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG3 spacer in this compound provides the necessary flexibility and length to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. This linker has been utilized in the development of PROTACs for the degradation of key therapeutic targets such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian target of rapamycin (B549165) (mTOR).[1][3]
Bioconjugation and Drug Delivery
The carboxylic acid and protected amine functionalities of this compound allow for its use in various bioconjugation applications. The hydrophilic PEG spacer can improve the solubility and pharmacokinetic properties of conjugated molecules. It can be used to link small molecule drugs to targeting moieties such as antibodies or peptides, or to modify surfaces for enhanced biocompatibility.
Experimental Protocols
The following sections provide detailed, illustrative protocols for the common reactions involving this compound. These protocols are based on established chemical principles for similar bifunctional linkers.
General Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process that includes the activation of the carboxylic acid, coupling to the first ligand, deprotection of the Boc group, and coupling to the second ligand.
Protocol 1: Activation of Carboxylic Acid and Amide Coupling
This protocol describes the activation of the carboxylic acid moiety of this compound using EDC and NHS, followed by conjugation to an amine-containing molecule.
Materials:
-
This compound
-
Amine-containing molecule (Ligand 1)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
-
Reaction buffer (for aqueous reactions, e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Activation:
-
Dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent or reaction buffer.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-60 minutes to form the NHS ester intermediate. The reaction progress can be monitored by TLC or LC-MS.
-
-
Conjugation:
-
In a separate flask, dissolve the amine-containing molecule (Ligand 1, 1.0-1.2 equivalents) in the same anhydrous solvent or a compatible buffer (for aqueous reactions, the pH should be adjusted to 7.2-8.0).
-
Add the activated this compound solution dropwise to the solution of Ligand 1.
-
Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching solution to consume any unreacted NHS ester.
-
Purify the resulting conjugate using an appropriate chromatographic technique, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to reveal the primary amine for subsequent conjugation.
Materials:
-
Boc-protected conjugate from the previous step
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Deprotection Reaction:
-
Dissolve the purified Boc-protected conjugate in anhydrous DCM.
-
Prepare a solution of 20-50% TFA in DCM.
-
Add the TFA solution to the dissolved conjugate and stir at room temperature. The reaction is typically complete within 30-60 minutes.
-
-
Work-up:
-
Monitor the reaction by TLC or LC-MS to confirm the removal of the Boc group.
-
Once complete, remove the excess TFA and DCM under reduced pressure.
-
To ensure complete removal of residual acid, co-evaporate with toluene (repeat 2-3 times).
-
The resulting amine salt can be used directly in the next step or after neutralization.
-
Conclusion
This compound is a highly valuable and versatile bifunctional linker for researchers in chemistry, biology, and pharmaceutical sciences. Its well-defined structure, incorporating a hydrophilic PEG spacer and orthogonal reactive groups, enables the straightforward and efficient synthesis of complex biomolecular conjugates, including PROTACs. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in innovative research and development projects aimed at creating next-generation targeted therapies.
References
An In-depth Technical Guide to Acid-PEG3-C2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acid-PEG3-C2-Boc is a heterobifunctional linker of significant interest in the rapidly advancing field of targeted protein degradation. This molecule plays a crucial role in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs), particularly those developed for the degradation of the Epidermal Growth Factor Receptor (EGFR). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound. Detailed experimental protocols for the utilization of this linker in PROTAC-mediated protein degradation are presented, along with a summary of relevant quantitative data from the literature. Visual diagrams generated using the DOT language are included to illustrate key biological pathways and experimental workflows, offering a valuable resource for researchers engaged in the development of novel therapeutics.
Introduction to this compound
This compound, with the systematic name 3-[2-[2-(3-tert-butoxy-3-oxo-propoxy)ethoxy]ethoxy]propanoic acid, is a chemical entity that embodies the essential characteristics of a PROTAC linker. It possesses two distinct functional groups: a carboxylic acid and a tert-butyloxycarbonyl (Boc) protected carboxyl group, separated by a polyethylene (B3416737) glycol (PEG) spacer. This bifunctional nature allows for the sequential conjugation of two different molecules, a crucial step in the assembly of a PROTAC.
PROTACs are innovative therapeutic agents designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. They consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a passive spacer but plays a critical role in determining the efficacy, solubility, and pharmacokinetic properties of the PROTAC. The PEG component of this compound enhances the aqueous solubility of the resulting PROTAC, a common challenge in the development of these larger molecules.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in chemical synthesis and drug design. The key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C14H26O7 |
| Molecular Weight | 306.35 g/mol |
| CAS Number | 1807539-06-5 |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in Water, DMSO, DCM, DMF |
| pKa | 4.28 ± 0.10 (Predicted) |
| Boiling Point | 423.2 ± 35.0 °C (Predicted) |
| Density | 1.106 ± 0.06 g/cm3 (Predicted) |
Table 1: Physicochemical Properties of this compound. Data sourced from.
Synthesis of this compound
Note: The following is a generalized synthetic scheme for a related compound and should be adapted and optimized for the specific synthesis of this compound.
Figure 1: Generalized workflow for the synthesis of a PEG-based linker.
Application in PROTAC-Mediated EGFR Degradation
This compound is a valuable tool in the development of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR), a protein often implicated in the growth and survival of cancer cells. The linker serves to connect an EGFR-targeting ligand to an E3 ligase ligand, thereby inducing the ubiquitination and subsequent degradation of EGFR by the proteasome.
The general mechanism of action for an EGFR-targeting PROTAC is illustrated in the signaling pathway diagram below.
Figure 2: Signaling pathway of PROTAC-mediated EGFR degradation.
Quantitative Data on EGFR-Targeting PROTACs
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The table below summarizes data for several EGFR-targeting PROTACs, highlighting the impact of the linker on degradation efficiency. While specific data for a PROTAC utilizing the exact this compound linker is not always detailed in publications, the presented data for PROTACs with similar PEG linkers provide valuable insights.
| PROTAC Compound | Target EGFR Mutant | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Compound A | EGFR Del19 | VHL | PEG | 11.7 | >90 | Fictional Example |
| Compound B | EGFR L858R/T790M | CRBN | Alkyl | 5.9 | ~95 | Fictional Example |
| Compound C | EGFR Del19 | VHL | PEG | 5.0 | >90 | Fictional Example |
| Compound D | EGFR L858R | CRBN | PEG | 25 | ~90 | Fictional Example |
Table 2: Quantitative data for EGFR-targeting PROTACs with varying linkers. This table is a representative compilation based on publicly available data and is intended for illustrative purposes.
Experimental Protocols
The following protocols provide a general framework for the synthesis of an EGFR-targeting PROTAC using this compound and the subsequent evaluation of its protein degradation activity.
General Protocol for PROTAC Synthesis
This protocol outlines the sequential conjugation of an EGFR inhibitor and an E3 ligase ligand to the this compound linker.
Step 1: Coupling of EGFR Ligand to the Carboxylic Acid Moiety of the Linker
-
Dissolve the amine-containing EGFR ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, purify the product by preparative HPLC to obtain the EGFR ligand-linker conjugate.
Step 2: Deprotection of the Boc Group
-
Dissolve the EGFR ligand-linker conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
Step 3: Coupling of E3 Ligase Ligand
-
Dissolve the deprotected EGFR ligand-linker intermediate (1.0 eq) and the carboxylic acid-containing E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol for In-Cell Western Blot to Assess EGFR Degradation
This protocol details a common method for quantifying the degradation of a target protein following PROTAC treatment.
-
Cell Seeding: Seed cancer cells known to express EGFR (e.g., HCC827 for mutant EGFR) in 6-well plates and allow them to adhere overnight.
-
PROTAC Treatment: Treat the cells with varying concentrations of the synthesized EGFR-PROTAC for a predetermined time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the EGFR signal to the loading control. Calculate the percentage of EGFR degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
Figure 3: A general experimental workflow for the evaluation of a PROTAC.
Conclusion
This compound stands out as a critical building block in the rational design of PROTACs for targeted protein degradation. Its heterobifunctional nature, coupled with the solubility-enhancing properties of its PEG spacer, makes it an attractive choice for researchers in the field. This technical guide has provided a detailed overview of its chemical properties, a generalized synthesis approach, and its application in the degradation
An In-depth Technical Guide to Acid-PEG3-C2-Boc: A Heterobifunctional Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid-PEG3-C2-Boc, a heterobifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule is of significant interest to the drug discovery community for its role in mediating the degradation of key cellular targets such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR).
Core Compound Data
This compound is a chemical tool that facilitates the synthesis of PROTACs, which are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2]
| Property | Value | Reference |
| CAS Number | 1807539-06-5 | [2] |
| Molecular Weight | 306.35 g/mol | [2] |
| Chemical Formula | C₁₄H₂₆O₇ | [2] |
| IUPAC Name | 3-(2-(2-(3-(tert-butoxy)-3-oxopropoxy)ethoxy)ethoxy)propanoic acid | N/A |
| Synonyms | Carboxy-PEG3-tert-butyl ester, COOH-PEG3-OtBu | N/A |
The Role of this compound in PROTAC Technology
PROTACs are bifunctional molecules that consist of a ligand that binds to a target protein of interest, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical component that influences the PROTAC's efficacy, selectivity, and physicochemical properties.[4] this compound serves as a polyethylene (B3416737) glycol (PEG)-based linker, which can enhance the solubility and bioavailability of the resulting PROTAC molecule.[4]
The mechanism of action for a PROTAC synthesized with this linker involves the formation of a ternary complex between the target protein (e.g., EGFR or mTOR), the PROTAC, and an E3 ubiquitin ligase.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[3]
References
The Strategic Role of Acid-PEG3-C2-Boc in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. The architecture of a PROTAC, consisting of a target-binding ligand, an E3 ligase-recruiting ligand, and a connecting linker, is crucial to its function. This technical guide delves into the specific role and application of the Acid-PEG3-C2-Boc linker in PROTAC design. We will explore its chemical properties, its function in modulating the physicochemical and pharmacokinetic profiles of PROTACs, and its application in the development of degraders for key therapeutic targets such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR). This guide provides detailed experimental protocols, quantitative data from representative studies, and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of targeted protein degradation.
Introduction to PROTAC Technology and the Central Role of the Linker
PROTACs are heterobifunctional molecules that act as a bridge between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This event-driven mechanism offers several advantages over traditional occupancy-based inhibitors, including the potential to target previously "undruggable" proteins and the ability to act catalytically at sub-stoichiometric concentrations.
The linker is a critical component of a PROTAC, profoundly influencing its biological activity.[2] Its length, composition, and flexibility affect:
-
Ternary Complex Formation: The linker must be of an optimal length and flexibility to allow for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[3]
-
Physicochemical Properties: The linker's composition impacts the PROTAC's solubility, permeability, and overall drug-like properties.[4]
-
Pharmacokinetics: The linker can influence the metabolic stability, half-life, and bioavailability of the PROTAC molecule.[5]
This compound: A Versatile Linker for PROTAC Synthesis
This compound is a bifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) moiety, a short alkyl chain, a carboxylic acid, and a Boc-protected amine. This combination of features provides a versatile platform for PROTAC synthesis.
Chemical Structure:
Key Features and Their Implications in PROTAC Design:
-
PEG3 Moiety: The three-unit polyethylene glycol chain enhances the hydrophilicity of the PROTAC, which can improve aqueous solubility and bioavailability. The flexibility of the PEG chain can also be advantageous for optimizing the geometry of the ternary complex.[6]
-
C2-Alkyl Chain: The short ethyl chain provides a degree of separation and conformational flexibility between the PEG unit and the Boc-protected amine.
-
Terminal Carboxylic Acid: This functional group provides a convenient handle for conjugation to an amine-containing ligand (either the target binder or the E3 ligase ligand) through standard amide bond formation chemistry.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) protecting group allows for orthogonal synthesis. The amine can be deprotected under acidic conditions to allow for subsequent coupling to a carboxylic acid-containing ligand.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C14H26O7 | [7] |
| Molecular Weight | 306.35 g/mol | [7] |
| Appearance | Liquid | [7] |
| CAS Number | 1807539-06-5 | [7] |
| Solubility | Soluble in DMSO | [7] |
Application of this compound in Targeting EGFR and mTOR
This compound has been identified as a suitable linker for the development of PROTACs targeting EGFR and mTOR.[8][9]
EGFR Degradation
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6] Its aberrant activation is a hallmark of many cancers. PROTACs offer a promising strategy to overcome resistance to traditional EGFR inhibitors by inducing the degradation of the receptor.
Signaling Pathway Overview:
Quantitative Data for Representative EGFR PROTACs with PEG3-like Linkers:
Disclaimer: The following data is compiled from studies on EGFR PROTACs with PEG3 or similar length PEG linkers for illustrative purposes, as specific data for PROTACs using the exact this compound linker is not publicly available.
| PROTAC Compound | Linker Type | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Compound A | PEG3 | HCC827 (EGFR del19) | 3.57 | 91 | [10] |
| Compound B | PEG3-like | H3255 (EGFR L858R) | 22.3 | >80 | [11] |
| Compound C | PEG3-based | PC-9 (EGFR del19) | 11 | >90 | [12] |
mTOR Inhibition and Degradation
The mammalian Target of Rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. Dysregulation of the mTOR pathway is implicated in various diseases, including cancer. PROTACs targeting mTOR offer a novel approach to inhibit its activity through degradation.
Signaling Pathway Overview:
Quantitative Data for a Representative mTOR PROTAC with a PEG-like Linker:
Disclaimer: The following data is from a study on an mTOR PROTAC and is provided for illustrative purposes.
| PROTAC Compound | Linker Type | Cell Line | IC50 (nM) (Inhibition) | Degradation Observed | Reference |
| Compound P1 | PEG-based | MCF-7 | 87 | Yes |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs using the this compound linker.
PROTAC Synthesis Workflow
Protocol 4.1.1: Amide Coupling of Amine-Functionalized Ligand with this compound
-
Dissolve the amine-functionalized ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup and purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.
Protocol 4.1.2: Boc Deprotection
-
Dissolve the Boc-protected intermediate in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine salt is often used in the next step without further purification.
Protocol 4.1.3: Final Amide Coupling
-
Dissolve the deprotected amine intermediate and the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir at room temperature for 4-12 hours.
-
Purify the final PROTAC product by preparative HPLC.
Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the target protein levels following PROTAC treatment.
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with a serial dilution of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
The this compound linker is a valuable and versatile tool in the design and synthesis of PROTACs. Its combination of a hydrophilic PEG spacer, a flexible alkyl chain, and orthogonal reactive handles facilitates the construction of PROTACs with potentially favorable physicochemical properties. While specific quantitative data for PROTACs utilizing this exact linker remains to be broadly published, the principles outlined in this guide, supported by data from structurally similar linkers, demonstrate the critical role of the linker in achieving potent and effective targeted protein degradation. A systematic approach to linker design and optimization, as detailed in the provided protocols, is essential for the successful development of novel PROTAC-based therapeutics.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. EGF receptor trafficking: consequences for signaling and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. cusabio.com [cusabio.com]
- 11. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of mTOR-Targeting PROTACs Based on MLN0128 and Pomalidomide [jstage.jst.go.jp]
The Linchpin of Targeted Protein Degradation: An In-depth Technical Guide to Acid-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new era in therapeutic intervention, shifting the paradigm from occupancy-driven inhibition to event-driven pharmacology. These heterobifunctional molecules offer the unprecedented ability to selectively eliminate disease-causing proteins by co-opting the cell's native ubiquitin-proteasome system. A critical component of these molecular machines is the linker, a chemical entity that tethers the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety. The nature of this linker profoundly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This technical guide provides a comprehensive overview of Acid-PEG3-C2-Boc, a versatile polyethylene (B3416737) glycol (PEG)-based linker, and its mechanism of action in PROTAC-mediated protein degradation, with a particular focus on its application in the degradation of the Epidermal Growth Factor Receptor (EGFR).
Core Concepts: The PROTAC Mechanism of Action
PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively eliminating the protein from the cell. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple POI molecules.
The Role of the this compound Linker
This compound is a heterobifunctional linker that plays a pivotal role in the construction and function of PROTACs. Its chemical structure consists of:
-
A carboxylic acid group: This functional group provides a reactive handle for conjugation to an amine-containing moiety, typically on the E3 ligase ligand, through amide bond formation.
-
A three-unit polyethylene glycol (PEG3) chain: The PEG component imparts several advantageous properties. Its hydrophilicity can improve the aqueous solubility of the resulting PROTAC, a common challenge for these often large and complex molecules. The flexibility of the PEG chain allows for the necessary conformational adjustments to facilitate the formation of a stable and productive ternary complex.[1]
-
A C2 alkyl spacer: This provides additional length and rotational freedom.
-
A Boc-protected amine group: The tert-butyloxycarbonyl (Boc) protecting group masks the amine functionality, allowing for the selective reaction of the carboxylic acid first. The Boc group can be readily removed under acidic conditions to reveal the amine, which can then be coupled to the target protein-binding ligand.
The length and composition of the linker are critical determinants of a PROTAC's degradation efficiency. An optimal linker length is required to correctly orient the POI and the E3 ligase for efficient ubiquitination. Both linkers that are too short or too long can be detrimental to PROTAC activity.
Quantitative Analysis of EGFR-Targeting PROTACs with PEG Linkers
| PROTAC Compound | Target/Cell Line | Linker Type | DC50 (nM) | Dmax (%) | Reference |
| Compound 13 | EGFRdel19 (HCC-827) | PEG and triazole | 3.57 | 91 | [2][3] |
| Pro-PEG3-BA | EML4-ALK and EGFR mutants | PEG3 | Not specified | Not specified | [2][3] |
| MS39 | EGFRdel19 (HCC-827) | Not specified PEG | 5.0 | >95 | [3][4] |
| MS39 | EGFRL858R (H3255) | Not specified PEG | 3.3 | >95 | [3][4] |
| MS154 | EGFRdel19 (HCC-827) | Not specified PEG | 11 | Not specified | [4] |
| MS154 | EGFRL858R (H3255) | Not specified PEG | 25 | Not specified | [4] |
| Gefitinib-based PROTAC 3 | EGFRdel19 (HCC827) | Not specified PEG | 11.7 | Not specified | [5] |
| Gefitinib-based PROTAC 3 | EGFRL858R (H3255) | Not specified PEG | 22.3 | Not specified | [5] |
| Compound 14 | EGFRDel19 (HCC827) | Not specified PEG | 0.261 | 91.2 | [6] |
Note: The data in this table is compiled from multiple sources to illustrate the range of activities observed for EGFR PROTACs with PEG-containing linkers. Direct comparison between compounds should be made with caution due to variations in experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of an EGFR-Targeting PROTAC using this compound
This protocol outlines a general two-step synthetic route for an EGFR-targeting PROTAC where the E3 ligase ligand (e.g., a derivative of VHL or CRBN ligands) contains a free amine and the EGFR-binding ligand (e.g., a gefitinib (B1684475) or osimertinib (B560133) derivative) has a suitable functional group for coupling to the deprotected amine of the linker.
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the E3 ligase-linker(Boc) intermediate.
Step 2: Boc Deprotection and Coupling to the EGFR Ligand
-
Dissolve the E3 ligase-linker(Boc) intermediate (1.0 equivalent) in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).
-
Stir the reaction at room temperature for 1-2 hours to remove the Boc protecting group. Monitor by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Dissolve the deprotected E3 ligase-linker-amine intermediate and the carboxylic acid-functionalized EGFR ligand (1.0 equivalent) in anhydrous DMF.
-
Add a coupling agent (e.g., HATU, 1.2 equivalents) and a base (e.g., DIPEA, 2.0 equivalents).
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by preparative reverse-phase HPLC.
Protocol 2: Western Blot Analysis of PROTAC-Mediated EGFR Degradation
This protocol describes the quantification of EGFR protein levels in cultured cells following treatment with an EGFR-targeting PROTAC to determine the DC50 and Dmax values.
1. Cell Culture and Treatment
-
Seed cancer cells known to express EGFR (e.g., HCC827, H1975) in 6-well plates and allow them to adhere overnight.
-
Prepare a serial dilution of the EGFR PROTAC in cell culture medium.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (typically 16-24 hours).[7]
2. Cell Lysis and Protein Quantification
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[7]
-
Determine the protein concentration of each lysate using a BCA protein assay.[7]
3. SDS-PAGE and Western Blotting
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[7]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detect the chemiluminescent signal using an imaging system.
4. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of remaining EGFR protein relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve (e.g., a four-parameter logistic model) to determine the DC50 and Dmax values.
Conclusion
This compound stands out as a valuable and versatile linker for the development of potent and effective PROTACs. Its well-defined structure, incorporating a hydrophilic PEG spacer, provides a balance of flexibility and solubility that is crucial for successful PROTAC design. The ability to systematically synthesize PROTACs with this linker allows for the fine-tuning of their properties to achieve optimal degradation of target proteins such as EGFR. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of PROTACs incorporating the this compound linker, empowering researchers to advance the development of this exciting therapeutic modality. As our understanding of the intricate interplay between the linker, the target protein, and the E3 ligase continues to grow, the rational design of linkers like this compound will remain a cornerstone of targeted protein degradation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Crucial Hinge: An In-depth Technical Guide to Bifunctional Linkers in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapeutics, bifunctional linkers represent a critical engineering component, acting as the molecular bridge that connects a targeting moiety to a potent therapeutic payload. The sophisticated design of these linkers is paramount to the success of modalities such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and Targeted Radionuclide Therapies. This guide provides a comprehensive technical overview of the core principles of bifunctional linkers, detailing their diverse chemistries, mechanisms of action, and the experimental protocols essential for their evaluation.
Core Concepts of Bifunctional Linkers in Targeted Therapy
Bifunctional linkers are charged with the dual responsibility of maintaining a stable connection between the targeting vehicle and its payload during systemic circulation, while enabling a timely and efficient release of the active agent upon reaching the target site.[1][2] The characteristics of the linker profoundly influence the overall efficacy, safety, and pharmacokinetic profile of the therapeutic conjugate.[3]
The selection of a bifunctional linker is a multifaceted decision that involves a trade-off between stability, conjugation efficiency, and the desired biological activity.[1] Linkers can be broadly categorized based on their release mechanisms—cleavable and non-cleavable—and their physicochemical properties, such as hydrophilicity.[3][]
Types of Bifunctional Linkers and Their Mechanisms of Action
The strategic choice between a cleavable and non-cleavable linker is a critical design consideration that depends on the target antigen, the nature of the payload, and the desired mechanism of action.[5]
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be selectively broken down by specific triggers within the tumor microenvironment or inside cancer cells.[3] This targeted release mechanism can minimize off-target toxicity.[6]
-
Protease-Sensitive Linkers: These linkers incorporate a short peptide sequence that is a substrate for lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells.[7][8] The most widely used example is the valine-citrulline (vc) dipeptide, which is remarkably stable in circulation but is efficiently cleaved within the lysosome following internalization of the conjugate.[7][9]
-
pH-Sensitive Linkers: Exploiting the lower pH of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) compared to the bloodstream (pH ~7.4), these linkers incorporate acid-labile functional groups like hydrazones.[9] The acidic environment triggers the hydrolysis of the linker and subsequent release of the payload.[9]
-
Glutathione-Sensitive Linkers: These linkers utilize the significantly higher concentration of intracellular glutathione (B108866) compared to the plasma. Disulfide bonds within the linker are readily reduced by glutathione, leading to the release of the payload within the target cell.[7]
A key advantage of cleavable linkers is their ability to induce a "bystander effect."[3][7] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[3]
Non-Cleavable Linkers: Antibody Degradation-Dependent Release
Non-cleavable linkers form a highly stable bond between the antibody and the payload.[10] The release of the payload is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[9][11] This process liberates the payload, which remains attached to the linker and the amino acid residue to which it was conjugated.[3]
A common example is the thioether linker formed using succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).[9] Non-cleavable linkers generally offer greater plasma stability, which can lead to a lower risk of systemic toxicity and a wider therapeutic window.[11] However, because the released payload-linker-amino acid complex is typically less membrane-permeable, the bystander effect is limited.[3]
Bifunctional Linkers in Key Therapeutic Modalities
The versatility of bifunctional linkers has enabled their application across a range of targeted therapies.
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload.[6] The choice of linker significantly impacts the Drug-to-Antibody Ratio (DAR), plasma stability, and the mechanism of drug release.[1] The incorporation of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), can improve the solubility and pharmacokinetic properties of the ADC, potentially reducing non-specific uptake and toxicity.[]
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[12][13] The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[14][15] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[9]
Targeted Radionuclide Therapy
In this modality, bifunctional chelating agents act as linkers to stably attach a metallic radionuclide to a targeting biomolecule, such as an antibody or peptide.[16] The design of the chelator must ensure a stable link with the radionuclide to prevent its release in vivo.[16] The choice of chelator is determined by the coordination chemistry of the specific radiometal being used, such as Gallium-68 (⁶⁸Ga) for PET imaging or Lutetium-177 (¹⁷⁷Lu) for therapy.[2][17]
Quantitative Data on Bifunctional Linker Performance
The following tables summarize key quantitative data from various studies, illustrating the impact of linker properties on the performance of targeted therapies.
Table 1: Impact of PROTAC Linker Length on Degradation Efficacy
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| BRD4 | VHL | PEG | 9 | 140,000 | - | MCF7 |
| BRD4 | VHL | PEG | 16 | 26,000 | - | MCF7 |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - | Not Specified |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 | Not Specified |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 | Not Specified |
| ERα | VHL | PEG | 12 | - | - | MCF7 |
| ERα | VHL | PEG | 16 | Potent Degradation | - | MCF7 |
Data compiled from multiple sources.[15][] DC50: half-maximal degradation concentration; Dmax: maximum degradation.
Table 2: In Vivo Stability of Different ADC Linkers
| ADC | Linker Type | Animal Model | Half-life (t1/2) | Key Observation |
| Trastuzumab-vc-MMAE | Peptide (Val-Cit) | Rat | 75% reduction in bound drug over 7 days | Demonstrates susceptibility to cleavage in rat plasma.[19] |
| - | Hydrazone | - | 2-3 days | General plasma half-life for this linker class.[19] |
| - | Silyl Ether (acid-cleavable) | - | >7 days in human plasma | Improved stability over traditional acid-cleavable linkers.[19] |
| Trastuzumab-DM1 (T-DM1) | Thioether (SMCC) | Mouse | 10.4 days | High stability characteristic of non-cleavable linkers.[19] |
| ITC6103RO | Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | Mouse | Stable in PK studies | Resistant to mouse carboxylesterases.[19] |
Data compiled from a preclinical study.[19] Note that stability can vary significantly based on the specific ADC construct and animal model.
Table 3: Properties of Bifunctional Chelators for Targeted Radionuclide Therapy
| Chelator | Radionuclide(s) | Key Features |
| DOTA | ⁶⁸Ga, ¹⁷⁷Lu | "Workhorse" chelator with excellent in vivo stability; forms complexes with a wide range of radiometals.[2] |
| NOTA | ⁶⁸Ga | Forms stable complexes with ⁶⁸Ga.[17] |
| HBED-CC | ⁶⁸Ga | Acyclic chelator used in an FDA-approved ⁶⁸Ga radiopharmaceutical.[2] |
| TRAP | ⁶⁸Ga | Exhibits favorable ⁶⁸Ga-labeling properties.[12] |
Visualizing a Key Signaling Pathway in Targeted Therapy
The following diagram illustrates the HER2 signaling pathway, a common target in cancer therapy, and the mechanism of action of a HER2-targeting ADC.
Visualizing the PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of PROTAC-mediated protein degradation.
Experimental Protocols for Bifunctional Linker Evaluation
Robust and reproducible experimental protocols are essential for the successful evaluation of bifunctional linkers.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker and quantify the premature release of the payload in plasma.[5]
Methodology:
-
ADC Incubation: Incubate the test ADC at a final concentration of 100 µg/mL in fresh human or animal plasma at 37°C.[16] Include a control sample of the ADC in a formulation buffer (e.g., PBS) to monitor intrinsic stability.
-
Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[16] Immediately freeze the collected aliquots at -80°C to halt any further degradation.
-
Sample Preparation for Free Payload Analysis:
-
Thaw the plasma aliquots on ice.
-
Precipitate the plasma proteins by adding a protein precipitation agent (e.g., methanol (B129727) or acetonitrile).[16]
-
Centrifuge the samples to pellet the precipitated proteins.[16]
-
Collect the supernatant containing the free payload.[16]
-
-
Quantification by LC-MS/MS: Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the released payload.[16][20]
-
Analysis of Intact ADC (Optional):
-
Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A/G magnetic beads or an anti-human Fc antibody immobilized on beads.[16]
-
Washing: Wash the beads with PBS to remove non-specifically bound plasma proteins.[16]
-
Elution: Elute the captured ADC from the beads.[16]
-
LC-MS Analysis: Analyze the eluted ADC to determine the drug-to-antibody ratio (DAR) over time.[16]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
The Advent of PROTACs: A Technical Guide to Targeted Protein Degradation and the Central Role of Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Paradigm Shift in Drug Discovery
In the landscape of modern therapeutics, the ability to modulate the function of disease-causing proteins is paramount. For decades, the dominant strategy has been occupancy-driven inhibition, where small molecules are designed to bind to the active sites of proteins, thereby blocking their activity. While this approach has yielded numerous successful drugs, it is inherently limited. A significant portion of the proteome, including scaffolding proteins and transcription factors, lacks well-defined active sites, rendering them "undruggable" by conventional means.
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that circumvents the limitations of traditional inhibitors.[1] Instead of merely blocking a protein's function, PROTACs are engineered to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively eliminate target proteins entirely.[2] This event-driven mechanism, where a single PROTAC molecule can catalytically induce the degradation of multiple target proteins, offers a powerful new approach to treating a wide range of diseases, including cancer, immune disorders, and neurodegenerative conditions.[3]
This in-depth technical guide provides a comprehensive overview of PROTAC technology, with a particular focus on the critical role of the linker component. We will delve into the mechanism of action, present key quantitative data, provide detailed experimental protocols for PROTAC characterization, and visualize the underlying biological pathways and experimental workflows.
The Core Technology: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules composed of three key components:
-
A "warhead" ligand that binds to the protein of interest (POI).
-
An E3 ligase-recruiting ligand that binds to an E3 ubiquitin ligase.
-
A chemical linker that connects the warhead and the E3 ligase ligand.[3]
The fundamental principle of PROTAC action is to act as a molecular bridge, bringing the target protein and an E3 ligase into close proximity. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), which is the critical first step in the degradation process.
The Ubiquitin-Proteasome System (UPS) Signaling Pathway
The UPS is the primary cellular pathway for the degradation of most intracellular proteins. It is a highly regulated process involving a cascade of enzymatic reactions that ultimately tag a substrate protein with a chain of ubiquitin molecules, marking it for destruction by the proteasome.
The key steps in the UPS pathway are:
-
Ubiquitin Activation: An E1 ubiquitin-activating enzyme uses ATP to activate a ubiquitin molecule.
-
Ubiquitin Conjugation: The activated ubiquitin is transferred to an E2 ubiquitin-conjugating enzyme.
-
Ubiquitin Ligation: An E3 ubiquitin ligase, which provides substrate specificity, recognizes and binds to both the target protein and the E2-ubiquitin complex. The E3 ligase then catalyzes the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target protein.
-
Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the target protein.
-
Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome into small peptides.
PROTAC Mechanism of Action
PROTACs co-opt the latter stages of the UPS pathway to induce the degradation of a specific POI.
The Crucial Role of the Linker in PROTAC Design
The linker is not merely a passive spacer; it is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the ternary complex, as well as the molecule's overall physicochemical properties. The design of the linker—its length, composition, and rigidity—can dictate the success or failure of a protein degrader. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, leading to efficient ubiquitination and subsequent degradation. Conversely, a poorly designed linker can cause steric hindrance or excessive flexibility, compromising the formation of a productive ternary complex.
Types of PROTAC Linkers
The most common types of linkers used in PROTAC design are:
-
Alkyl Chains: These are simple, flexible linkers composed of repeating methylene (B1212753) units. They are synthetically accessible and allow for straightforward modification of linker length.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are also flexible and are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC.
-
Click Chemistry-Based Linkers: The use of "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition, allows for the efficient synthesis of PROTACs with triazole-containing linkers. These linkers are more rigid than alkyl or PEG chains and can offer improved metabolic stability.
Data Presentation: Quantitative Analysis of PROTAC Efficacy
The efficacy of a PROTAC is typically characterized by several key parameters:
-
Binding Affinity (Kd): The dissociation constant for the binding of the PROTAC to its target protein and the E3 ligase.
-
Half-maximal Degradation Concentration (DC50): The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.[4]
-
Maximum Degradation (Dmax): The maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value indicates a more efficacious PROTAC.[4]
-
Pharmacokinetic (PK) Parameters: These include parameters such as clearance, volume of distribution, half-life, and bioavailability, which describe the absorption, distribution, metabolism, and excretion (ADME) of the PROTAC in vivo.
The following tables summarize quantitative data for several well-characterized PROTACs, highlighting the impact of linker design on their biological activity.
Table 1: Degradation Efficacy of BRD4-targeting PROTACs
| PROTAC | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) |
| dBET1 | CRBN | PEG | 8 | >95 |
| MZ1 | VHL | PEG | 19 | >90 |
| ARV-771 | VHL | PEG/Alkyl | 1 | >95 |
Data compiled from various preclinical studies.
Table 2: Impact of Linker Length on ERα Degradation
| PROTAC | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | 8 | >1000 | <20 |
| PROTAC B | 12 | 100 | ~60 |
| PROTAC C | 16 | 10 | >90 |
| PROTAC D | 20 | 50 | ~80 |
Illustrative data based on published trends.
Table 3: Pharmacokinetic Parameters of BRD4 PROTACs in Mice
| Parameter | ARV-771 | dBET1 | MZ1 |
| Dose & Route | 1 mg/kg IV | 50 mg/kg IP | 5 mg/kg IV |
| Cmax | - | 392 nM | - |
| Tmax | - | 0.5 h | - |
| AUC | 0.70 µM·h | 2109 h*ng/mL | 3,760 nM·h |
| Clearance (CL) | 24.0 mL/min/kg | - | 20.7% of liver blood flow |
| Half-life (t1/2) | - | 6.69 h | 1.04 h |
Data compiled from publicly available preclinical studies.[5]
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of effective PROTAC development. Below are detailed protocols for key assays used to characterize PROTACs.
Cellular Degradation Assay (Western Blot)
This is a fundamental assay to determine the ability of a PROTAC to induce the degradation of the target protein in cells.
Workflow for Western Blot Analysis
Detailed Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (typically from pM to µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
Calculate DC50 and Dmax values by fitting the data to a dose-response curve.
-
Ternary Complex Formation Assay (Time-Resolved FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in a homogeneous format.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare purified, tagged versions of the POI (e.g., GST-tagged) and the E3 ligase (e.g., His-tagged).
-
Prepare TR-FRET donor (e.g., anti-GST-Terbium) and acceptor (e.g., anti-His-d2) antibodies.
-
Prepare a serial dilution of the PROTAC.
-
-
Assay Procedure:
-
In a 384-well plate, add the POI, E3 ligase, and PROTAC at various concentrations.
-
Add the donor and acceptor antibodies.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the TR-FRET ratio.
-
Plot the ratio against the PROTAC concentration. A characteristic "hook effect" is often observed, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
-
In-Cell Ubiquitination Assay
This assay confirms that PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
Detailed Protocol:
-
Cell Treatment:
-
Treat cells with the PROTAC at a concentration known to induce degradation.
-
Co-treat with a proteasome inhibitor (e.g., MG132) to allow the accumulation of polyubiquitinated proteins.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS).
-
Dilute the lysates and immunoprecipitate the target protein using a specific antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-ubiquitin antibody. An increase in the high molecular weight smear upon PROTAC treatment indicates polyubiquitination of the target protein.
-
In Vivo Efficacy Studies (Xenograft Model)
These studies evaluate the anti-tumor activity of a PROTAC in a living organism.
Detailed Protocol:
-
Xenograft Model Establishment:
-
Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Allow tumors to grow to a palpable size.
-
-
PROTAC Administration:
-
Randomize mice into treatment and control groups.
-
Administer the PROTAC via a suitable route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise tumors and analyze target protein levels by Western blot or immunohistochemistry.
-
Conclusion and Future Perspectives
PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target the "undruggable" proteome and overcome mechanisms of resistance to traditional inhibitors. The linker, once considered a simple spacer, is now recognized as a key driver of PROTAC efficacy. The continued exploration of novel linker chemistries, coupled with a deeper understanding of the structural and dynamic aspects of ternary complex formation, will undoubtedly fuel the development of the next generation of highly potent and selective protein degraders. As more PROTACs advance through clinical trials, this innovative technology holds the promise of delivering transformative medicines for a wide range of human diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of emerging approaches in machine learning for de novo PROTAC design - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00177J [pubs.rsc.org]
- 3. PROTACs: great opportunities for academia and industry (an update from 2020 to 2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of Acid-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-C2-Boc is a heterobifunctional linker molecule widely utilized in the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins.[2] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[3]
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, with a specific focus on its solubility and stability. Understanding these characteristics is paramount for the successful synthesis, purification, formulation, and in vitro/in vivo application of molecules incorporating this versatile linker. This document provides available quantitative data, detailed experimental protocols for in-house characterization, and visual workflows to aid in experimental design.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | 3-(2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethoxy)propanoic acid | [4] |
| CAS Number | 1807539-06-5 | [2][4] |
| Molecular Formula | C₁₄H₂₆O₇ | [4] |
| Molecular Weight | 306.35 g/mol | [4] |
| Appearance | Liquid or Solid Powder | [2][4] |
Solubility Profile
The solubility of this compound is governed by the interplay of its structural components: a hydrophilic polyethylene (B3416737) glycol (PEG3) chain, a more hydrophobic C2 alkyl chain, and a non-polar tert-butyloxycarbonyl (Boc) protecting group.[5] The PEG3 spacer is the primary driver for solubility in aqueous solutions and polar organic solvents, as the ether oxygen atoms can form hydrogen bonds with water molecules.[1] Conversely, the Boc group enhances solubility in non-polar organic solvents.[6] This amphiphilic nature results in a broad solubility profile.[7]
Quantitative Solubility Data
Quantitative solubility data for this compound is limited in publicly available literature. However, data for the compound and a closely related analogue, Boc-NH-PEG3-Acid, provides valuable insights. It is highly recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF before preparing aqueous solutions.[5]
| Compound | Solvent | Solubility | Reference |
| This compound | DMSO | ≥ 175 mg/mL (571.24 mM) | [2] |
| Boc-NH-PEG3-Acid | DMF | 5 mg/mL | [5] |
| DMSO | 1 mg/mL | [5] | |
| Ethanol | 30 mg/mL | [5] |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
For applications requiring precise solubility values in a specific buffer or solvent system, the "shake-flask" method is a reliable technique to determine equilibrium solubility.[7]
Objective: To quantitatively measure the equilibrium solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., PBS, water, ethanol)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD)
-
Volumetric flasks and pipettes
Procedure:
-
Calibration Curve Generation:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).
-
From the stock solution, prepare a series of standard solutions of known concentrations.
-
Analyze these standards using HPLC to generate a calibration curve that plots detector response against concentration.[7]
-
-
Sample Preparation and Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial.
-
Seal the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[7]
-
-
Phase Separation:
-
After incubation, centrifuge the vials at high speed to pellet the undissolved solid.[7]
-
-
Quantification:
-
Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration using the previously generated calibration curve.
-
-
Solubility Calculation:
-
The measured concentration, adjusted for the dilution factor, represents the equilibrium solubility of this compound in the specific solvent at the tested temperature.
-
Stability Profile
The stability of this compound is primarily influenced by its two key functional components: the acid-labile Boc protecting group and the PEG chain.[6]
-
Boc Protecting Group: The tert-butyloxycarbonyl group is stable under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[8][9] This acid sensitivity is a cornerstone of its use in orthogonal synthesis strategies.[8] Even mildly acidic conditions (pH < 4) can lead to the deprotection of the Boc group, especially with prolonged exposure.[10]
-
PEG Chain: The ether linkages in the polyethylene glycol backbone are generally stable but can be susceptible to oxidative degradation, particularly in the presence of metal ions, oxygen, and light.[6] This can result in chain cleavage and the formation of impurities. The ester linkage within the "C2" portion of the molecule is susceptible to hydrolysis under both acidic and basic conditions, and can also be cleaved by esterases present in plasma.[11][12]
Recommended Storage Conditions
For long-term stability, this compound should be stored at -20°C, protected from light and moisture.[2] When preparing stock solutions, it is advisable to use anhydrous solvents and store them at -20°C or -80°C in tightly sealed vials.[6] For frequent use, preparing smaller, single-use aliquots is recommended to avoid repeated freeze-thaw cycles.[6]
Experimental Protocols for Stability Assessment
1. Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation pathways and products under various stress conditions.[13]
Objective: To assess the stability of this compound under forced degradation conditions.
Materials:
-
This compound
-
Solvents (e.g., acetonitrile, water)
-
Stress reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
HPLC system with a suitable detector
-
LC-MS system for degradation product identification
-
Photostability chamber
-
Oven
Procedure:
-
Sample Preparation: Prepare stock solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose the samples to the following conditions, alongside a control sample stored under recommended conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C).[13]
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at an elevated temperature (e.g., 60°C).[13]
-
Oxidation: Add 3% H₂O₂ and incubate at room temperature.[13]
-
Thermal Degradation: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 60°C).[6]
-
Photostability: Expose a solid sample and a solution sample to light in a photostability chamber.[6]
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis:
-
Analyze the samples by HPLC to quantify the remaining parent compound and detect the formation of degradation products.
-
Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.[13]
-
2. Plasma Stability Assay
This assay is particularly relevant for drug development professionals to understand the stability of the linker in a biological matrix.[11]
Objective: To determine the stability of this compound in plasma.
Materials:
-
This compound
-
Human plasma
-
DMSO (for stock solution)
-
Acetonitrile (ACN) with an internal standard
-
96-well plate
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution (e.g., 10 mM) of this compound in DMSO.
-
Add pre-warmed human plasma to the wells of a 96-well plate.
-
-
Incubation:
-
Spike the plasma with the test compound to a final concentration (e.g., 1 µM).
-
Incubate the plate at 37°C.[11]
-
-
Time Points:
-
At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), quench the reaction by adding 3 volumes of cold ACN with an internal standard.[11]
-
-
Protein Precipitation:
-
Centrifuge the samples to precipitate plasma proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the percentage of the remaining parent compound against time and determine the half-life (t½) by fitting the data to a first-order decay model.[11]
-
Conclusion
This compound is a versatile heterobifunctional linker with a favorable solubility profile in a range of organic solvents and, with careful preparation, in aqueous media. Its stability is well-defined, with the Boc group being the primary point of acid lability and the PEG chain being susceptible to oxidative degradation under harsh conditions. A thorough understanding of these properties, coupled with the detailed experimental protocols provided, will empower researchers, scientists, and drug development professionals to effectively utilize this compound in the synthesis of advanced therapeutics and bioconjugates with greater efficiency and success. The provided workflows for determining solubility and stability can be adapted to specific in-house requirements, ensuring the generation of robust and reliable data for developmental programs.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. Influence of Poly(Ethylene Glycol) End Groups on Poly(Ethylene Glycol)-Albumin System Properties as a Potential Degradable Tissue Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Cornerstone of Modern Therapeutics: An In-depth Technical Guide to PEG Linkers in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The advent of Polyethylene Glycol (PEG) linkers has marked a paradigm shift in drug discovery and development.[1] PEGylation, the process of covalently attaching PEG chains to therapeutic molecules, has revolutionized the pharmaceutical landscape by dramatically improving the pharmacokinetic and pharmacodynamic properties of a wide range of drugs.[2][3] By increasing a drug's stability, extending its circulation time in the bloodstream, and lowering its immunogenicity, PEGylation has paved the way for more effective and patient-friendly therapies.[2][4] This in-depth technical guide provides a comprehensive overview of PEG linkers, covering their core principles, the quantitative impact on drug properties, detailed experimental protocols for their use, and key applications in the field.
Core Principles of PEG Linkers
At its core, a PEG linker is a polymer composed of repeating ethylene (B1197577) glycol units.[1] The terminal hydroxyl groups of the PEG chain can be chemically modified to create reactive moieties that allow for covalent attachment to various functional groups on a drug molecule, such as amines, thiols, or carboxyl groups.[1] The unique physicochemical properties of PEG are central to its utility in drug delivery. Its high water solubility and flexible, uncharged nature create a hydrophilic shield around the conjugated drug.[1] This "stealth" effect sterically hinders interactions with proteolytic enzymes and the host's immune system, thereby reducing degradation and immunogenic responses.[1]
The primary mechanism behind PEGylation's effectiveness is the creation of a hydrophilic shield around the drug molecule. This "stealth" shield increases the hydrodynamic radius of the drug, which in turn provides several key advantages:[2]
-
Prolonged Circulatory Half-Life: The larger size of the PEG-drug conjugate significantly reduces its rate of clearance by the kidneys.[2][]
-
Reduced Immunogenicity: The PEG shield masks the drug from the host's immune system, reducing the likelihood of an immune response.[2]
-
Enhanced Water Solubility: PEGylation can dramatically improve the solubility of hydrophobic drugs, making them suitable for injection.[2]
-
Increased Stability: The PEG chain can protect the drug from enzymatic degradation in the body.[2]
Types of PEG Linkers
PEG linkers can be classified based on their structure and the nature of their reactive groups.
-
Linear vs. Branched PEG Linkers: Linear PEGs are straight chains, while branched PEGs have multiple PEG arms extending from a central core. Branched structures can offer a more substantial shielding effect and a larger hydrodynamic radius compared to their linear counterparts of the same molecular weight.[2][6][7]
-
Monodispersed vs. Polydispersed PEGs: Monodispersed, or discrete, PEGs have a single, defined molecular weight, whereas polydispersed PEGs are a mixture with an average molecular weight. The use of monodispersed PEGs is crucial for ensuring batch-to-batch consistency in drug manufacturing.[2]
-
Homobifunctional vs. Heterobifunctional PEG Linkers: Homobifunctional linkers possess the same reactive group at both ends, while heterobifunctional linkers have different reactive groups, allowing for the specific and controlled conjugation of two distinct molecular entities, such as an antibody and a cytotoxic drug in an Antibody-Drug Conjugate (ADC).[8][9]
Quantitative Impact of PEG Linkers on Drug Properties
The effects of PEGylation can be quantified to demonstrate its impact on a drug's performance. The following tables summarize the typical improvements observed.
Table 1: Impact of PEG Linker Length on the Pharmacokinetics of a Polyacridine Peptide
| PEG Linker Molecular Weight (kDa) | Half-life (t½) (min) | Clearance (mL/min/kg) |
| 2 | 1.5 | 15.6 |
| 5 | 3.9 | 6.4 |
| 10 | 12.3 | 2.1 |
| 20 | 28.5 | 0.9 |
| 30 | 45.2 | 0.5 |
| Data aggregated from multiple sources for illustrative purposes.[10][11] |
Table 2: Comparison of Hydrodynamic Radius for Linear vs. Branched PEG Linkers
| Biomolecule | PEG Linker Type | Total PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |
| Human Serum Albumin | Unmodified | - | 3.5 |
| Human Serum Albumin | Linear | 20 | 6.1 |
| Human Serum Albumin | Branched | 20 | 6.4 |
| TNF Nanobody | Linear | 40 | Not Reported |
| TNF Nanobody | Branched | 2 x 20 | Not Reported |
| This table highlights that branched PEG linkers can result in a larger hydrodynamic radius compared to their linear counterparts of the same molecular weight, which often translates to more favorable pharmacokinetic profiles.[7][12] |
Table 3: Impact of PEG Linker Architecture on ADC Pharmacokinetics
| ADC Property | Linear PEG24 Linker | Branched (Pendant) 2xPEG12 Linker |
| Clearance (mL/day/kg) | 5.8 | 4.5 |
| Area Under the Curve (AUC) (day*µg/mL) | 171 | 222 |
| Half-life (t½) (days) | 1.1 | 1.5 |
| Aggregation (%) | 5.2 | 1.8 |
| This data suggests that the branched PEG linker configuration leads to a slower clearance rate, a larger area under the curve (indicating greater overall drug exposure), and a longer half-life in circulation compared to the linear PEG linker. Furthermore, the branched linker demonstrated a greater ability to mitigate aggregation.[6] |
Key Experimental Protocols
Synthesis of a Heterobifunctional PEG Linker (e.g., Maleimide-PEG-NHS Ester)
This protocol outlines the synthesis of a common heterobifunctional linker used for conjugating a thiol-containing molecule to an amine-containing molecule.
Materials:
-
α-Maleimido-ω-carboxy-PEG (Maleimide-PEG-COOH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Diethyl ether (cold)
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve Maleimide-PEG-COOH (1 equivalent) in anhydrous DCM or DMF.
-
Activation: Add N-Hydroxysuccinimide (1.2 equivalents) and a coupling agent like DCC or EDCI (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature overnight under an inert atmosphere.
-
Purification (if DCC is used): If DCC was used, a dicyclohexylurea (DCU) precipitate will form. Filter off the DCU.
-
Precipitation: Precipitate the final Maleimide-PEG-NHS ester product by adding the reaction mixture to cold diethyl ether.
-
Isolation and Drying: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR and Mass Spectrometry.[8]
Characterization of PEGylated Proteins by SEC-MALS
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique for characterizing the molar mass and size of PEGylated proteins without relying on column calibration standards.[2][13]
Instrumentation:
-
HPLC or FPLC system with a UV detector
-
Size-Exclusion Chromatography (SEC) column appropriate for the size range of the protein and its conjugates
-
Multi-Angle Light Scattering (MALS) detector
-
Differential Refractive Index (dRI) detector
Procedure:
-
System Setup: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline).
-
Sample Preparation: Prepare the PEGylated protein sample in the mobile phase.
-
Injection: Inject the sample onto the SEC column.
-
Data Acquisition: Collect data from the UV, MALS, and dRI detectors as the sample elutes from the column.
-
Data Analysis:
-
The UV detector measures the protein concentration.
-
The dRI detector measures the concentration of both the protein and the PEG.
-
The MALS detector measures the light scattered by the eluting molecules, which is proportional to their molar mass and concentration.
-
Using specialized software (e.g., ASTRA), the data from all three detectors can be combined to determine the absolute molar mass of the protein, the PEG, and the conjugate at each elution volume. This allows for the determination of the degree of PEGylation (number of PEG chains per protein) and the presence of any aggregates or unconjugated species.[14]
-
Peptide Mapping of PEGylated Proteins by LC-MS/MS
Peptide mapping is used to identify the specific sites of PEGylation on a protein.[15]
Procedure:
-
Denaturation and Reduction: Denature the PEGylated protein using a denaturant (e.g., urea (B33335) or guanidinium (B1211019) HCl) and reduce the disulfide bonds with a reducing agent (e.g., dithiothreitol, DTT).
-
Alkylation: Alkylate the free cysteine residues with an alkylating agent (e.g., iodoacetamide) to prevent disulfide bond reformation.
-
Enzymatic Digestion: Digest the protein into smaller peptides using a specific protease, such as trypsin.
-
LC-MS/MS Analysis:
-
Separate the resulting peptides using reverse-phase liquid chromatography (LC).
-
Analyze the separated peptides using tandem mass spectrometry (MS/MS). The first mass spectrometer (MS1) measures the mass-to-charge ratio of the intact peptides.
-
Selected peptides are then fragmented in a collision cell, and the second mass spectrometer (MS2) measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
The masses of the peptides are compared to the theoretical masses of peptides from the unmodified protein.
-
Peptides that have been modified with a PEG chain will have a corresponding mass shift.
-
The fragmentation pattern in the MS/MS spectrum can be used to pinpoint the exact amino acid residue to which the PEG is attached.[15][16]
-
Visualizing Workflows and Pathways
Experimental and Logical Workflows
Caption: A generalized workflow for the development of a PEGylated drug.
Signaling Pathways and Cellular Mechanisms
Caption: Signaling pathway of PEGylated Interferon-alpha (PEG-IFN-α).[17][18][19]
References
- 1. Pegylated interferon alpha targets Wnt signaling by inducing nuclear export of β-catenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. benchchem.com [benchchem.com]
- 4. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. wyatt.com [wyatt.com]
- 14. wyatt.com [wyatt.com]
- 15. enovatia.com [enovatia.com]
- 16. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 17. PharmGKB summary: peginterferon-α pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ashpublications.org [ashpublications.org]
- 19. Pegylated interferon: the who, why, and how - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Application of Acid-PEG3-C2-Boc: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the safety, handling, and application of Acid-PEG3-C2-Boc, a bifunctional PROTAC linker. This document outlines its chemical properties, safe handling procedures, and its role in the development of targeted protein degraders, with a focus on EGFR and mTOR.
Chemical Identity and Properties
This compound is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It incorporates a polyethylene (B3416737) glycol (PEG) spacer, a carboxylic acid group, and a Boc-protected amine, providing a versatile scaffold for conjugating a target protein ligand and an E3 ligase ligand.
While the name "this compound" is commonly used, it is important to note that slight variations in structure and nomenclature exist across different suppliers. Two common variants are:
-
(Boc-amino)-PEG3-C2-Carboxylic Acid (also known as 12-(Boc-amino)-4,7,10-trioxadodecanoic Acid)
-
A structurally similar compound sometimes referred to by the same common name.
This guide will focus on the general safety and handling principles applicable to this class of compounds, with specific data provided for "(Boc-amino)-PEG3-C2-Carboxylic Acid" where available.
Table 1: Chemical and Physical Properties of (Boc-amino)-PEG3-C2-Carboxylic Acid
| Property | Value | Reference |
| CAS Number | 1347750-75-7 | [1][2] |
| Molecular Formula | C14H27NO7 | [1][2] |
| Molecular Weight | 321.37 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Purity | ≥ 97.0% (HPLC) | [1] |
| Storage Conditions | Store at ≤ -10 °C. Heat, moisture, and light sensitive. | [2][3] |
Safety and Handling
The following safety and handling guidelines are based on the Safety Data Sheet (SDS) for "(Boc-amino)-PEG3-C2-Carboxylic Acid" and general laboratory best practices for similar chemical reagents.
Hazard Identification
According to the available Safety Data Sheet, "(Boc-amino)-PEG3-C2-Carboxylic Acid" is not classified as a hazardous substance or mixture.[1][4] However, as with all laboratory chemicals, it should be handled with care by individuals trained in proper laboratory procedures.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment should be worn at all times when handling this compound to minimize exposure.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles or face shield | Protects against splashes. |
| Hands | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Inspect gloves before use. |
| Body | Laboratory coat | Provides a barrier against accidental spills. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of the compound and ensure a safe laboratory environment.
-
Handling:
-
Storage:
First Aid Measures
In case of exposure, follow these first aid measures:
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
Skin Contact: Remove all contaminated clothing. Rinse skin with water. If skin irritation occurs, get medical advice/attention.[1]
-
Inhalation: Move the person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[4]
-
Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[1]
Spill and Disposal Procedures
-
Spills:
-
Disposal:
Application in PROTAC Synthesis
This compound is a bifunctional linker used in the modular synthesis of PROTACs. Its structure allows for the stepwise conjugation of a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase. The PEG spacer enhances the solubility and can improve the pharmacokinetic properties of the resulting PROTAC.
The general workflow for synthesizing a PROTAC using this compound is as follows:
Role in Targeted Protein Degradation
PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.
The Ubiquitin-Proteasome System and PROTAC Mechanism
The PROTAC molecule acts as a bridge, bringing the target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Targeting EGFR and mTOR Signaling Pathways
This compound has been implicated in the development of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR), both of which are key regulators of cell growth and proliferation and are often dysregulated in cancer.
EGFR Signaling Pathway:
mTOR Signaling Pathway:
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs, which can be adapted for use with this compound.
General Protocol for PROTAC Synthesis
This protocol outlines a two-step amide coupling process.
Step 1: Boc Deprotection
-
Dissolve this compound in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0°C.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine can be used in the next step.
Step 2: Amide Coupling
-
Dissolve the deprotected linker and either the POI ligand or the E3 ligase ligand (with a carboxylic acid functionality) in an anhydrous solvent like DMF.
-
Add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir the reaction at room temperature until completion, as monitored by LC-MS.
-
Purify the intermediate conjugate by flash column chromatography or preparative HPLC.
-
Repeat the amide coupling step with the second ligand to form the final PROTAC.
-
Purify the final PROTAC by preparative HPLC and confirm its identity by LC-MS and NMR.
Western Blot for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.[5][6]
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line overexpressing EGFR) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time course (e.g., 4, 8, 16, 24 hours).[6]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against the target protein (e.g., EGFR) and a loading control (e.g., GAPDH or β-actin).[5][6]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.
-
Quantify the band intensities. Normalize the target protein band intensity to the loading control.
-
Calculate the DC50 (concentration at which 50% of the protein is degraded) from a dose-response curve.[5]
-
Ubiquitination Assay
This assay confirms that the PROTAC-mediated degradation occurs via the ubiquitin-proteasome system.[6]
-
Cell Treatment and Lysis: Treat cells with the PROTAC, a proteasome inhibitor (e.g., MG132) as a positive control, and a vehicle control. Lyse the cells in a buffer containing deubiquitinase inhibitors.[6]
-
Immunoprecipitation: Incubate the cell lysates with an anti-target protein antibody (e.g., anti-EGFR) to capture the target protein and its binding partners. Use protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[6]
-
Western Blotting: Elute the protein complexes and separate them by SDS-PAGE. Transfer to a PVDF membrane and probe with an anti-ubiquitin antibody.[6]
-
Analysis: A smear of high-molecular-weight bands in the PROTAC-treated lane indicates polyubiquitination of the target protein.[6]
Cell Viability Assay
This assay measures the effect of protein degradation on cell proliferation.[7][8]
-
Cell Seeding: Seed cells into a 96-well plate and allow them to attach.[7]
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified period (e.g., 72 hours).[7]
-
Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT).[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration that inhibits cell growth by 50%) from a dose-response curve.[7]
Table 3: Summary of Key Experimental Assays
| Assay | Purpose | Key Parameters Measured |
| Western Blot | To quantify the reduction in target protein levels. | DC50, Dmax |
| Ubiquitination Assay | To confirm the mechanism of action involves the ubiquitin-proteasome system. | Presence of polyubiquitinated target protein. |
| Cell Viability Assay | To determine the functional consequence of target protein degradation on cell proliferation. | IC50 |
Conclusion
This compound is a valuable tool for the synthesis of PROTACs, offering a versatile platform for the development of novel therapeutics that target disease-causing proteins for degradation. By understanding its chemical properties, adhering to strict safety and handling protocols, and employing robust experimental methodologies, researchers can effectively utilize this linker to advance the field of targeted protein degradation.
References
The Cornerstone of Modern Biotechnology: An In-depth Technical Guide to the Core Principles of Bioconjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Bioconjugation is the chemical process of covalently linking two or more molecules, where at least one is a biomolecule such as a protein, peptide, nucleic acid, or carbohydrate.[1][2] This powerful technique creates novel molecular entities that combine the distinct properties of their components, enabling advancements across a wide spectrum of scientific disciplines, including drug development, diagnostics, and materials science.[1][3][4] Applications are extensive, ranging from the creation of more effective and less toxic antibody-drug conjugates (ADCs) for cancer therapy to the development of sensitive diagnostic probes and novel biomaterials.[1][3][5][6]
At its core, bioconjugation involves the reaction between specific functional groups on the participating molecules.[1] The success of a bioconjugation strategy hinges on the careful selection of reactive partners to ensure a stable and functional final product. Key considerations include the choice of functional groups, the nature of the crosslinker, and the reaction conditions.[1] A typical bioconjugate consists of three main components: the biomolecule, a payload (e.g., a drug or a fluorescent dye), and a linker that connects them.[1][2] The biomolecule, such as an antibody, provides specificity for a particular target, while the payload confers the desired functionality, such as cytotoxicity or a detectable signal.[1]
Key Bioconjugation Chemistries
The selection of a suitable conjugation method is paramount and is dictated by the available functional groups on the biomolecule and the desired properties of the final conjugate. The most common approaches target primary amines, thiols, and carboxyl groups, or employ bioorthogonal "click chemistry" reactions.
Amine-Reactive Chemistries
Primary amines, found on lysine (B10760008) residues and the N-terminus of proteins, are abundant and readily accessible targets for bioconjugation.[7]
-
N-Hydroxysuccinimide (NHS) Esters: NHS esters are widely used to acylate primary amines, forming stable amide bonds. The reaction is typically performed in a slightly alkaline pH range (7.2-8.5) to ensure the amine is deprotonated and thus nucleophilic.[1]
-
Reductive Amination: This reaction involves the formation of a Schiff base between an aldehyde or ketone and a primary amine, which is then reduced to a stable secondary amine linkage.[1]
Thiol-Reactive Chemistries
The sulfhydryl group of cysteine residues provides a more specific target for conjugation due to its lower abundance compared to lysine.[8][9]
-
Maleimides: Maleimides react specifically with sulfhydryl groups via a Michael addition to form stable thioether bonds.[1][10] This reaction is highly efficient within a pH range of 6.5 to 7.5.[10]
-
Haloacetyls (Iodoacetamides and Bromoacetamides): These reagents react with thiols through SN2 reaction to form a stable thioether linkage.[9]
-
Pyridyl Disulfides: These compounds react with thiols via disulfide exchange to form a new disulfide bond, which can be cleaved under reducing conditions.[11]
Carboxyl-Reactive Chemistries
Carboxylic acid groups are present on aspartic acid, glutamic acid, and the C-terminus of proteins.
-
Carbodiimides (EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates carboxyl groups to react with primary amines, forming an amide bond.[7][12] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) increases the efficiency of the reaction by forming a more stable amine-reactive intermediate.[12]
Bioorthogonal Chemistries
Bioorthogonal reactions proceed within a biological system without interfering with native biochemical processes.[13][14][15] This is often achieved by utilizing functional groups that are absent in biological systems.[16]
-
Click Chemistry: This term describes a set of reactions that are rapid, selective, and high-yielding.[17][18][]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[16][18] While highly efficient, the copper catalyst can be toxic to living cells.[7]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne (B158145) to react with an azide.[7]
-
-
Staudinger Ligation: This reaction forms an amide bond between a phosphine (B1218219) and an azide.[7][9]
Core Principles Visualized
To further elucidate the foundational concepts of bioconjugation, the following diagrams illustrate key logical relationships and experimental workflows.
Core components of a typical bioconjugate.
Common functional group pairings in bioconjugation.
Quantitative Data Summary for Common Bioconjugation Reactions
The efficiency of bioconjugation reactions is highly dependent on reaction conditions. The following tables summarize key quantitative parameters for some of the most common methods.
Table 1: Amine-Reactive Conjugation (NHS Ester)
| Parameter | Recommended Value | Notes |
| pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[1] |
| Molar Ratio (Molecule:NHS Ester) | 1:5 to 1:20 | Empirical optimization is often necessary. |
| Reaction Time | 30 min - 2 hours | At room temperature. |
| Buffer Considerations | Avoid primary amine buffers (e.g., Tris, Glycine). | Phosphate or bicarbonate buffers are suitable. |
Table 2: Thiol-Reactive Conjugation (Maleimide)
| Parameter | Recommended Value | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol reactivity while minimizing reaction with amines.[10] |
| Molar Ratio (Molecule:Maleimide) | 1:10 to 1:20 | A starting point for optimization.[10] |
| Reaction Time | 2 hours at RT or overnight at 4°C | Protect from light if the maleimide is fluorescent.[10] |
| Pre-treatment | Reduction of disulfides (e.g., with TCEP). | To ensure free thiol groups are available.[20] |
| Buffer Considerations | Degassed, thiol-free buffers (e.g., PBS, HEPES, Tris). |
Table 3: Carboxyl-Reactive Conjugation (EDC/NHS)
| Parameter | Recommended Value | Notes |
| Activation pH | 4.5 - 6.0 | For the reaction of EDC/NHS with the carboxyl group.[21] |
| Coupling pH | 7.2 - 8.0 | For the reaction of the NHS-activated molecule with the amine.[21] |
| Molar Ratio (Carboxyl:EDC:NHS) | 1:10:25 is a common starting point. | Ratios can be optimized for specific applications.[12][22] |
| Reaction Time | Activation: 15-30 min; Coupling: 2-4 hours at RT or overnight at 4°C.[22][23] | |
| Buffer Considerations | Non-amine, non-carboxylate buffers for activation (e.g., MES).[21] |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. Below are generalized protocols for key experiments.
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5 to a concentration of 1-10 mg/mL.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the NHS ester stock solution to the protein solution at a 5- to 20-fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Quenching: Stop the reaction by adding an amine-containing buffer such as Tris or glycine (B1666218) to a final concentration of 50-100 mM.
-
Purification: Remove unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[3]
Experimental workflow for NHS ester conjugation.
Protocol 2: General Procedure for Thiol-Maleimide Conjugation
-
Protein Preparation: Dissolve the protein at 1-10 mg/mL in a degassed, thiol-free buffer (e.g., PBS) at pH 6.5-7.5.
-
Reduction of Disulfides (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.[10]
-
Maleimide Preparation: Prepare a stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess.[10]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protecting from light if necessary.[10]
-
Quenching: Add a small molecule thiol such as cysteine or 2-mercaptoethanol (B42355) to quench any unreacted maleimide.[10]
-
Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove excess reagents.[20]
Experimental workflow for thiol-maleimide conjugation.
Protocol 3: Two-Step EDC/NHS Coupling of Two Proteins
-
Activation of Protein #1:
-
Removal of Excess Reagents (Optional but Recommended):
-
Remove excess EDC and NHS using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2).[21] This also serves to adjust the pH for the next step.
-
-
Conjugation to Protein #2:
-
Add Protein #2 (containing primary amines) to the activated Protein #1 solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[23]
-
-
Quenching (Optional):
-
Quench any remaining reactive sites by adding an amine-containing solution like hydroxylamine (B1172632) or Tris.[22]
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted proteins and byproducts.
-
Characterization and Purification of Bioconjugates
Following synthesis, the purification and characterization of bioconjugates are critical steps to ensure the identity, purity, and functionality of the final product.[3] The complexity of bioconjugation reactions often results in a heterogeneous mixture of products.[25]
Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, effective for removing small molecule reagents from larger bioconjugates.[12]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.
-
Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity.
-
Affinity Chromatography: Utilizes specific binding interactions to purify the desired conjugate.[]
Characterization methods are employed to confirm successful conjugation and determine properties such as the drug-to-antibody ratio (DAR) in ADCs. These methods include:
-
UV-Vis Spectroscopy: To determine the concentration of protein and incorporated payload.
-
Mass Spectrometry (MS): To determine the molecular weight of the conjugate and assess heterogeneity.[25]
-
Gel Electrophoresis (SDS-PAGE): To visually confirm the increase in molecular weight upon conjugation.[25]
-
High-Performance Liquid Chromatography (HPLC): Various HPLC methods (e.g., SEC-HPLC, RP-HPLC) are used to assess purity and heterogeneity.[27]
Conclusion
Bioconjugation chemistry is a dynamic and indispensable field that bridges synthetic chemistry with biology. By providing the tools to create precisely engineered molecular constructs, it continues to drive innovation in medicine and life sciences.[3][4] From enhancing the therapeutic window of drugs to enabling sensitive diagnostics, the applications of bioconjugation are vast and continue to expand. A thorough understanding of the core principles, reaction chemistries, and analytical techniques is essential for researchers and developers seeking to harness the transformative potential of this technology.
References
- 1. benchchem.com [benchchem.com]
- 2. susupport.com [susupport.com]
- 3. Bioconjugation: A Powerful Link Between Biology and Chemistry | Blog | Biosynth [biosynth.com]
- 4. Synthesis, Characterization, and Biomedical Applications | Books and Publications - Gate2Biotech.com [gate2biotech.com]
- 5. Bioconjugation and its applications in medicine: Advancing targeted therapies and diagnostics | The Healthcare Guys [medigy.com]
- 6. How bioconjugation is unlocking new drug development [pharmaceutical-technology.com]
- 7. chempep.com [chempep.com]
- 8. Bioconjugation - Wikipedia [en.wikipedia.org]
- 9. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. What is bioorthogonal chemistry? | AAT Bioquest [aatbio.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. Click chemistry - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 20. lumiprobe.com [lumiprobe.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. covachem.com [covachem.com]
- 23. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 25. cellmosaic.com [cellmosaic.com]
- 27. cellmosaic.com [cellmosaic.com]
The Indispensable Role of the Boc Protecting Group in Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. Among the most versatile and widely employed of these is the tert-butoxycarbonyl (Boc) group for the protection of amines. Its popularity is due to its straightforward installation, stability across a range of reaction conditions, and facile, selective removal under acidic conditions. This technical guide provides an in-depth exploration of the function of the Boc protecting group, complete with quantitative data, detailed experimental protocols, and visualizations of key mechanisms and workflows.
Core Principles of the Boc Protecting Group
The primary function of the Boc group is to temporarily mask the nucleophilicity of primary and secondary amines, thereby preventing them from engaging in undesired side reactions during subsequent synthetic steps. This is achieved by converting the amine into a carbamate (B1207046), which is significantly less reactive. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O).
A key feature of the Boc group is its stability under basic, nucleophilic, and many reducing conditions, including catalytic hydrogenation. This chemical stability makes it "orthogonal" to other common amine protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is a cornerstone of modern synthetic strategies, allowing for the selective deprotection of one group in the presence of others.
Quantitative Data on Boc Protection and Deprotection
The efficiency of both the introduction (protection) and removal (deprotection) of the Boc group is a critical factor in the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields for these transformations across a variety of substrates.
Boc Protection of Various Amines
The protection of amines with Boc anhydride is generally a high-yielding reaction. The conditions can be adapted based on the nucleophilicity and steric hindrance of the amine.
| Amine Substrate | Base/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Benzylamine | NaOH | Water/Acetone | 10 min | High Yield | [1] |
| Cyclohexylamine | Et₃N | CH₂Cl₂ | 1 h | 100 | [2] |
| n-Butylamine | NaHCO₃ | Chloroform/Water | 90 min (reflux) | High Yield | [2] |
| Glycine methyl ester | Et₃N | Dioxane/Water | 2 h | 99 | [2] |
| N-Methylbenzylamine | DMAP (cat.) | THF | 12 h | High Yield | [2] |
| Piperidine | Et₃N | CH₂Cl₂ | 1 h | 100 | [2] |
| Pyrrolidine | Et₃N | CH₂Cl₂ | 1 h | 100 | [2] |
| Aniline | DMAP (cat.) | THF | - | High Yield | [2] |
| 4-Bromoaniline | DMAP (cat.) | THF | - | 85 (mono-Boc) | [2] |
| p-Toluidine | None | Methanol | < 1 min | High Yield | [2] |
Comparison of Deprotection Conditions
The removal of the Boc group is typically achieved with strong acids. Trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are the most common reagents. The choice between them can depend on the desired salt form of the product and the presence of other acid-sensitive functional groups.
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Concentration | 20-50% in Dichloromethane (DCM) or neat | 4M in Dioxane, 1-4M in other organic solvents (e.g., MeOH, EtOAc) |
| Reaction Time | Generally 30 minutes to a few hours at room temperature.[3] | Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on conditions.[3] |
| Yield | Typically high to quantitative.[3] | Typically high to quantitative.[3] |
| Product Purity | Generally high; the resulting TFA salt can sometimes be oily.[3] | Often high; the hydrochloride salt is frequently a crystalline solid, which can aid in purification.[3] |
Spectroscopic Data of Boc-Protected Amino Acids
The successful protection of an amine with a Boc group can be confirmed using various spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR).
¹H NMR: The protons of the tert-butyl group of the Boc moiety typically appear as a sharp singlet in the range of 1.4-1.5 ppm. The N-H proton of the carbamate appears as a broad singlet, with its chemical shift being solvent and concentration-dependent. For example, in the ¹H-NMR spectrum of N-Boc glutamic acid, the signals at 1.38 ppm are assigned to the -CH₃ of the Boc group, and the peak at 5.25 ppm is assigned to the -NH.[4]
¹³C NMR: The quaternary carbon and the methyl carbons of the tert-butyl group give rise to characteristic signals. The carbonyl carbon of the carbamate is also readily identifiable.
| Amino Acid Derivative | Carbonyl Carbon (N-Boc) δ (ppm) | Carbonyl Carbon (COOH/COOMe) δ (ppm) |
| N-Boc-L-alanine-OH | ~155-157 | ~175-177 |
| N-Boc-L-valine-OH | ~156-158 | ~175-177 |
| N-Boc-L-proline-OH | ~154-156 | ~176-178 |
| N-Boc-L-serine-OH | ~156-158 | ~172-174 |
| N-Boc-L-threonine-OH | ~157-159 | ~172-174 |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[5]
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Amine
Materials:
-
Primary amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equiv) in the chosen organic solvent (e.g., DCM or THF).
-
Add the base (1.5 equiv). If using NaHCO₃, an aqueous solution may be used to create a biphasic system.
-
Add di-tert-butyl dicarbonate (1.1 equiv) to the reaction mixture portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if a biphasic system was used, separate the organic layer. If a single organic solvent was used, add water and extract the aqueous phase with the organic solvent.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine. Further purification by column chromatography may be performed if necessary.
Protocol 2: General Procedure for TFA-Mediated Boc Deprotection
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM) and wash with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.
Mechanistic Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key mechanistic pathways for Boc protection and deprotection, as well as a typical workflow for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The Boc protecting group remains a powerful and indispensable tool in the arsenal (B13267) of the synthetic organic chemist. Its predictable reactivity, stability, and well-established protocols for both introduction and removal make it a reliable choice for the protection of amines in a wide range of synthetic contexts, from small molecule synthesis to the assembly of complex peptides. A thorough understanding of its underlying mechanisms and the quantitative aspects of its application, as outlined in this guide, is crucial for its successful implementation in research and development.
References
An In-depth Technical Guide to Heterobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Heterobifunctional crosslinkers are powerful chemical tools that enable the covalent linkage of two different biomolecules. Their unique architecture, featuring two distinct reactive moieties, facilitates controlled, sequential conjugation, making them indispensable in a wide array of applications, from elucidating protein-protein interactions to the development of targeted therapeutics like antibody-drug conjugates (ADCs). This guide provides a comprehensive overview of the core principles of heterobifunctional crosslinkers, their classification, quantitative properties, and detailed experimental protocols for their use.
Core Concepts of Heterobifunctional Crosslinkers
Unlike their homobifunctional counterparts which possess two identical reactive groups, heterobifunctional reagents have two different reactive ends. This fundamental difference allows for a two-step conjugation process, which significantly minimizes the formation of unwanted homodimers or polymers—a common challenge in single-step conjugations.[1]
The general structure of a heterobifunctional crosslinker consists of three key components:
-
Two distinct reactive groups: Each group targets a specific functional group on a biomolecule, such as primary amines (-NH2) on lysine (B10760008) residues or sulfhydryls (-SH) on cysteine residues.[2]
-
A spacer arm: This inert chemical chain connects the two reactive groups. The length and chemical nature of the spacer arm are critical parameters that can be tailored for specific applications, influencing the distance between the conjugated molecules and the overall solubility of the resulting conjugate.[1][3]
Classification of Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are broadly categorized based on the specificities of their reactive ends. The choice of a particular crosslinker is dictated by the available functional groups on the target biomolecules and the desired reaction conditions.[2]
Amine-Reactive and Sulfhydryl-Reactive Crosslinkers
This is one of the most widely used classes of heterobifunctional crosslinkers.[4] One end typically features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, while the other end has a maleimide (B117702) group that specifically targets sulfhydryl groups.[4]
Amine-Reactive and Photoreactive Crosslinkers
These linkers combine an amine-reactive group with a photo-activatable group, such as a phenyl azide (B81097) or a diazirine.[2] The amine-reactive end is first conjugated to a biomolecule in the absence of UV light. Subsequently, upon exposure to UV light, the photoreactive group becomes highly reactive and can form a covalent bond with a nearby molecule, making them ideal for capturing transient protein-protein interactions.[2][5]
Carbonyl-Reactive and Sulfhydryl-Reactive Crosslinkers
This class of reagents is designed to target carbonyl groups (aldehydes and ketones) and sulfhydryl groups. One end typically contains a hydrazide or an aminooxy group that reacts with carbonyls, while the other end possesses a maleimide or a pyridyl disulfide for reaction with thiols. These are particularly useful for conjugating glycoproteins, where the carbohydrate moieties can be oxidized to generate aldehydes.[4]
Quantitative Data of Common Heterobifunctional Crosslinkers
The selection of an appropriate heterobifunctional crosslinker is a critical step in experimental design. The following tables summarize the quantitative properties of a selection of commonly used crosslinkers to facilitate this process.
Table 1: Properties of Amine-to-Sulfhydryl Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble | Cleavable | Optimal pH (NHS Ester) | Optimal pH (Maleimide) |
| SMCC | 8.3 | No | No | 7.2-8.5 | 6.5-7.5 |
| Sulfo-SMCC | 8.3 | Yes | No | 7.2-8.5 | 6.5-7.5 |
| MBS | 9.9 | No | No | 7.0-8.0 | 6.5-7.5 |
| Sulfo-MBS | 9.9 | Yes | No | 7.0-8.0 | 6.5-7.5 |
| GMBS | 7.4 | No | No | 7.0-8.0 | 6.5-7.5 |
| SPDP | 6.8 | No | Yes (Disulfide) | 7.0-8.0 | 6.5-7.5 |
| LC-SPDP | 15.7 | No | Yes (Disulfide) | 7.0-8.0 | 6.5-7.5 |
| Sulfo-LC-SPDP | 15.7 | Yes | Yes (Disulfide) | 7.0-8.0 | 6.5-7.5 |
Table 2: Properties of Other Classes of Heterobifunctional Crosslinkers
| Crosslinker | Reactive Group A | Reactive Group B | Spacer Arm Length (Å) | Key Features |
| SADP | NHS Ester | Phenylazide | 11.9 | Amine-reactive and photoreactive.[2] |
| ASIB | Iodoacetamide | Phenylazide | 14.5 | Sulfhydryl-reactive and photoreactive.[2] |
| MPBH | Hydrazide | Maleimide | 13.5 | Carbonyl-reactive and sulfhydryl-reactive.[2] |
| DBCO-PEG4-NHS Ester | NHS Ester | DBCO | 17.6 | For copper-free click chemistry.[2] |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using SMCC
This protocol outlines a general procedure for conjugating two proteins using the amine-to-sulfhydryl crosslinker SMCC.
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing a free sulfhydryl group)
-
SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
-
Preparation of SMCC Stock Solution: Immediately before use, prepare a 50 mM solution of SMCC by dissolving it in anhydrous DMSO or DMF.[6]
-
Activation of Protein A:
-
Removal of Excess Crosslinker: Immediately following the incubation, remove non-reacted SMCC using a desalting column equilibrated with the Conjugation Buffer. This step is critical to prevent unwanted side reactions.[6]
-
Conjugation to Protein B:
-
Combine the maleimide-activated Protein A with Protein B in the desired molar ratio.
-
React at room temperature for 35-45 minutes.[6]
-
-
Purification of the Conjugate: Purify the final conjugate from unreacted proteins using an appropriate chromatography method, such as size-exclusion chromatography.
Protocol 2: Capturing Protein-Protein Interactions with a Photoreactive Crosslinker
This protocol provides a general workflow for using an NHS-ester/phenylazide crosslinker to identify interacting proteins.[2]
Materials:
-
Purified "bait" protein
-
Cell lysate containing potential "prey" proteins
-
NHS-ester/phenylazide photoreactive crosslinker (e.g., SADP)
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Desalting column
-
UV lamp (300-360 nm)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Labeling of the Bait Protein:
-
Formation of Protein Complexes:
-
Incubate the labeled bait protein with the cell lysate to allow for the formation of protein complexes.
-
-
Photocrosslinking:
-
Expose the sample to UV light (e.g., 300-360 nm) for a specified time to activate the photoreactive group and induce crosslinking to interacting proteins.
-
-
Analysis of Crosslinked Products:
-
Separate the proteins by SDS-PAGE and visualize the crosslinked complexes by Western blotting using an antibody against the bait protein. Higher molecular weight bands will indicate successful crosslinking to interacting partners.[2]
-
Visualization of Signaling Pathways and Experimental Workflows
Heterobifunctional crosslinkers are instrumental in mapping protein-protein interactions within complex signaling pathways. The following diagrams, generated using the DOT language, illustrate the application of these powerful tools in elucidating cellular processes.
Caption: General experimental workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Elucidating GPCR-β-Arrestin interaction using a photoreactive crosslinker.
Caption: Mapping E3 ligase-substrate interactions in the ubiquitin pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry of Crosslinking | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 5. Exploring GPCR‐arrestin interfaces with genetically encoded crosslinkers | EMBO Reports [link.springer.com]
- 6. proteochem.com [proteochem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Hydrophilicity of PEG Chains in Linkers
Poly(ethylene glycol) (PEG) linkers are foundational tools in modern drug development, celebrated for their capacity to improve the therapeutic characteristics of conjugated molecules.[1] At the core of their effectiveness is their significant hydrophilicity, which plays a crucial role in influencing the solubility, pharmacokinetics, and immunogenicity of bioconjugates.[1][2] This technical guide offers a detailed exploration of the principles governing the hydrophilicity of PEG linkers, supported by quantitative data, experimental protocols, and visualizations of key biological and experimental processes.
The Chemical Foundation of PEG's Hydrophilicity
The remarkable water solubility of Poly(ethylene glycol) is a direct result of its distinct chemical structure.[1] PEG is a polymer made of repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-).[1][3] The ether oxygen atoms along the polymer's backbone can form hydrogen bonds with water molecules.[1][3] This interaction facilitates the hydration of PEG chains, creating a protective aqueous layer around the conjugated molecule.[1] This "hydrodynamic shield" is central to many of the advantages conferred by PEGylation.[1]
The hydrophilicity of a PEG linker is directly related to the number of ethylene glycol units; longer PEG chains provide greater water solubility.[3] This "stealth" characteristic also helps to minimize non-specific protein adsorption and recognition by the immune system.[3]
Impact of PEG Linker Hydrophilicity on Drug Conjugate Performance
The hydrophilic nature of PEG linkers is harnessed to address numerous challenges in drug delivery and bioconjugation.
-
Enhanced Aqueous Solubility : Many potent cytotoxic payloads used in Antibody-Drug Conjugates (ADCs) are hydrophobic, which can cause the ADC to aggregate in aqueous solutions, thereby reducing its stability and effectiveness.[4] The hydrophilic PEG chains create a "hydration shell" that significantly improves the solubility of the entire ADC.[4][5] This is critical for enabling effective intravenous formulations.[5]
-
Improved Stability and Extended Half-life : The flexible PEG chain forms a protective hydration layer that shields the drug from enzymatic degradation and immune recognition.[2][5] This, combined with an increased hydrodynamic size, slows down renal clearance, leading to a longer circulation half-life in the bloodstream.[2][4][5]
-
Reduced Immunogenicity : The hydration shell can conceal epitopes on therapeutic proteins and other biologics, diminishing their recognition by the immune system and lowering the risk of an immunogenic reaction.[1][5]
-
Applications in Advanced Therapeutics : In complex molecules like ADCs and Proteolysis Targeting Chimeras (PROTACs), hydrophilic PEG linkers are essential. For ADCs, the linker ensures the conjugate stays soluble and stable.[5][6] For PROTACs, the linker's hydrophilic nature improves the solubility of these often large and complex molecules, which is beneficial for formulation and bioavailability.[7][8][9]
Quantitative Data on PEG Linker Hydrophilicity
The hydrophilicity of PEG linkers and their conjugates can be measured using several key experimental parameters. The following tables compile data to illustrate the relationship between PEG chain characteristics and these properties.
Table 1: Influence of PEG Linker Length on Octanol-Water Partition Coefficient (Log D)
The octanol-water partition coefficient (Log P, or Log D at a specific pH) is a standard measure of a compound's lipophilicity. A lower Log D value signifies greater hydrophilicity.[3]
| Compound/Linker | Number of PEG Units | Log D (pH 7.4) | Indication |
| Model Compound 1 | 0 | 1.5 | More Lipophilic |
| Model Compound 2 | 4 | 0.8 | Increased Hydrophilicity |
| Model Compound 3 | 8 | 0.1 | High Hydrophilicity |
| Model Compound 4 | 12 | -0.5 | Very High Hydrophilicity |
This table demonstrates that increasing the PEG chain length significantly decreases the Log D value, indicating a substantial increase in hydrophilicity.[3]
Table 2: Impact of Linker Hydrophilicity on ADC Aggregation and Pharmacokinetics
This table compares the properties of ADCs constructed with hydrophobic versus hydrophilic linkers, demonstrating the clear advantages of incorporating hydrophilic elements like PEG.[10]
| Property | Hydrophobic Linker (e.g., dipeptide) | Hydrophilic Linker (e.g., PEG-containing) | Key Takeaway |
| Aggregation | High tendency for aggregation, especially at high Drug-to-Antibody Ratios (DARs).[10] | Minimal aggregation (<5%) is observed, even at higher DARs.[10] | Hydrophilic linkers significantly reduce the propensity of ADCs to aggregate.[10] |
| Pharmacokinetics (PK) | Accelerated plasma clearance, leading to reduced drug exposure.[10] | Slower clearance rates, similar to the native antibody's pharmacokinetics.[10] | Hydrophilic linkers improve circulation time and overall drug exposure.[10] |
| In Vivo Efficacy | High in vitro potency often does not translate to in vivo settings due to poor PK.[10] | Translates high in vitro potency into superior in vivo efficacy.[10] | The improved PK of hydrophilic ADCs leads to better tumor growth inhibition.[10] |
| Drug-to-Antibody Ratio (DAR) | Limited to a DAR of 2-4 to maintain stability.[10] | Enables higher DARs (e.g., 8) without compromising stability or PK.[10] | Hydrophilic linkers permit the development of more potent, highly-loaded ADCs.[10] |
Table 3: Influence of PEG Molecular Weight on Surface Hydrophilicity (Water Contact Angle)
Contact angle measurement is a direct way to evaluate the wettability of a surface. A lower contact angle with water indicates a more hydrophilic surface.[3][11] Modifying surfaces with PEG is a common method to enhance their hydrophilicity.[12]
| Surface Material | PEG Molecular Weight (Da) | Water Contact Angle (°) |
| Unmodified Polydimethylsiloxane (PDMS) | N/A | ~105°[11] |
| PDMS with PEG coating | 400 | ~20°[13] |
| PDMS with PEG coating | 8000 | ~35-40°[13] |
| Unmodified Polystyrene | N/A | ~90°[12] |
| PEG-modified Glass | N/A | < 20°[12] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and characterization of PEGylated conjugates.[6]
Protocol 1: NHS-Ester PEGylation of a Protein
This protocol outlines a general procedure for conjugating an NHS-ester functionalized PEG linker to a protein, such as an antibody.[6]
-
Materials :
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).
-
PEG-NHS ester reagent.
-
Reaction buffer: Phosphate-buffered saline (PBS) or borate (B1201080) buffer (50mM), pH 7-9.[6]
-
Quenching buffer: 1M Tris-HCl, pH 8.0.
-
Purification system: Size-exclusion chromatography (SEC) or dialysis.
-
Anhydrous DMSO or DMF to dissolve the PEG-NHS ester.
-
-
Procedure :
-
Preparation : Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Dissolve the PEG-NHS ester reagent in anhydrous DMSO or DMF immediately before use.
-
Reaction : Add the dissolved PEG-NHS ester to the protein solution. The molar ratio of PEG to protein should be optimized but typically ranges from 5:1 to 50:1.
-
Incubation : Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching : Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted PEG-NHS ester. Incubate for 30 minutes.
-
Purification : Remove excess PEG reagent and by-products by SEC or dialysis against a suitable storage buffer.
-
Characterization : Analyze the resulting PEGylated protein using SDS-PAGE (to observe the increase in molecular weight) and SEC-HPLC (to confirm purity and quantify aggregation).
-
Protocol 2: Evaluation of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
This method is used to quantify the percentage of soluble aggregates in an ADC sample.[10][14]
-
Materials and Equipment :
-
HPLC system with a UV detector.
-
SEC column suitable for antibody analysis (e.g., TSKgel G3000SWxl).
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4.
-
ADC sample.
-
-
Procedure :
-
Sample Preparation : Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.[14]
-
Instrument Setup : Equilibrate the SEC-HPLC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Set the UV detector to a wavelength of 280 nm.[14]
-
Injection and Analysis : Inject 20 µL of the prepared ADC sample. Run the separation for approximately 15-20 minutes to allow for the elution of both high molecular weight aggregates and the monomer.[14]
-
Data Analysis : Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregate using the formula: (Area_Aggregate / (Area_Aggregate + Area_Monomer)) * 100.[10][14]
-
Protocol 3: Measurement of Water Contact Angle by Sessile Drop Method
This protocol determines the static water contact angle on a surface to assess its wettability and hydrophilicity.[12][15][16]
-
Materials and Equipment :
-
Procedure :
-
Surface Preparation : Ensure the sample surface is clean, dry, and placed on a level stage.
-
Droplet Deposition : Use the syringe to dispense a water droplet of a specific volume (e.g., 5 µL) onto the surface.[15][16]
-
Image Capture : Allow the droplet to equilibrate for a few seconds before capturing a high-resolution image.[15]
-
Angle Measurement : Use the software to analyze the image and measure the contact angle at the liquid-solid interface.[15]
-
Replication : Repeat the measurement at multiple locations on the surface to ensure reproducibility and calculate an average value.[15]
-
Visualizing Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) help illustrate complex relationships and processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. purepeg.com [purepeg.com]
- 5. purepeg.com [purepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of PROTACs using Acid-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of Acid-PEG3-C2-Boc
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[1]
Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers have become a cornerstone in PROTAC design due to their ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal ternary complex formation.[2][3] this compound is a bifunctional PEG-based linker that is particularly useful in the modular synthesis of PROTACs. It features a carboxylic acid group for conjugation to an amine-functionalized ligand (either for the POI or the E3 ligase) and a Boc-protected amine that can be deprotected to reveal a primary amine for subsequent coupling to the second ligand. This linker has been utilized in the synthesis of PROTACs for the degradation of targets such as the Epidermal Growth Factor Receptor (EGFR).[4]
These application notes provide a comprehensive guide to the synthesis of PROTACs utilizing the this compound linker, including detailed experimental protocols and representative quantitative data.
Signaling Pathway: PROTAC-Mediated Degradation of a Target Protein
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, a process catalyzed by the recruited E3 ligase. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[1]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
The synthesis of a PROTAC using this compound typically follows a modular, two-step process. First, the carboxylic acid of the linker is coupled to an amine-containing ligand. Following purification, the Boc protecting group is removed, and the newly exposed amine is coupled to the second ligand, which contains a carboxylic acid. The final PROTAC is then purified and characterized, followed by biological evaluation.
Caption: General workflow for PROTAC synthesis and evaluation.
Quantitative Data Summary
The efficacy of a synthesized PROTAC is determined by its ability to induce the degradation of the target protein and its impact on cell viability. The following tables provide representative quantitative data for the synthesis and biological evaluation of an EGFR-targeting PROTAC, as this compound has been used for this purpose.[4]
Table 1: Synthesis and Characterization of an Exemplary EGFR PROTAC
| Parameter | Value | Method |
| Step 1 Yield (Amide Coupling) | 70-85% | Flash Chromatography |
| Step 2 Yield (Boc Deprotection) | >95% (crude) | Used directly |
| Step 3 Yield (Final Amide Coupling) | 40-60% | Preparative HPLC |
| Final Purity | >98% | Analytical HPLC |
| Identity Confirmation | Expected mass observed | LC-MS (ESI+) |
| Structure Confirmation | Consistent with proposed structure | ¹H and ¹³C NMR |
Table 2: Biological Activity of an Exemplary EGFR PROTAC
| Parameter | Cell Line | Value |
| DC₅₀ (Degradation) | HCC827 (EGFR del19) | 0.49 nM[5] |
| Dₘₐₓ (Degradation) | HCC827 (EGFR del19) | >95%[6] |
| DC₅₀ (Degradation) | H1975 (EGFR L858R/T790M) | 1.56 nM[5] |
| Dₘₐₓ (Degradation) | H1975 (EGFR L858R/T790M) | >90% |
| IC₅₀ (Cell Viability) | HCC827 (EGFR del19) | 1.6 nM[5] |
| IC₅₀ (Cell Viability) | H1975 (EGFR L858R/T790M) | 5.0 nM[6] |
Note: The data in Table 2 are representative values from published literature on potent EGFR PROTACs and serve as a benchmark for newly synthesized compounds.
Experimental Protocols
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine-containing ligand (e.g., an E3 ligase ligand).
Materials:
-
This compound
-
Amine-functionalized ligand (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[7]
-
In a separate flask, dissolve the amine-functionalized ligand (1.0 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution to the pre-activated linker mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Ligand-Linker-Boc conjugate.
Protocol 2: Boc Deprotection of the Ligand-Linker Intermediate
This protocol details the removal of the Boc protecting group to expose the primary amine for the next coupling step.
Materials:
-
Ligand-Linker-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the Ligand-Linker-Boc conjugate in anhydrous DCM (e.g., 0.1 M solution) in a round-bottom flask.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the solution (typically 20-50% v/v).[8]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
The resulting amine TFA salt is often used in the next step without further purification. If the free amine is required, re-dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.[8]
Protocol 3: Final Amide Coupling to a Carboxylic Acid-Functionalized Ligand
This protocol describes the final step in the PROTAC synthesis, coupling the deprotected linker-ligand intermediate to a carboxylic acid-containing ligand (e.g., a POI ligand).
Materials:
-
Deprotected Ligand-Linker-Amine intermediate (TFA salt or free base)
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0-4.0 eq, use more if starting from the TFA salt)
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, and nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the carboxylic acid-functionalized ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) and stir for 15 minutes at room temperature.
-
Add a solution of the deprotected Ligand-Linker-Amine intermediate (1.1 eq) in anhydrous DMF.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Protocol 1 (step 7).
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by analytical HPLC for purity, LC-MS for mass confirmation, and NMR for structural verification.[9]
Protocol 4: Western Blotting for Protein Degradation
This protocol is used to determine the DC₅₀ and Dₘₐₓ of the synthesized PROTAC.
Procedure:
-
Cell Culture and Treatment: Seed cells expressing the target protein in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Plot the percentage of protein degradation relative to the vehicle-treated control against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.[1]
Conclusion
The this compound linker is a versatile and valuable tool for the modular synthesis of PROTACs. Its bifunctional nature allows for a systematic and efficient assembly process, and the PEG3 spacer can impart favorable physicochemical properties to the final molecule. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate novel protein degraders for therapeutic and research applications. Successful PROTAC design and synthesis require careful optimization of each component, and the strategic use of well-defined linkers is paramount to achieving potent and selective protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Factors to Consider for Synthesis in 1536-Well Plates—An Amide Coupling Case Study for PROTAC Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Acid-PEG3-C2-Boc Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful conjugation of Acid-PEG3-C2-Boc to molecules containing primary amines. This process is a cornerstone in the synthesis of complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise control over linker chemistry is paramount.[1][2]
The this compound linker is a heterobifunctional molecule featuring a carboxylic acid for amide bond formation with primary amines and a Boc-protected amine for subsequent functionalization after deprotection.[3][4] The hydrophilic triethylene glycol (PEG3) spacer enhances the solubility and can improve the pharmacokinetic properties of the final conjugate.[4][5]
This document outlines the two-stage process involving the activation of the carboxylic acid, its conjugation to a primary amine, and the subsequent deprotection of the Boc group.
Chemical Structure and Properties
-
Chemical Name: 3-(2-{2-[3-(tert-butoxy)-3-oxopropoxy]ethoxy}ethoxy)propanoic acid[6]
-
Molecular Formula: C14H26O7[6]
-
Molecular Weight: 306.35 g/mol [6]
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to a Primary Amine
This protocol details the activation of the terminal carboxylic acid of this compound to an N-hydroxysuccinimide (NHS) ester, followed by its reaction with a primary amine-containing molecule to form a stable amide bond.[8]
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, small molecule)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free conjugation buffer (e.g., Phosphate Buffered Saline (PBS), HEPES, Borate buffer) at pH 7.2-8.5[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC))[]
Procedure:
-
Preparation of Reagents:
-
Allow all reagents to equilibrate to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mg/mL).[8]
-
Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO or water, depending on the subsequent reaction solvent.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, dissolve this compound in the chosen anhydrous solvent.
-
Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS or Sulfo-NHS to the linker solution.[8]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.[8] The resulting activated Boc-amino-PEG-NHS ester is now ready for immediate use.
-
-
Conjugation to Primary Amine:
-
Dissolve the amine-containing target molecule in the conjugation buffer. The optimal pH for the reaction with the primary amine is between 7.2 and 8.5.[8]
-
Add the desired molar excess (typically 5 to 20-fold) of the freshly activated this compound-NHS ester solution to the target molecule solution.[8] The volume of the organic solvent from the linker stock should ideally not exceed 10% of the total reaction volume.[10]
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.[8][11]
-
-
Quenching the Reaction:
-
(Optional) To terminate the reaction, add the quenching buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.[8] Let the quenching reaction proceed for 15-30 minutes.
-
-
Purification:
-
Purify the resulting Boc-protected conjugate using an appropriate chromatography method such as SEC to remove unreacted PEG linker and by-products, or RP-HPLC for small molecules.[]
-
Protocol 2: Boc Group Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the terminal primary amine for further conjugation.[12]
Materials:
-
Purified Boc-protected PEGylated conjugate
-
Anhydrous Dichloromethane (DCM)[12]
-
Trifluoroacetic Acid (TFA)[12]
-
(Optional) Scavenger such as Triisopropylsilane (TIS)[13]
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the purified and dried Boc-protected PEGylated conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.[14]
-
-
Deprotection Reaction:
-
Add a solution of 20-50% (v/v) TFA in DCM to the reaction mixture.[14][15] If the substrate is sensitive to cationic species, add a scavenger like TIS (2.5-5% v/v).[13]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[13][14]
-
-
Monitoring the Reaction:
-
Work-up:
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12] Co-evaporation with toluene (B28343) can help in removing residual TFA.[14]
-
To obtain the free amine, dissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.[15]
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected PEGylated amine.[15]
-
Data Presentation
The efficiency of the conjugation and deprotection steps is crucial for the overall success of the synthesis. The following tables summarize the key quantitative parameters for each stage.
Table 1: Reaction Conditions for NHS Ester Activation and Amine Coupling [8]
| Parameter | Recommended Value | Notes |
| Activation Reagents | EDC (1.5 eq.), Sulfo-NHS (1.5 eq.) | Molar equivalents relative to this compound. |
| Conjugation pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis. |
| Compatible Buffers | Phosphate, Bicarbonate, Borate, HEPES | Buffers must be free of primary amines (e.g., Tris). |
| Molar Excess of PEG-NHS | 5 to 20-fold | Molar excess over the target molecule; requires empirical optimization. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can minimize hydrolysis of the NHS ester. |
| Reaction Time | 1 - 4 hours | Dependent on temperature and reactivity of the amine. |
Table 2: Boc Deprotection Reaction Parameters [14]
| Parameter | Condition | Expected Outcome |
| Deprotection Reagents | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Quantitative deprotection. |
| TFA Concentration | 20-50% (v/v) | Complete removal of the Boc group. |
| Temperature | 0°C to Room Temperature | Controlled reaction to minimize side reactions. |
| Reaction Time | 1 - 2 hours | Full conversion to the primary amine. |
Table 3: Characterization of Conjugated Products [17]
| Analysis Method | Expected Result | Purpose |
| Mass Spectrometry (MS) | Molecular weight increase corresponding to the mass of the linker. | Confirmation of successful conjugation. |
| RP-HPLC | A new peak with a different retention time from the starting material. | Assessment of purity and reaction completion. |
| ¹H NMR Spectroscopy | Presence of a singlet at ~1.4-1.5 ppm (9H) for the Boc group. | Confirmation of the Boc group's presence post-conjugation and its absence post-deprotection. |
Visualizations
References
- 1. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. xcessbio.com [xcessbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols: Amide Bond Formation with Acid-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-C2-Boc, also known as (Boc-amino)-PEG3-C2-carboxylic acid, is a heterobifunctional linker widely utilized in bioconjugation, medicinal chemistry, and drug delivery.[1] Its structure incorporates a terminal carboxylic acid, a hydrophilic triethylene glycol (PEG3) spacer, and a Boc-protected amine. This configuration makes it an invaluable tool for covalently modifying proteins, peptides, and other molecules to improve their pharmacokinetic properties, such as enhanced solubility and longer circulation times.[1][] A primary application of this linker is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[3]
These application notes provide detailed protocols for the formation of a stable amide bond between the carboxylic acid moiety of this compound and a primary amine-containing molecule.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for designing successful conjugation strategies.
| Property | Value |
| Synonyms | 2,2-Dimethyl-4-oxo-3,8,11,14-tetraoxa-5-azaheptadecan-17-oic acid, 12-[(tert-Butoxycarbonyl)amino]-4,7,10-trioxadodecanoic acid, 12-(Boc-amino)-4,7,10-trioxadodecanoic acid |
| CAS Number | 1347750-75-7 |
| Molecular Formula | C₁₄H₂₇NO₇ |
| Molecular Weight | 321.37 g/mol |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥ 98% (HPLC) |
| Solubility | Soluble in water, DMF, DMSO, and DCM |
| Storage Conditions | Store at ≤ -10 °C |
(Data sourced from Chem-Impex and TCI Chemicals)[1]
Experimental Protocols
Protocol 1: Amide Bond Formation in Aqueous Solution via EDC/Sulfo-NHS Chemistry
This protocol is suitable for the conjugation of this compound to water-soluble biomolecules such as proteins.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
(Sulfo)-N-hydroxysuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC, dialysis, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10-50 mg/mL) in anhydrous DMSO or DMF.
-
Immediately before use, prepare stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer. Do not store these solutions.
-
Prepare the amine-containing protein in Activation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, combine the this compound stock solution with the protein solution.
-
Add the freshly prepared EDC solution, followed immediately by the Sulfo-NHS solution. A 1.5- to 2-fold molar excess of EDC/Sulfo-NHS over the this compound is recommended.[4]
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[5]
-
-
Amine Coupling:
-
Quenching:
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[4]
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents and byproducts.
-
Protocol 2: Amide Bond Formation in Organic Solvents
This protocol is suitable for coupling this compound to small molecules soluble in organic solvents.
Materials:
-
This compound
-
Amine-containing molecule
-
EDC or other carbodiimide (B86325) coupling agents (e.g., DCC)
-
NHS
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Tertiary base (e.g., Diisopropylethylamine - DIPEA)
-
1 M HCl, saturated sodium bicarbonate, brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF.
-
-
Activation of Carboxylic Acid:
-
Amine Coupling:
-
In a separate flask, dissolve the amine-containing molecule (1.0-1.5 equivalents) in the same anhydrous solvent.
-
Add the amine solution to the activated this compound mixture.
-
Add a tertiary base such as DIPEA (2-3 equivalents) to scavenge the HCl produced and drive the reaction forward.[4]
-
Stir the reaction at room temperature for 2-12 hours.[4]
-
-
Monitoring and Workup:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench with a small amount of water.
-
If using DCM, wash the organic layer with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate, and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the product by column chromatography or another suitable technique.
-
Protocol 3: Boc Deprotection
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield a free primary amine.[5]
Materials:
-
Boc-protected conjugate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Deprotection:
-
Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.[5]
-
Stir the mixture at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
-
Workup:
-
Remove the TFA and DCM under reduced pressure.
-
The resulting amine salt can be used directly in the next step or after neutralization.
-
Data Presentation
While specific yields are highly dependent on the substrates, the following table provides representative data for amide bond formation and subsequent steps in PROTAC synthesis, which can serve as a benchmark.
| Parameter | Value | Notes |
| Amide Coupling Efficiency | High | The EDC/NHS coupling method is generally efficient for forming amide bonds with PEGylated acids.[7] |
| Typical Yield (Multi-step PROTAC Synthesis) | 27-32% (average) | Reported for a three-step "Direct-to-Biology" synthesis of a PROTAC library.[7] |
| Purity of Final Product | >95% | Achievable with standard purification techniques like HPLC.[7] |
Visualizations
Experimental Workflow for Amide Bond Formation
Caption: Workflow for amide bond formation in an organic solvent.
Application Example: PROTAC Mechanism of Action
References
Application Notes and Protocols for Acid-PEG3-C2-Boc in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker molecule, which connects the antibody and the drug, is a critical component that influences the ADC's stability, solubility, pharmacokinetics, and efficacy. Acid-PEG3-C2-Boc is a heterobifunctional linker that incorporates a discrete polyethylene (B3416737) glycol (PEG) spacer, a carboxylic acid for conjugation to the antibody, and a Boc-protected amine for subsequent attachment of the payload.
The PEG3 moiety enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic profile. The Boc-protected amine allows for a controlled, sequential conjugation process, enabling the attachment of the linker to the antibody before introducing the cytotoxic drug. This application note provides detailed protocols for the synthesis and characterization of ADCs using the this compound linker.
Quantitative Data Summary
While specific quantitative data for ADCs utilizing the exact this compound linker is not extensively available in public literature, the following tables summarize representative data for ADCs developed with short, discrete PEG linkers. This data illustrates the impact of such linkers on key ADC parameters.
Table 1: Representative Pharmacokinetic and Efficacy Data for ADCs with Short PEG Linkers
| ADC Construct | Linker Type | Drug-to-Antibody Ratio (DAR) | In Vivo Half-Life (murine model) | Antitumor Efficacy (% Tumor Growth Inhibition) |
| ADC-1 | Non-PEG | ~3.5 | 150 hours | 60% |
| ADC-2 | PEG4 | ~3.8 | 180 hours | 75% |
| ADC-3 | PEG8 | ~3.7 | 210 hours | 85% |
Table 2: In Vitro Cytotoxicity of ADCs with PEG Linkers
| ADC Construct | Target Cell Line | IC50 (nM) |
| ADC-1 (Non-PEG) | Antigen-Positive | 1.2 |
| ADC-1 (Non-PEG) | Antigen-Negative | >1000 |
| ADC-2 (PEG4) | Antigen-Positive | 1.5 |
| ADC-2 (PEG4) | Antigen-Negative | >1000 |
Experimental Protocols
Protocol 1: Two-Step ADC Synthesis using this compound
This protocol outlines a two-step process where the this compound linker is first conjugated to the antibody via its carboxylic acid group, followed by deprotection of the Boc group and subsequent conjugation of the payload.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Deprotection Solution (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or an aqueous acidic buffer)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Amine-containing cytotoxic payload
-
Size-Exclusion Chromatography (SEC) system (e.g., Sephadex G-25)
Step 1: Activation of this compound and Conjugation to Antibody
-
Linker Activation:
-
Dissolve this compound, EDC, and NHS/Sulfo-NHS in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution. A molar ratio of 1:1.2:1.2 (Linker:EDC:NHS) is recommended.
-
Incubate the activation mixture for 15-30 minutes at room temperature.
-
-
Antibody Preparation:
-
Exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the activated linker solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using an SEC column equilibrated with PBS, pH 7.4, to remove excess linker and reaction reagents.
-
Step 2: Boc Deprotection and Payload Conjugation
-
Boc Deprotection:
-
Carefully add the Deprotection Solution to the purified antibody-linker conjugate. For a non-aqueous approach, the sample can be lyophilized and resuspended in TFA/DCM. For an aqueous method, the pH can be lowered to 2.5-3.0 with dilute acid.
-
Incubate for 30-60 minutes at room temperature. Monitor the deprotection by LC-MS.
-
Neutralize the reaction by adding the Neutralization Buffer.
-
-
Purification:
-
Immediately purify the deprotected antibody-linker conjugate using an SEC column equilibrated with PBS, pH 7.4.
-
-
Payload Activation (if necessary):
-
If the payload has a carboxylic acid group, activate it using EDC/NHS chemistry as described in Step 1.1.
-
-
Payload Conjugation:
-
Add a molar excess of the amine-containing payload (or activated payload) to the deprotected antibody-linker conjugate.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Final Purification:
-
Purify the final ADC using an SEC column to remove unconjugated payload and other reagents.
-
Protocol 2: Characterization of the ADC
1. Drug-to-Antibody Ratio (DAR) Determination by UV-Vis Spectroscopy
This method is suitable if the drug has a distinct UV absorbance maximum separate from the antibody's absorbance at 280 nm.
-
Determine the molar extinction coefficients of the antibody at 280 nm (ε_Ab,280_) and the payload at its absorbance maximum (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).
-
Measure the absorbance of the ADC solution at 280 nm (A_280_) and at the payload's λmax (A_λmax_).
-
Calculate the concentration of the antibody and the drug using the following equations:
-
C_Ab_ = (A_280_ - (A_λmax_ / ε_Drug,λmax_) * ε_Drug,280_) / ε_Ab,280_
-
C_Drug_ = A_λmax_ / ε_Drug,λmax_
-
-
Calculate the DAR:
-
DAR = C_Drug_ / C_Ab_
-
2. DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC separates ADC species based on the number of conjugated drug molecules, providing a distribution of different DAR species.
-
Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from high to low ammonium (B1175870) sulfate (B86663) concentration).
-
Inject the purified ADC sample.
-
The peak area of each species (DAR0, DAR2, DAR4, etc.) is integrated.
-
The average DAR is calculated by the weighted average of the peak areas.[1]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with the ADC.[2][3]
-
Cell Seeding:
-
Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[2]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free drug in cell culture medium.
-
Remove the old medium and add 100 µL of the diluted compounds to the respective wells.
-
Incubate for 72-120 hours.[2]
-
-
MTT Addition and Incubation:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration to determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: Workflow for ADC synthesis using this compound.
Caption: General mechanism of action for an antibody-drug conjugate.
References
Application Note: A Step-by-Step Guide to the Boc Deprotection of Acid-PEG3-C2-Boc
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Acid-PEG3-C2-Boc, a heterobifunctional linker. The successful deprotection of the amine is a critical step in the synthesis of bioconjugates, antibody-drug conjugates (ADCs), and PROteolysis Targeting Chimeras (PROTACs), where the newly exposed amine is used for subsequent conjugation reactions.[1][2]
Introduction
The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under a broad range of conditions and its facile, clean removal under acidic conditions.[1][3] this compound is a heterobifunctional linker containing a terminal carboxylic acid and a Boc-protected amine, connected by a flexible polyethylene (B3416737) glycol (PEG) spacer. The controlled deprotection of the amine terminus is essential to unmask the reactive primary amine for subsequent modification, leaving the carboxylic acid group available for other transformations.[1]
This application note details two robust protocols for the Boc deprotection of this linker using Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl). It also provides quantitative data on typical reaction conditions and a troubleshooting guide to address common challenges.
Mechanism of Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction.[2] The process involves three main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., TFA).[2][4]
-
Fragmentation: The protonated intermediate becomes unstable, leading to its fragmentation. This forms a stable tert-butyl cation and a carbamic acid intermediate.[2]
-
Decarboxylation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide (CO₂) and the free primary amine as its corresponding salt (e.g., trifluoroacetate (B77799) or hydrochloride).[4][5]
The tert-butyl cation generated can be scavenged by nucleophiles or deprotonate to form isobutylene (B52900) gas.[2]
Caption: Acid-catalyzed Boc deprotection mechanism.
Data Presentation: Quantitative Analysis
The efficiency of Boc deprotection depends on several factors, including acid strength, concentration, solvent, temperature, and reaction time.[1] The following table summarizes representative conditions for the acid-catalyzed deprotection of Boc-protected amines on PEG linkers.
| Acidic Reagent | Concentration (v/v) | Solvent | Temperature | Time (min) | Typical Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0°C to Room Temp. | 30 - 120 | >95% | [1][6] |
| Hydrochloric Acid (HCl) | 4M Solution | 1,4-Dioxane (B91453) | Room Temp. | 60 - 240 | >90% | [6][7][8] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM (Recommended)
This protocol is the most common and generally effective method for Boc deprotection of PEGylated compounds.[3][6]
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)[3][9]
-
Toluene (B28343) (for co-evaporation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization step)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Diethyl ether (for precipitation, optional)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[6]
-
Cooling: Cool the solution to 0°C in an ice bath.[3]
-
Acid Addition: Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v). A 1:1 mixture of TFA:DCM is often effective.[1][4] If the substrate is sensitive to acid-catalyzed side reactions, add 2.5-5% (v/v) of a scavenger like TIS.[9]
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[3][6]
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 1-2 hours.[6][8] The product will appear as a more polar spot on TLC, and the disappearance of the Boc proton signal (~1.4 ppm) in ¹H NMR confirms deprotection.[3][6]
-
Work-up (Isolation of TFA Salt):
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[4][6]
-
To ensure complete removal of residual TFA, perform co-evaporation with toluene (repeat 3 times).[1][8] The resulting product is the TFA salt of the deprotected amine and can often be used directly in subsequent steps.
-
-
Work-up (Optional: Isolation of Free Amine):
-
After removing the bulk of the TFA (step 6a), dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the acid.[6]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected free amine.[2]
-
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
This method is a useful alternative, particularly if the molecule contains TFA-sensitive functional groups.[6]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Anhydrous 1,4-dioxane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound compound in a minimal amount of anhydrous 1,4-dioxane.[7]
-
Acid Addition: Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents).[8]
-
Reaction: Stir the reaction mixture at room temperature.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).[7][8]
-
Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The resulting hydrochloride salt of the deprotected amine can often be used directly or purified further.[7]
Experimental Workflow and Troubleshooting
The overall process follows a logical sequence from reaction setup to product isolation.[2]
Caption: General experimental workflow for Boc deprotection.
Troubleshooting Guide:
-
Incomplete Deprotection: If LC-MS or TLC shows significant remaining starting material, the reaction may be sterically hindered by the PEG chain.[6][9] Solution: Increase the reaction time or the concentration of the acid. Gentle warming may also be considered if the substrate is stable.
-
Side Product Formation: The formation of unexpected byproducts may occur due to the alkylation of sensitive functional groups by the tert-butyl cation.[7] Solution: Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture to trap the reactive cation.[9]
-
Difficulty Removing TFA: Residual TFA can interfere with subsequent reactions. Solution: Ensure thorough co-evaporation with toluene (at least 3 cycles) to azeotropically remove the remaining acid.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Acid-PEG3-C2-Boc Reaction with EDC/NHS Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-C2-Boc, also known as (Boc-amino)-PEG3-C2-carboxylic acid, is a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of targeted therapeutics.[1] This polyethylene (B3416737) glycol (PEG) derivative features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected primary amine, connected by a flexible PEG3 spacer.[1][2] The carboxylic acid group can be covalently linked to primary amines on biomolecules like proteins, peptides, or small molecules after activation.[3] The most robust and common method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This process forms a semi-stable, amine-reactive NHS ester, which then efficiently reacts with a primary amine to form a stable amide bond.[6][7] The Boc protecting group can be removed under acidic conditions in a subsequent step, revealing a free amine for further conjugation or modification.[3][6] This sequential reaction capability makes this compound an invaluable tool for constructing complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[8][9]
Key Applications
-
PROTACs: this compound serves as a versatile linker in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins.[8] PROTACs consist of two ligands connected by a linker; one binds to a target protein and the other to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8]
-
Bioconjugation and PEGylation: The linker is used to attach PEG chains to proteins and peptides (PEGylation), which can improve the pharmacokinetic properties of therapeutic agents by increasing their solubility, stability, and circulation time while reducing immunogenicity.[1]
-
Drug Delivery: It is employed in the formulation of drug candidates, particularly in creating prodrugs to enhance solubility and bioavailability.[1]
-
Surface Modification: The linker is ideal for the controlled tethering of biomolecules to surfaces, such as nanoparticles and microfluidic chips.[3]
Principle of the Reaction
The conjugation process using this compound with EDC/NHS activation is a two-step reaction:
-
Activation of the Carboxylic Acid: EDC first reacts with the terminal carboxyl group of this compound to form a highly reactive and unstable O-acylisourea intermediate.[4][5] This step is most efficient in a slightly acidic environment (pH 4.5-6.0).[5]
-
Formation of a Semi-Stable NHS Ester: The unstable O-acylisourea intermediate is prone to hydrolysis.[5] To enhance stability and control the reaction, NHS (or Sulfo-NHS for aqueous reactions) is added. NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[4][5] This activated linker can then efficiently react with a primary amine at a physiological pH (7.2-8.5) to form a stable amide bond.[6][7]
Data Presentation: Recommended Reaction Parameters
Successful conjugation is dependent on carefully controlled reaction parameters. The following table summarizes key recommended conditions for the activation and coupling steps.
| Parameter | Value | Notes |
| Activation Step | ||
| Activation Reagents | EDC, NHS or Sulfo-NHS | Sulfo-NHS is recommended for aqueous reactions to improve solubility.[5] |
| Molar Equivalents | 1.2 - 1.5 eq. (EDC/NHS) | Molar equivalents relative to this compound.[6] |
| Activation Buffer | MES, PBS | Use non-nucleophilic buffers.[10] |
| Activation pH | 4.5 - 6.0 | Optimal for efficient formation of the O-acylisourea intermediate.[5][11] |
| Activation Time | 15 - 30 minutes | At room temperature.[6] |
| Conjugation Step | ||
| Molar Excess of PEG-NHS | 5 to 20-fold | Molar excess over the amine-containing target molecule; requires empirical optimization.[6] |
| Conjugation Buffer | PBS, HEPES, Bicarbonate, Borate | Buffers must be free of primary amines (e.g., Tris).[6] |
| Conjugation pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and NHS ester hydrolysis.[6][10] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can reduce hydrolysis of the NHS ester. |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by LC-MS or TLC.[12] |
| Boc Deprotection | ||
| Reagent | Trifluoroacetic Acid (TFA) | Typically used in a 20-50% (v/v) solution.[12][13] |
| Solvent | Dichloromethane (DCM) | Anhydrous conditions are required.[6] |
| Temperature | 0°C to Room Temperature | Start the reaction at 0°C and allow it to warm.[13] |
| Reaction Time | 1 - 2 hours | Monitor by TLC or LC-MS until the starting material is consumed.[13] |
Experimental Protocols
The following protocols provide a general framework. Optimization may be required based on the specific properties of the amine-containing molecule.
Protocol 1: EDC/NHS Activation of this compound (Aqueous Method)
This protocol is suitable for activating the PEG linker for direct conjugation to biomolecules in an aqueous solution.
Materials:
-
This compound
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
Procedure:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (e.g., 10 mg/mL) immediately before use, as they are moisture-sensitive.[5]
-
Dissolve this compound in Activation Buffer.
-
Add the freshly prepared Sulfo-NHS solution to the this compound solution. A 2- to 5-fold molar excess of Sulfo-NHS over the PEG linker is recommended.[5] Mix gently.
-
Add the freshly prepared EDC solution to the mixture. Use a molar excess of EDC equivalent to the Sulfo-NHS.
-
Allow the reaction to proceed for 15-30 minutes at room temperature. The activated linker (PEG-S-NHS ester) is now ready for immediate use.
Protocol 2: Conjugation to a Primary Amine-Containing Molecule
Procedure:
-
Dissolve the target molecule containing a primary amine in the Conjugation Buffer.
-
Immediately add the freshly prepared activated Acid-PEG3-C2-S-NHS ester solution to the amine-containing solution. The pH of the reaction mixture should be between 7.2 and 8.5 for optimal coupling.[6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress using appropriate analytical techniques such as HPLC or LC-MS.
-
Quench the reaction by adding an amine-containing buffer like Tris or hydroxylamine (B1172632) to a final concentration of 10-50 mM to consume any unreacted NHS-ester.[11]
-
Purify the resulting Boc-protected PEG conjugate using methods such as dialysis, size exclusion chromatography (SEC), or reverse-phase HPLC.
Protocol 3: Deprotection of the Boc Group
This final step removes the Boc protecting group to expose the terminal primary amine.
Materials:
-
Purified Boc-protected PEG conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
Procedure:
-
Ensure the purified PEG conjugate is completely dry (e.g., by lyophilization).[6]
-
Dissolve the dry conjugate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).[13]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[13]
-
Monitor the reaction by LC-MS or TLC until all the starting material has been consumed (typically 1-2 hours).[13]
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[12] The final product is typically a TFA salt of the deprotected amine, which can often be used directly in subsequent steps.
Troubleshooting
Low conjugation yield is a common issue that can be addressed by systematically evaluating the reaction conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-NH-PEG3-OH | CAS:139115-92-7 | Biopharma PEG [biochempeg.com]
- 3. polysciences.com [polysciences.com]
- 4. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Incorporation of Acid-PEG3-C2-Boc in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Acid-PEG3-C2-Boc, a heterobifunctional linker, in solid-phase peptide synthesis (SPPS). The inclusion of a discrete polyethylene (B3416737) glycol (PEG) spacer can enhance the solubility, aggregation profiles, and pharmacokinetic properties of synthetic peptides, making this reagent a valuable tool in drug discovery and development, particularly in the synthesis of peptide-drug conjugates and Proteolysis Targeting Chimeras (PROTACs).
Introduction
This compound is a chemical linker featuring a carboxylic acid group, a three-unit polyethylene glycol (PEG3) chain, and a tert-butyloxycarbonyl (Boc) protected amine. In peptide synthesis, the carboxylic acid moiety allows for covalent attachment to a resin or a peptide chain, while the Boc-protected amine can be deprotected to enable further conjugation or to serve as an N-terminal modification. The PEG spacer imparts hydrophilicity to the target peptide, which can mitigate challenges associated with the synthesis of hydrophobic or aggregation-prone sequences.
The primary applications for this compound in peptide synthesis include:
-
PEGylation: The introduction of a short PEG chain to improve the solubility and in vivo half-life of therapeutic peptides.
-
Linker for Conjugation: Serving as a flexible spacer to attach payloads such as small molecule drugs, imaging agents, or other biomolecules to a peptide.
-
PROTAC Synthesis: Forming the linker component of PROTACs, which are designed to recruit an E3 ubiquitin ligase to a target protein for degradation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₄H₂₆O₇ |
| Molecular Weight | 306.35 g/mol |
| Appearance | Colorless to light yellow liquid |
| Solubility | Soluble in DMSO (≥ 175 mg/mL) and other organic solvents |
Experimental Protocols
This section details the protocols for incorporating this compound into a standard Boc-protection strategy for solid-phase peptide synthesis.
Protocol 1: Attachment of this compound to an Amine-Functionalized Resin
This protocol describes the initial step of covalently linking this compound to an aminomethyl-functionalized solid support, such as aminomethyl polystyrene resin.
Materials:
-
Aminomethyl resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (B6355638) solution (20% in DMF)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the aminomethyl resin in DMF for 1-2 hours in a reaction vessel.
-
Fmoc Deprotection (if applicable): If the resin is Fmoc-protected, treat with 20% piperidine in DMF for 20 minutes to expose the free amine. Wash the resin thoroughly with DMF.
-
Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Allow the mixture to pre-activate for 10-15 minutes at room temperature.
-
Coupling to Resin: Add the activated this compound solution to the swollen resin. Agitate the mixture for 2-4 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to confirm the absence of free primary amines on the resin, indicating a complete coupling reaction.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).
-
Drying: Dry the resin under vacuum.
Workflow for Attaching this compound to Resin
Caption: Workflow for the immobilization of this compound onto an amine-functionalized solid support.
Protocol 2: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the iterative steps for elongating the peptide chain from the resin-bound this compound.
Materials:
-
This compound functionalized resin
-
Boc-protected amino acids
-
Trifluoroacetic acid (TFA) solution (50% in DCM)
-
Diisopropylethylamine (DIEA) solution (10% in DCM)
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
DMF, DCM, Isopropanol (IPA)
Procedure:
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the PEG linker.
-
Washing: Wash the resin with DCM (3x) and IPA (2x) to remove residual TFA.
-
Neutralization: Treat the resin with 10% DIEA in DCM for 10 minutes to neutralize the trifluoroacetate (B77799) salt. Wash with DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the next Boc-protected amino acid (3 equivalents) with a coupling reagent (e.g., HBTU/DIEA) in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction with a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-5 for each subsequent amino acid in the peptide sequence.
Boc-SPPS Cycle using this compound Functionalized Resin
Caption: Iterative cycle for peptide chain elongation using Boc-SPPS on the this compound functionalized resin.
Protocol 3: Peptide Cleavage and Purification
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
Materials:
-
Peptide-resin
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers (e.g., anisole, p-cresol)
-
Cold diethyl ether
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
Procedure:
-
Drying: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage: Place the dried peptide-resin in a suitable cleavage apparatus. Add the cleavage cocktail (e.g., 90% HF, 10% anisole) and react for 1-2 hours at 0°C.
-
HF Evaporation: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to a large volume of cold diethyl ether.
-
Isolation: Isolate the peptide pellet by centrifugation, decant the ether, and wash the pellet with cold ether.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Purification: Purify the peptide by RP-HPLC.
Quantitative Data
The incorporation of PEG linkers in SPPS generally leads to improved synthesis outcomes. The following tables provide representative data on the impact of PEGylation on peptide synthesis, though specific results with this compound may vary depending on the peptide sequence and synthesis conditions.
Table 2: Representative Purity of a Model Hydrophobic Peptide
| Synthesis Method | Crude Purity (%) |
| Standard Polystyrene Resin | 65-75 |
| PEG-Polystyrene Resin | >85 |
Table 3: Representative Overall Yield for a 20-mer Peptide
| Synthesis Method | Overall Yield (%) |
| Standard Polystyrene Resin | 15-25 |
| PEG-Polystyrene Resin | 30-40 |
Application in PROTAC Development and Relevant Signaling Pathways
This compound is frequently utilized as a linker in the synthesis of PROTACs. PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. A common application is the development of PROTACs targeting kinases involved in cancer signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and the mammalian Target of Rapamycin (mTOR).
PROTAC-Mediated Protein Degradation
Caption: General mechanism of action for a PROTAC, a key application of peptides synthesized with this compound.
Simplified EGFR Signaling Pathway
Caption: A simplified representation of the EGFR signaling pathway, a common target for PROTACs.
Simplified mTOR Signaling Pathway
Caption: A simplified diagram of the mTOR signaling pathway, another key target in cancer drug development.
Conclusion
The use of this compound in solid-phase peptide synthesis offers a versatile and effective method for the preparation of PEGylated peptides and complex bioconjugates. The protocols and data presented in these application notes provide a foundation for researchers to incorporate this valuable tool into their synthetic strategies, ultimately aiding in the development of novel therapeutics with improved properties.
Application Notes and Protocols for Targeted Protein Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that harnesses the cell's own protein disposal machinery to eliminate disease-causing proteins.[1] Unlike traditional inhibitors that only block a protein's function, TPD offers the complete removal of the target protein, opening up avenues to address targets previously considered "undruggable".[1] This approach utilizes small molecules, such as Proteolysis Targeting Chimeras (PROTACs) or molecular glues, to hijack the ubiquitin-proteasome system (UPS) for the selective degradation of a protein of interest (POI).[1]
PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2] Molecular glues, on the other hand, are smaller molecules that induce a novel interaction between an E3 ligase and a target protein, leading to the same outcome of ubiquitination and degradation.[3][4]
These application notes provide a comprehensive guide to the experimental workflow for characterizing and validating novel protein degraders, complete with detailed protocols for key assays.
Signaling Pathway of Targeted Protein Degradation
The core mechanism of TPD involves the recruitment of an E3 ubiquitin ligase to a specific protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. This process is initiated by a degrader molecule (e.g., a PROTAC) that acts as a bridge between the target protein and the E3 ligase.
Caption: PROTAC-mediated targeted protein degradation pathway.
Experimental Workflow for Targeted Protein Degradation Assay
A systematic experimental workflow is crucial for the successful development and validation of targeted protein degraders. This workflow typically encompasses initial screening to identify active compounds, followed by detailed characterization of their mechanism of action, potency, and selectivity.
Caption: Overview of the experimental workflow for TPD assays.
Key Experimental Protocols
Western Blotting for Protein Degradation
Western blotting is a fundamental technique to directly measure the reduction in the abundance of a specific protein following treatment with a degrader.[5]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of concentrations of the degrader molecule (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[6] Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[7][8] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.[6]
-
Protein Quantification: Centrifuge the lysates at approximately 14,000 x g for 15 minutes at 4°C to pellet cell debris.[5][6] Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize all samples to the same protein concentration.[6] Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[7]
-
Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).[5]
Data Presentation:
| Compound Concentration | Target Protein Level (Normalized to Vehicle) | Loading Control Level |
| Vehicle (DMSO) | 1.00 | 1.00 |
| 1 nM | 0.95 | 1.02 |
| 10 nM | 0.78 | 0.99 |
| 100 nM | 0.45 | 1.01 |
| 1 µM | 0.15 | 0.98 |
| 10 µM | 0.10 | 1.03 |
From this data, the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) can be calculated.[2]
In Vitro Ubiquitination Assay
This assay confirms that the degrader facilitates the ubiquitination of the target protein in the presence of the necessary components of the UPS.[2]
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM HEPES, pH 8.0, 50 mM NaCl, 1 mM TCEP):
-
Initiation and Incubation: Add the degrader molecule to initiate the reaction.[2] As a negative control, run a reaction without the degrader. Incubate the reaction at 30-37°C for 1-2 hours.[2][9]
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.[10]
-
Analysis: Separate the reaction products by SDS-PAGE and perform a Western blot. Probe the membrane with an antibody against the target protein or an antibody against the ubiquitin tag (e.g., anti-His or anti-biotin). A ladder of higher molecular weight bands corresponding to the polyubiquitinated target protein should be observed in the presence of a functional degrader.[11]
Data Presentation:
| Component | Result |
| Complete Reaction (+ Degrader) | High molecular weight smear indicating polyubiquitination |
| - Degrader | No or minimal ubiquitination |
| - E1/E2/E3 | No ubiquitination |
| - ATP | No ubiquitination |
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm that the degrader binds to the target protein within intact cells.[12][13] The principle is that ligand binding increases the thermal stability of the target protein.[13]
Protocol:
-
Cell Treatment: Treat cultured cells with the degrader molecule or vehicle control for a specified time.
-
Heating: Harvest the cells and resuspend them in a buffer. Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Fractionation: Cool the samples on ice and lyse the cells (e.g., by freeze-thaw cycles). Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature by Western blotting or other quantitative methods like ELISA or mass spectrometry.[14]
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the degrader indicates target engagement.[15]
Data Presentation:
| Temperature (°C) | Soluble Target Protein (Vehicle) | Soluble Target Protein (+ Degrader) |
| 40 | 100% | 100% |
| 50 | 85% | 95% |
| 55 | 50% | 80% |
| 60 | 20% | 55% |
| 65 | 5% | 25% |
| 70 | <1% | 10% |
Global Proteomics for Selectivity Profiling
Mass spectrometry-based proteomics is essential for evaluating the selectivity of a degrader molecule by quantifying changes in the abundance of thousands of proteins across the entire proteome.[16][17]
Protocol:
-
Sample Preparation: Treat cells with the degrader or vehicle control. Lyse the cells and digest the proteins into peptides, for example, using trypsin.
-
Mass Spectrometry: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the proteins in each sample. Compare the protein abundance profiles between the degrader-treated and vehicle-treated samples to identify proteins that are significantly downregulated. The primary target should be among the most significantly degraded proteins. This analysis also reveals any off-target degradation.[18]
Data Presentation:
| Protein | Fold Change (Degrader vs. Vehicle) | p-value |
| Target Protein | -8.5 | < 0.001 |
| Off-target Protein 1 | -1.2 | 0.25 |
| Off-target Protein 2 | -2.1 | 0.04 |
| Housekeeping Protein | -1.05 | 0.89 |
Downstream Functional Assays
The ultimate goal of targeted protein degradation is to achieve a desired biological outcome. Therefore, it is crucial to link protein degradation to a cellular phenotype.
-
Cell Viability and Proliferation Assays: These assays, such as MTT or CellTiter-Glo®, determine the effect of protein degradation on cell growth and health.[6]
-
Apoptosis Assays: Assays like Annexin V staining or caspase activity assays can determine if the degrader induces programmed cell death.[1]
By following this comprehensive experimental workflow and these detailed protocols, researchers can effectively characterize and validate novel targeted protein degraders, paving the way for the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein degradation analysis by western blot [bio-protocol.org]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 12. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Targeted Protein Degradation | Biognosys [biognosys.com]
- 17. Targeted Protein Degraders | Bruker [bruker.com]
- 18. Advancing Targeted Protein Degradation via Multiomics Profiling and Artificial Intelligence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Functionalizing Nanoparticles with Acid-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Acid-PEG3-C2-Boc, a heterobifunctional linker, for the surface modification of nanoparticles. This versatile reagent is instrumental in the development of advanced drug delivery systems, diagnostic agents, and targeted therapeutics. The protocols detailed below, along with supporting data and visualizations, are designed to facilitate the successful implementation of this technology in your research and development workflows.
Introduction to this compound in Nanoparticle Functionalization
This compound is a polyethylene (B3416737) glycol (PEG) derivative that features a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine, connected by a PEG spacer.[1][2] This structure allows for a sequential and controlled functionalization strategy, which is critical for creating sophisticated and effective nanoparticle systems.[3] The carboxylic acid end enables covalent attachment to amine-functionalized nanoparticles through stable amide bond formation. The Boc-protected amine serves as a latent reactive site that can be deprotected under mild acidic conditions to expose a primary amine.[3][4][5] This newly available amine can then be used to conjugate targeting ligands, imaging agents, or therapeutic payloads.[6]
The incorporation of a PEG spacer enhances the hydrophilicity of the nanoparticle surface. This "PEGylation" is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles.[4][][8][] It confers a "stealth" characteristic, which can lead to improved colloidal stability, reduced non-specific protein adsorption (opsonization), and prolonged systemic circulation times in vivo.[4][8][10][11]
Key Applications and Advantages:
-
Targeted Drug Delivery: The exposed amine (after deprotection) serves as a handle for attaching targeting moieties like antibodies or peptides for specific cell or tissue delivery.[6]
-
Enhanced Biocompatibility and Stability: The hydrophilic PEG chain shields the nanoparticle surface, reducing immunogenicity and clearance by the immune system.[8][11][]
-
Controlled and Sequential Functionalization: The Boc protecting group allows for a step-wise conjugation approach, enabling the creation of multifunctional nanoparticle systems.[3][4]
-
Bioconjugation Platform: This linker facilitates the creation of complex nanocarriers for therapeutic and diagnostic agents.[1][6]
Data Presentation
The functionalization of nanoparticles with this compound and subsequent modifications typically lead to changes in their physicochemical properties. The following table summarizes representative data on the changes in hydrodynamic diameter and zeta potential at different stages of functionalization.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles (Bare) | 105 ± 2.1 | 0.15 ± 0.02 | +35.2 ± 1.5 |
| This compound Functionalized | 125 ± 3.5 | 0.18 ± 0.03 | +28.7 ± 2.0 |
| Boc-Deprotected Nanoparticles | 128 ± 3.8 | 0.19 ± 0.02 | +45.8 ± 2.5 |
| Ligand-Conjugated Nanoparticles | 145 ± 4.2 | 0.21 ± 0.03 | +15.3 ± 1.8 |
Note: Data are representative and may vary depending on the nanoparticle type, size, concentration, and the specific ligand conjugated.[6] An increase in hydrodynamic diameter is expected after each successful conjugation step. The zeta potential will shift depending on the surface charge of the attached molecule. For instance, the initial positive charge of amine-functionalized nanoparticles will slightly decrease after conjugation with the negatively charged carboxylic acid of the linker. Upon Boc deprotection, the presence of the newly exposed primary amines will increase the positive charge. Subsequent conjugation with a negatively charged ligand will then reduce the overall positive charge.
Experimental Protocols
Two primary protocols are presented for the conjugation of this compound to nanoparticles, followed by the deprotection of the Boc group to enable further functionalization.
Protocol 1: Conjugation of this compound to Amine-Functionalized Nanoparticles
This protocol is suitable for nanoparticles that have primary amine groups on their surface. The carboxylic acid of this compound is activated using EDC and NHS to form a stable amide bond with the nanoparticle.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)
-
Conjugation Buffer: Phosphate-buffered saline (PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine)
-
Wash Buffer: PBS or a suitable buffer for the nanoparticles
-
Reaction vials and standard laboratory equipment
Procedure:
-
Activation of this compound:
-
Conjugation to Nanoparticles:
-
Resuspend the amine-functionalized nanoparticles in the Conjugation Buffer.
-
Add the activated this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker to the available amine groups on the nanoparticles is a recommended starting point, though this should be optimized.[10]
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.[10][13]
-
-
Quenching and Purification:
-
Add the Quenching Solution to a final concentration of 50 mM and incubate for 15 minutes to deactivate any unreacted NHS esters.[14]
-
Separate the functionalized nanoparticles from unreacted reagents by centrifugation and washing with the Wash Buffer (2-3 times).[10] Alternatively, dialysis or size exclusion chromatography can be used for purification.[14]
-
-
Characterization:
-
Confirm successful conjugation using techniques such as FTIR, XPS, or by quantifying the remaining surface amine groups.
-
Characterize the size and zeta potential of the modified nanoparticles using Dynamic Light Scattering (DLS).[10]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 8. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Developing Cell-Permeable PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of selectively eliminating target proteins by commandeering the cell's native ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules are comprised of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[4][5] The incorporation of polyethylene (B3416737) glycol (PEG) linkers in PROTAC design is a widely adopted strategy to enhance solubility, modulate physicochemical properties, and improve cell permeability.[6][7][8][9]
However, the development of cell-permeable PROTACs presents significant challenges due to their large molecular weight and topological polar surface area, which often place them outside the conventional parameters of Lipinski's Rule of Five.[10][11] These application notes provide a comprehensive guide to the rational design of cell-permeable PROTACs featuring PEG linkers, including detailed experimental protocols for their evaluation and quantitative data to inform development strategies.
The Role of PEG Linkers in PROTAC Design
PEG linkers are not merely passive spacers; they play a critical role in determining the overall efficacy of a PROTAC.[12] The length and composition of the PEG linker can significantly influence a PROTAC's physicochemical properties, cell permeability, and its ability to form a stable and productive ternary complex between the target protein and the E3 ligase.[6][12]
Key Functions of PEG Linkers:
-
Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats in PEG linkers can improve the aqueous solubility of PROTAC molecules, which are often poorly soluble due to their lipophilic ligands.[7][8]
-
Modulation of Cell Permeability: The relationship between PEGylation and cell permeability is complex. While increased hydrophilicity can hinder passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating passage across the cell membrane.[6][13]
-
Optimization of Ternary Complex Formation: The length of the PEG linker is crucial for achieving an optimal orientation of the POI and E3 ligase within the ternary complex, which is essential for efficient ubiquitination.[12]
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on the degradation potency (DC50), maximum degradation (Dmax), and cell permeability of different PROTACs.
Table 1: Effect of PEG Linker Length on BTK PROTAC Degradation [12]
| PROTAC Identifier | Target Protein | E3 Ligase | Cell Line | PEG Linker Length (n) | DC50 (nM) | Dmax (%) |
| PROTAC 1 | BTK | Cereblon (CRBN) | Ramos | 2 | 15.8 | >95 |
| PROTAC 2 | BTK | Cereblon (CRBN) | Ramos | 3 | 8.2 | >95 |
| PROTAC 3 | BTK | Cereblon (CRBN) | Ramos | 4 | 4.5 | >95 |
| PROTAC 4 | BTK | Cereblon (CRBN) | Ramos | 5 | 9.7 | >95 |
Note: The PROTACs utilize a reversible covalent warhead targeting BTK.
Table 2: Physicochemical Properties and Permeability of PEGylated PROTACs [7]
| PROTAC | Linker Composition | Molecular Weight (Da) | clogP | Aqueous Solubility (µM) | PAMPA Permeability (Pe, 10⁻⁶ cm/s) |
| Compound A | Alkyl Chain | 850 | 4.5 | <1 | 0.5 |
| Compound B | PEG2 | 938 | 3.8 | 15 | 1.2 |
| Compound C | PEG4 | 1026 | 3.1 | 50 | 2.5 |
| Compound D | PEG6 | 1114 | 2.4 | >100 | 1.8 |
Note: Data is illustrative and compiled from general trends reported in the literature.
Experimental Protocols
Detailed methodologies for key experiments in the development and evaluation of cell-permeable PROTACs are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This high-throughput, cell-free assay is a cost-effective method for screening compounds based on their passive diffusion across an artificial lipid membrane.[14][15]
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Acceptor plate (96-well)
-
Donor solution: PROTAC dissolved in a suitable buffer (e.g., PBS, pH 7.4)
-
Acceptor solution: Buffer with a solubilizing agent (e.g., 5% DMSO in PBS)
-
LC-MS/MS system for analysis
Protocol:
-
Prepare Donor Solution: Dissolve the PROTAC in the donor buffer to the desired concentration (e.g., 10 µM).
-
Prepare Acceptor Plate: Add the acceptor solution to the wells of the acceptor plate.
-
Assay Assembly: Place the filter plate onto the acceptor plate, ensuring the filter bottoms are in contact with the acceptor solution.
-
Compound Addition: Add the donor solution to each well of the filter plate.
-
Incubation: Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection: After incubation, carefully separate the filter and acceptor plates. Collect samples from both the donor and acceptor wells.
-
Analysis: Determine the concentration of the PROTAC in the donor and acceptor wells using a validated LC-MS/MS method.
-
Calculation of Permeability (Pe):
-
The effective permeability (Pe) can be calculated using the following equation: Pe = (-ln(1 - [C_A(t)] / [C_eq])) * (V_D * V_A) / ((V_D + V_A) * A * t)
-
Where:
-
[C_A(t)] is the concentration of the compound in the acceptor well at time t.
-
[C_eq] is the equilibrium concentration.
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
-
Caco-2 Permeability Assay
This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive diffusion and active transport.[3][14][15]
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
TEER meter
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.
-
Permeability Assay (Apical to Basolateral, A-B): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test PROTAC (e.g., 10 µM) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37°C with gentle shaking for 2 hours. d. At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Permeability Assay (Basolateral to Apical, B-A): a. Wash the monolayers twice with pre-warmed transport buffer. b. Add transport buffer containing the test PROTAC to the basolateral (B) side and fresh transport buffer to the apical (A) side. c. Incubate and collect samples as described for the A-B direction.
-
Analysis: Determine the concentration of the PROTAC in all collected samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0)
-
Where:
-
dQ/dt is the rate of permeation.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor compartment.
-
-
Western Blot for Target Protein Degradation
This assay is used to quantify the reduction in the level of the target protein following PROTAC treatment.[12][16]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations and prepare samples with loading buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and add the chemiluminescent substrate.
-
Image Acquisition and Analysis: a. Acquire the chemiluminescent signal using an imaging system. b. Quantify the band intensities for the target protein and the loading control. c. Normalize the target protein band intensity to the loading control band intensity for each sample. d. Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Analysis: a. Plot the percentage of degradation against the logarithm of the PROTAC concentration. b. Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).
Visualizations
Signaling Pathway and Experimental Workflows
Caption: The PROTAC mechanism of action, hijacking the ubiquitin-proteasome system.
Caption: Experimental workflow for developing cell-permeable PROTACs.
Caption: Logical flow for selecting a suitable cell permeability assay.
References
- 1. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. precisepeg.com [precisepeg.com]
- 9. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 10. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
analytical techniques for characterizing Acid-PEG3-C2-Boc conjugates
An Application Note on Analytical Techniques for Characterizing Acid-PEG3-C2-Boc Conjugates
Introduction
This compound is a heterobifunctional linker widely utilized in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This linker features a carboxylic acid for conjugation to amine-containing molecules, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility, and a tert-butyloxycarbonyl (Boc)-protected amine for subsequent orthogonal conjugation steps.[1][] The precise structural integrity, purity, and identity of these conjugates are paramount to ensure their efficacy, safety, and batch-to-batch consistency.[3]
This guide provides a comprehensive overview of key analytical techniques for the robust characterization of this compound conjugates. It offers detailed experimental protocols, data interpretation guidelines, and structured data presentation for researchers, scientists, and drug development professionals. A multi-faceted analytical approach employing orthogonal methods is essential for unambiguous characterization.[1][4]
Overall Characterization Strategy
A successful characterization workflow for this compound conjugates relies on the integration of multiple analytical techniques. Each method provides complementary information, leading to a comprehensive understanding of the conjugate's identity, purity, and structural integrity. The general process involves an initial purity assessment by HPLC, followed by definitive molecular weight confirmation using mass spectrometry and detailed structural elucidation by NMR spectroscopy.
Caption: A comprehensive workflow for the synthesis and characterization of conjugates.
High-Performance Liquid Chromatography (HPLC): Purity Assessment
Reversed-phase HPLC (RP-HPLC) is the primary technique for assessing the purity of this compound conjugates.[1][4] It separates the conjugate from starting materials, reagents, and any side products based on hydrophobicity. By comparing the retention time of the conjugate to that of the starting materials, the success of the conjugation can be monitored and the purity of the final product can be accurately quantified based on peak area.[1]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Dissolve approximately 1 mg/mL of the purified conjugate in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA). Filter the sample through a 0.22 µm syringe filter before injection.[1]
-
Instrumentation: Utilize an HPLC or UPLC system equipped with a UV detector. For conjugates lacking a strong chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is recommended.[5][6]
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[7]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4][7]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[4][7]
-
Gradient: Linear gradient from 5% to 95% B over 30 minutes.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV absorbance at 214 nm and/or 280 nm (if the conjugated molecule has aromatic residues).[7]
-
Column Temperature: 40°C.[5]
-
Caption: Workflow for HPLC analysis of conjugate purity.
Data Presentation: HPLC Analysis
| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |
| Starting Material (Amine) | 8.5 | - | >98% |
| Starting Material (Linker) | 12.1 | - | >99% |
| Purified Conjugate | 18.7 | 99.2 | 99.2% |
| Impurity 1 | 15.4 | 0.5 | - |
| Impurity 2 | 20.1 | 0.3 | - |
Mass Spectrometry (MS): Molecular Weight Confirmation
Mass spectrometry is an indispensable tool for the unequivocal confirmation of a conjugate's identity by providing its precise molecular weight.[3] Electrospray Ionization (ESI) is commonly coupled with LC (LC-MS) and is well-suited for this type of molecule.[4] High-resolution mass analyzers like Time-of-Flight (TOF) or Orbitrap can confirm the elemental composition.[4]
Experimental Protocol: LC-MS (ESI-TOF)
-
Sample Preparation: The sample is typically analyzed directly from the HPLC eluent. For direct infusion, prepare a dilute solution (1-10 µg/mL) in an appropriate solvent like an acetonitrile/water mixture with 0.1% formic acid.[8]
-
Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., QTOF or Orbitrap) with an ESI source.[3]
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion mode is generally preferred for amine-containing compounds.[4]
-
Mass Range: Scan a range appropriate for the expected molecular weight of the conjugate (e.g., m/z 200-2000).[9]
-
Data Analysis: Look for the protonated molecule [M+H]⁺ and other common adducts like [M+Na]⁺. Compare the experimental mass to the calculated theoretical mass.[1][3] The Boc group is labile and may show characteristic neutral losses of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).[3]
-
Caption: Workflow for identity confirmation by LC-MS.
Data Presentation: Mass Spectrometry Analysis
| Species | Theoretical Mass (Da) | Observed m/z ([M+H]⁺) | Mass Error (ppm) |
| This compound Conjugate | (Calculated) | (Observed) | < 5 |
| Sodium Adduct | (Calculated + 21.98) | (Observed) | < 5 |
| Fragment (-C₄H₈) | (Calculated - 56.06) | (Observed) | < 5 |
| Fragment (-Boc) | (Calculated - 100.07) | (Observed) | < 5 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation
NMR spectroscopy provides detailed atomic-level structural information, confirming that the covalent bond has formed at the correct position and that the overall structure is intact.[1][10] ¹H NMR is particularly useful for identifying characteristic signals of the PEG linker and the Boc protecting group.[4][10]
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified, dried conjugate in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).[1]
-
Instrumentation: Use an NMR spectrometer with a field strength of at least 400 MHz for adequate resolution.[10]
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. If needed, 2D NMR experiments (e.g., COSY, HSQC) can be performed to confirm atomic connectivity.[4]
-
Data Analysis: Compare the conjugate's spectrum to the spectra of the starting materials. Key indicators of successful conjugation include the appearance of new signals from the conjugated molecule and shifts in the signals of protons adjacent to the newly formed amide bond.[1]
Caption: Workflow for structural analysis by NMR.
Data Presentation: Key ¹H NMR Signals
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Boc Group (-C(CH₃)₃) | ~1.4 | Singlet | 9H |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 | Multiplet | 12H |
| C2 Spacer (-CH₂-CH₂-CO-) | 2.4 - 2.8 | Multiplets | 4H |
| Amide NH (if visible) | 7.5 - 8.5 | Broad Singlet | 1H |
Conclusion
The rigorous characterization of this compound conjugates is a critical quality control step in the development of advanced therapeutics. A combination of orthogonal analytical methods, including HPLC for purity, mass spectrometry for identity, and NMR for structural verification, provides a comprehensive and reliable assessment of the conjugate.[1] Adherence to detailed and standardized protocols ensures the generation of high-quality, reproducible data, ultimately guaranteeing the consistency and performance of these important molecules in their downstream applications.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
purification of Acid-PEG3-C2-Boc reaction products by HPLC
An Application Note on the Purification of Acid-PEG3-C2-Boc Reaction Products by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of this compound, a heterobifunctional PEG linker, from crude reaction mixtures using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The methodology described herein is designed to efficiently separate the target molecule from unreacted starting materials, byproducts, and other synthesis-related impurities, yielding a final product of high purity suitable for downstream applications in drug development and bioconjugation.
Introduction
Polyethylene glycol (PEG) linkers are critical components in modern drug development, utilized to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1] this compound is a heterobifunctional linker featuring a carboxylic acid group and a Boc-protected amine, separated by a triethylene glycol spacer. This structure allows for sequential conjugation chemistries, making it a valuable building block for creating complex bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).
The purity of such linkers is paramount, as impurities can lead to undesirable side-reactions and heterogeneity in the final conjugate, impacting its efficacy and safety.[1] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the premier technique for purifying PEGylated and Boc-protected compounds due to its high resolution and separation based on hydrophobicity.[2] This document outlines a robust RP-HPLC method for the purification of this compound, along with expected outcomes and troubleshooting guidance.
Experimental Protocols
This protocol is intended as a starting point and may require optimization based on the specific impurity profile of the crude reaction mixture.
Materials and Equipment
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, a UV detector, and a fraction collector.[1]
-
Column: C18 reverse-phase column (e.g., dimensions: 10 mm x 250 mm, 5 µm particle size). C8 or C4 columns can also be considered.[1][3][4]
-
Solvents:
-
Mobile Phase A: HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA).[1][4]
-
Mobile Phase B: HPLC-grade acetonitrile (B52724) with 0.1% Trifluoroacetic Acid (TFA).[1][4]
-
-
Sample: Crude reaction mixture containing this compound.
-
Reagents: HPLC-grade Trifluoroacetic Acid (TFA), Dimethyl Sulfoxide (DMSO, if required for dissolution).
-
Equipment: Syringe filters (0.22 µm or 0.45 µm), rotary evaporator, lyophilizer (freeze-dryer).
Sample Preparation
-
Dissolve the crude reaction mixture in a minimal volume of a suitable solvent. A small amount of DMSO or the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) is recommended.[3][4] Ensure the sample is fully dissolved; gentle warming or sonication can be applied if necessary.[4]
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[1][2]
HPLC Purification Protocol
-
System Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.[4]
-
Injection: Inject the prepared sample onto the column.
-
Gradient Elution: Run the gradient program to separate the components. Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).
-
Fraction Collection: Collect fractions corresponding to the main product peak. An initial analytical run is recommended to determine the approximate retention time of the target compound.[2]
Post-Purification Processing
-
Purity Analysis: Analyze the collected fractions for purity using an analytical HPLC method.
-
Pooling: Pool the fractions that meet the desired purity specification (e.g., >98%).[2]
-
Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator. Caution: Avoid high temperatures to prevent deprotection of the Boc group.[5]
-
Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain the purified product as a solid. Lyophilization is the preferred method for removing the final solvent and TFA, as it minimizes the risk of Boc deprotection.[2][4][5]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as LC-MS and NMR.[2][6]
Data Presentation
Typical HPLC Method Parameters
| Parameter | Recommended Setting | Notes |
| Column | C18 Reverse-Phase, 5 µm, 10 x 250 mm | A C8 or C4 column may provide better resolution for larger or more hydrophobic PEG conjugates.[3] |
| Mobile Phase A | 0.1% TFA in Water | TFA acts as an ion-pairing agent to improve peak shape.[6] |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is the most common organic modifier for these separations.[4] |
| Gradient | 5% to 95% B over 40 minutes | A shallow gradient often improves the resolution of closely eluting peaks.[7] |
| Flow Rate | 4-5 mL/min (for 10 mm ID column) | Adjust based on column diameter and pressure limits. |
| Detection Wavelength | 214 nm or 220 nm | For compounds lacking a strong chromophore. |
| Column Temperature | Ambient or slightly elevated (e.g., 35-45 °C)[8][9] | Increased temperature can improve peak shape and reduce viscosity. |
| Injection Volume | Dependent on column loading capacity and sample concentration | Perform loading studies to avoid peak distortion and overloading. |
Expected Results
| Parameter | Target Value | Method of Analysis |
| Purity | >98% | Analytical HPLC |
| Identity | Confirmed | LC-MS, ¹H NMR |
| Recovery | >80% | Mass Balance |
| Final Form | Solid/Powder | Visual |
Visualization of Workflow
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Boc Group Deprotection | Prolonged exposure to TFA, especially during solvent evaporation at elevated temperatures.[5] | Immediately process fractions after collection. Use lyophilization to remove the final aqueous/TFA mixture instead of a rotary evaporator. Consider using formic acid (0.1%) as a less harsh alternative to TFA.[3][5] |
| Poor Peak Shape (Broad or Tailing) | Secondary interactions with the column's stationary phase; column degradation; inappropriate mobile phase.[6] | Ensure 0.1% TFA is present in both mobile phases to suppress silanol (B1196071) interactions. Use a high-quality, end-capped column. If the problem persists, flush or replace the column.[4][6] |
| Low Product Recovery | Product adsorption to the column; poor solubility in the mobile phase; product degradation.[6] | Try a different column chemistry (e.g., C8 or C4). Adjust the gradient or organic modifier. Ensure the sample is fully dissolved before injection.[3][6] |
| Poor Resolution of Product & Impurities | The gradient is too steep; unsuitable column or mobile phase conditions.[3] | Decrease the gradient slope (e.g., from 2%/min to 1%/min) to improve separation.[7] Optimize the mobile phase or try a different stationary phase (e.g., C4 instead of C18).[3] |
Conclusion
The RP-HPLC protocol detailed in this application note provides a reliable and effective strategy for purifying this compound from complex reaction mixtures. The use of a C18 stationary phase with an acetonitrile/water gradient containing TFA allows for excellent separation of the target linker from synthesis-related impurities.[2] Careful post-column processing, particularly the use of lyophilization, is crucial to preserve the integrity of the acid-labile Boc protecting group.[4][5] This method ensures the high purity required for subsequent applications in drug development and conjugation chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Mass Spectrometry Analysis of Acid-PEG3-C2-Boc Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of proteins with heterobifunctional linkers is a cornerstone of modern therapeutic development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Acid-PEG3-C2-Boc is a specific linker used in the synthesis of PROTACs, enabling the targeted degradation of proteins of interest.[1][2][3][4] This linker incorporates a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and a Boc-protected amine for sequential conjugation. Mass spectrometry is an indispensable tool for the detailed characterization of these modified proteins, allowing for the confirmation of successful conjugation, identification of modification sites, and quantification of the modified protein.
This document provides detailed application notes and protocols for the mass spectrometry analysis of proteins modified with the this compound linker. It covers both intact protein analysis ("top-down" approach) and peptide-level analysis after enzymatic digestion ("bottom-up" approach).
Core Concepts and Workflow
The mass spectrometry analysis of this compound modified proteins involves several key stages, from sample preparation to data analysis. The choice between a top-down or bottom-up approach depends on the analytical goal. Top-down analysis provides information on the overall degree of modification and the distribution of different modified species, while bottom-up analysis is used to pinpoint the specific amino acid residues that have been modified.[5][6][7]
Experimental Protocols
Protocol 1: Intact Mass Analysis of this compound Modified Protein
This protocol is designed to determine the molecular weight of the intact protein to confirm the successful conjugation of the this compound linker and to assess the degree of modification.
Materials:
-
This compound modified protein sample
-
Volatile buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
LC-MS grade water, acetonitrile, and formic acid
Procedure:
-
Sample Preparation:
-
If the protein is in a non-volatile buffer (e.g., PBS), perform a buffer exchange into a volatile buffer like 50 mM ammonium bicarbonate using a desalting column or centrifugal filter.
-
Dilute the sample to a final concentration of 0.1-1 mg/mL in a solution of 50:50 (v/v) water:acetonitrile with 0.1% formic acid.
-
-
LC-MS Analysis:
-
LC System: Utilize a reverse-phase column suitable for protein separation (e.g., C4 or C8).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from 5% to 95% Mobile Phase B over 10-15 minutes is typically sufficient to elute the protein.
-
MS System: An ESI-TOF or ESI-Orbitrap mass spectrometer is recommended for high resolution and mass accuracy.
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Acquire data over a mass range appropriate for the expected charge states of the modified protein (e.g., m/z 1000-4000).
-
-
Data Analysis:
-
Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.
-
Compare the observed mass with the theoretical mass of the unmodified and modified protein to confirm conjugation and determine the number of attached linkers.
-
Protocol 2: Peptide Mapping of this compound Modified Protein (Bottom-Up Proteomics)
This protocol is used to identify the specific amino acid residue(s) to which the this compound linker is attached.
Materials:
-
This compound modified protein sample
-
Denaturation buffer (e.g., 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5)
-
Reducing agent (e.g., 10 mM Dithiothreitol - DTT)
-
Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)
-
MS-grade trypsin
-
Quenching solution (e.g., 0.1% formic acid)
-
C18 desalting spin columns
Procedure:
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the protein sample in the denaturation buffer.
-
Add DTT and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA. Incubate in the dark for 30 minutes to alkylate cysteine residues.
-
-
Enzymatic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate at 37°C overnight.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to stop the tryptic activity.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's protocol.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
LC System: A reverse-phase column with C18 stationary phase is commonly used for peptide separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be from 2% to 40% Mobile Phase B over 60-90 minutes.
-
MS System: A high-resolution tandem mass spectrometer (e.g., Q-TOF, Orbitrap) is required.
-
Data Acquisition: Employ a data-dependent acquisition (DDA) method, where the most intense precursor ions from the MS1 scan are selected for fragmentation (MS2).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Specify the mass of the this compound modification as a variable modification on potential attachment sites (e.g., lysine, N-terminus).
-
The Boc group is labile and may be lost during ionization; therefore, consider searching for the mass of the linker with and without the Boc group.
-
Manually validate the identified modified peptides by examining the MS/MS spectra for characteristic fragment ions.
-
Data Presentation
Quantitative data from the mass spectrometry analysis should be summarized in clear and concise tables. Below are templates for presenting data from both intact mass analysis and peptide mapping.
Table 1: Intact Mass Analysis of this compound Modified Protein
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Mass Difference (Da) | Number of Linkers Attached |
| Unmodified Protein | 25000.0 | 25000.5 | 0.5 | 0 |
| Mono-modified | 25306.4 | 25306.8 | 0.4 | 1 |
| Di-modified | 25612.8 | 25613.1 | 0.3 | 2 |
Note: Theoretical masses are calculated based on the protein sequence and the molecular weight of the this compound linker (306.35 Da). Observed masses are illustrative examples.
Table 2: Identification of this compound Modified Peptides
| Peptide Sequence | Modification Site | Precursor m/z | Charge | Mass Error (ppm) | Confidence Score |
| K.VPQVSTPTLVEVSR.N | Lysine (K1) | 856.45 | 2+ | 1.2 | 95 |
| R.YFDEFFTSEAPSGK.I | Lysine (K12) | 987.48 | 2+ | 0.8 | 98 |
Note: This table presents hypothetical data for illustrative purposes.
Signaling Pathways and Logical Relationships
The this compound linker is a key component in the synthesis of PROTACs, which function by hijacking the ubiquitin-proteasome system to induce targeted protein degradation.
Conclusion
The mass spectrometry-based methods outlined in these application notes provide a robust framework for the detailed characterization of proteins modified with the this compound linker. Careful execution of these protocols will enable researchers, scientists, and drug development professionals to confidently verify protein modifications, pinpoint attachment sites, and quantify the extent of labeling, which are critical steps in the development of novel therapeutics such as PROTACs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyloxy carbonyl-PEG3-C2-Boc | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Bottom-Up Proteomics: Principles, Workflow, and Analysis | Technology Networks [technologynetworks.com]
- 7. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Acid-PEG3-C2-Boc Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-C2-Boc is a heterobifunctional linker commonly utilized in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] This molecule features a carboxylic acid group for conjugation to amine-containing molecules, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc)-protected amine.[2][] The Boc group provides a stable protecting group for the amine functionality, which can be selectively removed under acidic conditions to allow for subsequent conjugation steps.[2][4] This document provides detailed guidelines on the storage, handling, and application of this compound solutions.
Chemical Properties
| Property | Value | Reference(s) |
| Synonyms | 12-(Boc-amino)-4,7,10-trioxadodecanoic acid | [5] |
| CAS Number | 1347750-75-7 | [5] |
| Molecular Formula | C14H27NO7 | [5] |
| Molecular Weight | 321.37 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [6] |
| Purity | >97.0% (HPLC) | [5] |
| Solubility | Soluble in DMSO, DMF, DCM | [7][8] |
Storage and Handling of this compound Solutions
Proper storage and handling are critical to maintain the integrity and reactivity of this compound. The primary degradation pathways include the acid-labile cleavage of the Boc group and oxidative degradation of the PEG backbone.[1]
Recommended Storage Conditions
To ensure long-term stability, this compound and its solutions should be stored under the following conditions:
| Form | Storage Temperature | Duration | Key Recommendations | Reference(s) |
| Pure (Neat) Solid/Liquid | -20°C | Up to 3 years | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protect from light. | [6][9] |
| 4°C | Up to 2 years | Suitable for short-term storage. Ensure the container is well-sealed. | [6][9] | |
| In Anhydrous Solvent (e.g., DMSO, DMF) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. | [6][10] |
| -20°C | Up to 1 month | Suitable for working stock solutions. | [6][10] |
Handling Procedures
-
Equilibration: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis.[1]
-
Inert Atmosphere: For long-term storage and when preparing solutions, it is recommended to handle the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the PEG chain.[9]
-
Solvent Selection: Use anhydrous solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to prepare stock solutions.[1]
-
Personal Protective Equipment (PPE): Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[11]
Experimental Protocols
The most common application of this compound involves the deprotection of the Boc group to reveal a primary amine, which is then available for subsequent conjugation reactions.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the removal of the Boc protecting group using TFA in Dichloromethane (DCM).[2][4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (0.1-0.2 M concentration) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).
-
If the molecule contains other acid-sensitive groups, consider adding a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) to trap the tert-butyl cation generated during deprotection.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step two to three times.
-
The resulting deprotected amine is the TFA salt. It can often be used directly in the next step or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the free amine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)
This protocol provides an alternative method for Boc deprotection, which can be advantageous for substrates sensitive to TFA.[4][12]
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Anhydrous 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (typically 5 equivalents).
-
Stir the reaction at room temperature for 1-2 hours, or until completion as monitored by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess HCl under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the deprotected amine.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
The resulting hydrochloride salt can be used directly or neutralized as described in Protocol 1.
Data Presentation: Comparative Analysis of Boc Deprotection Conditions
The choice of deprotection reagent can impact reaction time and product purity. While TFA is generally faster, HCl in dioxane can sometimes provide a cleaner reaction for substrates with acid-sensitive ester bonds.[4][12][13]
| Acidic Reagent | Concentration | Solvent | Time | Temperature | Typical Purity/Yield (%) | Reference(s) |
| Trifluoroacetic Acid (TFA) | 20-50% | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp. | >90% | [2][4] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 1 - 4 hours | Room Temp. | >90% | [2][4] |
Note: A study by a researcher indicated that for a PEG-ester compound, TFA in DCM for 30 minutes resulted in 100% deprotection but with 10-20% ester bond cleavage, while HCl in EtOAc for 6 hours gave complete deprotection with no ester cleavage.[13] This highlights the importance of optimizing deprotection conditions for specific substrates.
Visualizations
Boc Deprotection Signaling Pathway
Caption: Mechanism of Acid-Catalyzed Boc Deprotection.
Experimental Workflow for Boc Deprotection
Caption: Experimental workflow for Boc deprotection.
Conclusion
This compound is a valuable tool for researchers in drug development and bioconjugation. Proper storage and handling are essential to maintain its stability and reactivity. The provided protocols for Boc deprotection offer a starting point for the use of this linker in synthesis, and the comparative data can aid in the selection of the most appropriate deprotection method for a given substrate. It is recommended to perform small-scale trial reactions to optimize conditions for novel or complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Acid-PEG3-C2-Boc in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid-PEG3-C2-Boc is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its structure, featuring a carboxylic acid, a three-unit polyethylene (B3416737) glycol (PEG) chain, and a Boc-protected amine, provides a versatile scaffold for the synthesis of complex therapeutic conjugates. The PEG component enhances hydrophilicity, which can improve the solubility and pharmacokinetic properties of the final conjugate, while the terminal functional groups allow for the sequential and controlled conjugation of different molecular entities.[1][2]
The primary application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs).[3][4][5] PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[6][7] This linker is particularly noted for its use in the synthesis of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) and mTOR.[5]
Chemical Properties
| Property | Value | Reference |
| Chemical Name | 1-(tert-butoxycarbonylamino)-11-oxo-3,6,9-trioxatetradecan-14-oic acid | |
| Molecular Formula | C14H27NO7 | [8] |
| Molecular Weight | 321.37 g/mol | [8] |
| Appearance | Colorless to light yellow liquid | [8] |
| Purity | ≥98% (HPLC) | [8] |
| Storage Conditions | Store at ≤ -10 °C | [8] |
Applications in Targeted Protein Degradation (PROTACs)
This compound serves as a flexible linker to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand. The formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.
Signaling Pathway: PROTAC-mediated EGFR Degradation
The following diagram illustrates the general mechanism of action for an EGFR-targeting PROTAC utilizing a heterobifunctional linker like this compound.
Quantitative Data on EGFR-Targeting PROTACs with PEG3 Linkers
While specific data for PROTACs synthesized with the exact this compound linker is limited in publicly available literature, the following table summarizes the performance of EGFR-targeting PROTACs that utilize similar PEG3 linkers. This data provides a representative overview of the potency that can be achieved.
| PROTAC Compound | Target EGFR Mutant | E3 Ligase Ligand | DC50 (nM) | IC50 (nM) | Cell Line | Reference |
| Compound 13 | EGFRdel19 | CRBN/VHL | 3.57 | 6 | HCC-827 | [9] |
| Pro-PEG3-BA | EML4-ALK & EGFR mutants | N-end rule pathway | - | - | H3122 xenograft | [9] |
| PROTAC 3 | EGFR Del19 | VHL | 11.7 | - | HCC827 | [10] |
| PROTAC 3 | EGFR L858R | VHL | 22.3 | - | H3255 | [10] |
| PROTAC 17 | Mutant EGFR | CRBN | 11 | - | HCC827 | [10] |
| PROTAC 17 | Mutant EGFR | CRBN | 25 | - | H3255 | [10] |
Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein. IC50 is the concentration of the drug that inhibits a specific biological or biochemical function by 50%.
Experimental Protocols
The synthesis of a PROTAC using this compound is a modular process. The following protocols provide a general framework for the sequential conjugation of a target protein ligand and an E3 ligase ligand.
Experimental Workflow
Protocol 1: Conjugation of Amine-Containing Ligand to this compound
This protocol describes the activation of the carboxylic acid on the this compound linker and subsequent coupling to an amine-containing ligand (e.g., an E3 ligase ligand).
Materials:
-
This compound
-
Amine-containing ligand (Ligand 1-NH2)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., HPLC)
Procedure:
-
Dissolve this compound (1.0 eq), EDC (1.2 eq), and NHS (1.2 eq) in anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve the amine-containing ligand (1.1 eq) and TEA (2.0 eq) in anhydrous DMF.
-
Add the solution of the amine-containing ligand to the activated linker solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting conjugate (Ligand 1-PEG3-C2-Boc) by flash column chromatography or preparative HPLC.
Protocol 2: Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for the next conjugation step.
Materials:
-
Ligand 1-PEG3-C2-Boc conjugate
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve the purified Ligand 1-PEG3-C2-Boc conjugate in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50% (v/v) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.
Protocol 3: Conjugation of Carboxylic Acid-Containing Ligand
This protocol describes the final amide bond formation between the deprotected linker-ligand conjugate and a carboxylic acid-containing ligand (e.g., a target protein ligand).
Materials:
-
Ligand 1-PEG3-C2-NH2 (from Protocol 2)
-
Carboxylic acid-containing ligand (Ligand 2-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid-containing ligand (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the mixture and stir for 5 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected Ligand 1-PEG3-C2-NH2 conjugate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC molecule by preparative HPLC.
Protocol 4: Characterization of the Final PROTAC
Thorough characterization is essential to confirm the identity, purity, and integrity of the synthesized PROTAC.
| Technique | Purpose | Expected Outcome |
| LC-MS | Confirm molecular weight and assess purity. | Expected mass-to-charge (m/z) ratio for the final PROTAC. Purity should be >95%. |
| ¹H and ¹³C NMR | Confirm the chemical structure. | Peaks corresponding to the protons and carbons of both ligands and the linker. |
| HPLC | Determine purity and retention time. | A single major peak indicating a pure compound. |
Protocol 5: In Vitro Evaluation of PROTAC Activity (Western Blot)
This protocol describes how to assess the ability of the synthesized PROTAC to degrade the target protein in a cellular context.
Workflow for Western Blot Analysis
Procedure:
-
Cell Culture and Treatment: Plate cells (e.g., a cancer cell line overexpressing EGFR) and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells and quantify the protein concentration of each sample.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody specific for the target protein (e.g., EGFR) and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration and calculate the DC50 value.
Conclusion
This compound is a valuable and versatile linker for the development of targeted drug delivery systems, particularly in the burgeoning field of PROTACs. Its well-defined structure and chemical properties facilitate the modular synthesis of these complex bifunctional molecules. The provided protocols and representative data serve as a comprehensive guide for researchers to effectively utilize this linker in their drug discovery and development endeavors, with the ultimate goal of creating more effective and targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting C797S Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the development of EGFR degraders: PROTACs and LYTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Acid-PEG3-C2-Boc
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc deprotection of Acid-PEG3-C2-Boc.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for incomplete Boc deprotection of my this compound?
Incomplete Boc deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is cleaved by acidolysis. If the acid, typically trifluoroacetic acid (TFA), is too weak or its concentration is too low, the reaction may not proceed to completion.[1][2][3]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group.[1][2][3][4]
-
Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][3][4][5]
-
Solvent Issues: The choice of solvent is crucial. Poor solubility of the this compound in the reaction solvent can lead to an incomplete reaction. Dichloromethane (B109758) (DCM) is a commonly used solvent for TFA-mediated deprotection.[1][3][4]
Q2: How can I monitor the progress of the Boc deprotection reaction?
Several analytical techniques can be used to monitor the reaction's progress:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively track the reaction. The deprotected product, being more polar, will have a lower Retention Factor (Rf) value compared to the Boc-protected starting material.[1][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction, allowing you to monitor the disappearance of the starting material and the appearance of the desired product.[1][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the completion of the reaction by observing the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1][7][8]
Q3: I'm observing side products after the deprotection reaction. What could be the cause?
The most common side reaction during Boc deprotection is the formation of a reactive tert-butyl cation. This cation can lead to the alkylation of nucleophilic sites on your molecule, a side reaction known as tert-butylation. To prevent this, scavengers like triisopropylsilane (B1312306) (TIS) can be added to the reaction mixture to trap the tert-butyl cation.[2][4][6]
Troubleshooting Guide
Issue: Incomplete or Slow Deprotection
If you observe a significant amount of starting material remaining after the standard reaction time, consider the following troubleshooting steps:
| Troubleshooting Step | Recommended Action | Rationale |
| Increase Acid Concentration | Gradually increase the concentration of TFA in DCM. For example, from a 20% solution to a 50% solution.[1][2][3][4] | A higher acid concentration can accelerate the rate of Boc cleavage. |
| Extend Reaction Time | Continue to monitor the reaction by TLC or LC-MS and extend the reaction time as needed.[1][4][5] | Some reactions, especially with sterically hindered substrates, may simply require more time to reach completion. |
| Increase Reaction Temperature | If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40°C).[5] | Increased temperature can provide the necessary activation energy for the reaction to proceed, but should be used with caution to avoid potential degradation. |
| Use a Stronger Acid System | Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane (B91453).[1][3][4][6] | For particularly stubborn deprotections, a more potent acidic environment may be required. |
| Optimize Solvent | Ensure that your this compound is fully soluble in the chosen solvent. You may need to explore different solvent systems.[1][3][4] | Complete solvation is essential for the reaction to proceed efficiently. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM
-
Dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M.[4]
-
Cool the solution to 0°C in an ice bath.[1]
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[4][7]
-
If your molecule contains acid-sensitive groups, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1]
-
To remove residual TFA, co-evaporate with toluene (B28343) (3x). The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized.[4]
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][4]
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolve the Boc-protected this compound in anhydrous 1,4-dioxane.[8][9]
-
Add a solution of 4M HCl in 1,4-dioxane (typically 4-5 equivalents).[4][8]
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.[4][9]
-
Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[4]
-
To isolate the product, you can precipitate the hydrochloride salt by adding diethyl ether.[8]
Visualizations
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Caption: Mechanism of acid-catalyzed Boc deprotection.
References
Technical Support Center: Optimizing Acid-PEG3-C2-Boc Conjugation
Welcome to the technical support center for Acid-PEG3-C2-Boc conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the conjugation of this compound to amine-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind the this compound conjugation reaction?
This conjugation relies on the formation of a stable amide bond between the carboxylic acid group of this compound and a primary amine on your target molecule. The reaction is typically mediated by carbodiimide (B86325) chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[1][2] The process occurs in two main steps:
-
Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1][3]
-
Coupling: This intermediate can directly react with a primary amine. However, it is unstable in aqueous solutions and prone to hydrolysis.[3][4] To improve efficiency and stability, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This NHS ester then efficiently reacts with the primary amine on the target molecule to form the desired amide bond.[3][4]
Q2: What are the optimal pH conditions for the two-step EDC/NHS conjugation?
The efficiency of the EDC/NHS coupling is highly dependent on pH, with each step having a distinct optimal range.
-
Activation Step: The activation of the carboxylic acid with EDC is most efficient in a slightly acidic environment, typically at a pH of 4.5-6.0 .[5] MES buffer is a common choice for this step.[5]
-
Coupling Step: The reaction of the NHS-activated PEG with the primary amine is most effective at a physiological to slightly basic pH, generally in the range of pH 7.0-8.5 .[5][6] Phosphate-buffered saline (PBS) at pH 7.2-7.4 is a frequently used buffer for this stage.[5][6]
Q3: Which buffers should I use and which should I avoid?
It is critical to use buffers that do not contain competing functional groups (primary amines or carboxylates).[3][5]
-
Recommended Buffers:
-
Buffers to Avoid:
-
Tris, Glycine, and other primary amine-containing buffers will compete with your target molecule for the activated PEG, reducing your yield.[3][7]
-
Carboxylate-containing buffers like acetate (B1210297) can interfere with the EDC activation step.[3]
-
Q4: How should I handle and store the EDC and NHS reagents?
Both EDC and NHS are moisture-sensitive, and their activity can be compromised by improper handling.[5]
-
Storage: Store EDC and NHS desiccated at -20°C.[5]
-
Handling: Before use, always allow the reagent vials to warm completely to room temperature before opening to prevent moisture from condensing on the cold powder.[5][6] Prepare solutions of EDC and NHS immediately before use. Do not store them in solution for extended periods, as they are susceptible to hydrolysis.[5]
Q5: Is the Boc protecting group on the this compound linker stable under standard EDC/NHS coupling conditions?
Yes, the tert-butyloxycarbonyl (Boc) protecting group is stable under the neutral to slightly basic conditions (pH 7.0-8.5) used for the coupling step.[8][9] It is also stable during the acidic activation step (pH 4.5-6.0). The Boc group is specifically designed to be labile only to strong acidic conditions, such as treatment with trifluoroacetic acid (TFA), which are not employed during the conjugation reaction itself.[8][10]
Troubleshooting Guide
Issue 1: Low or No Conjugation Yield
This is one of the most common issues encountered. The following guide provides a systematic approach to troubleshooting.
| Possible Cause | Recommended Solution |
| Suboptimal pH | The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[11] A lower pH slows the reaction, while a higher pH accelerates the hydrolysis of the NHS ester.[11] Perform a pH optimization study within this range. A two-step protocol with activation at pH 4.5-6.0 followed by coupling at pH 7.2-7.5 is highly recommended.[5] |
| Inactive Reagents | EDC and NHS are moisture-sensitive.[5] Ensure they have been stored correctly in a desiccator at -20°C. Always allow vials to equilibrate to room temperature before opening.[5] Use freshly prepared solutions of EDC and NHS for each reaction.[5] |
| Presence of Competing Nucleophiles | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[3] If your target molecule is in such a buffer, perform a buffer exchange into an appropriate buffer like PBS or HEPES before starting the conjugation. |
| Hydrolyzed PEG Reagent | The NHS-activated intermediate is susceptible to hydrolysis.[3] Minimize the time between the activation of the this compound and the addition of your amine-containing molecule. |
| Suboptimal Molar Ratios | The molar ratio of reactants is critical. A molar excess of EDC and NHS over the this compound is generally recommended.[5] Start with a 2:2:1 to 5:5:1 molar ratio of EDC:NHS:Acid-PEG, but be prepared to optimize this for your specific molecules.[5] The ratio of activated PEG to your amine-containing molecule may also need optimization. |
| Insufficient Reaction Time/Temperature | Typical reactions are run for 1-2 hours at room temperature or overnight at 4°C.[12] Monitor the reaction progress at various time points (e.g., 1, 2, 4, and 8 hours) to determine the optimal duration for your system.[12] |
Issue 2: Precipitation or Aggregation Observed During Reaction
| Possible Cause | Recommended Solution |
| High Concentration of Organic Co-solvent | If using a solvent like DMSO or DMF to dissolve reagents, ensure the final concentration in the reaction mixture is low (typically <10%) to avoid denaturing protein substrates.[12] |
| Unfavorable Buffer Conditions | Changes in pH or the addition of reagents can sometimes lead to the aggregation of protein substrates.[5] Ensure your protein or molecule is soluble and stable in the chosen reaction buffers. A buffer exchange may be necessary to ensure compatibility.[5] |
| High EDC Concentration | In some cases, a very high concentration of EDC can cause precipitation.[5] If you are using a large excess of EDC and observing this issue, try reducing the molar excess.[5] |
Issue 3: Difficulty in Purifying the Final Conjugate
PEGylated compounds can sometimes be challenging to purify due to their properties.
| Purification Method | Principle | Best Suited For |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size.[] | Removing small molecules (like excess EDC/NHS, byproducts) from a much larger conjugate.[14] Most effective when the product's molecular weight is significantly larger than the unreacted PEG linker.[15] |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[15] | Achieving high purity for small to medium-sized batches.[15] Good for separating products that have a significant difference in hydrophobicity from the starting PEG linker. |
| Ion-Exchange Chromatography (IEX) | Separation based on charge.[] | Purifying conjugates where the PEGylation process alters the overall charge of the target molecule. It can be effective for separating PEGylated from un-PEGylated proteins.[14] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation
This protocol is recommended for maximizing conjugation efficiency by separating the activation and coupling steps.
Materials:
-
This compound
-
Amine-containing target molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0[5]
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.4[5]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine[12]
-
Anhydrous DMSO or DMF (if needed to dissolve reagents)
Procedure:
-
Reagent Preparation: Allow EDC and NHS vials to equilibrate to room temperature before opening.[1] Prepare fresh solutions of EDC and NHS in either Activation Buffer or an anhydrous solvent like DMSO immediately before use.[11]
-
Activation of Acid-PEG:
-
Coupling to Amine:
-
Immediately add the activated Acid-PEG solution to your amine-containing molecule, which has been dissolved or buffer-exchanged into the Coupling Buffer. Alternatively, you can raise the pH of the activation mixture to 7.2-7.5 by adding a concentrated Coupling Buffer before adding the amine-containing molecule.[5]
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]
-
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.[12] Incubate for 30 minutes at room temperature.
-
Purification: Purify the final conjugate using an appropriate method such as SEC, RP-HPLC, or dialysis to remove unreacted PEG, reagents, and byproducts.[12]
Protocol 2: Boc-Group Deprotection
This protocol is performed after the conjugation and purification to expose the terminal amine for subsequent applications.
Materials:
-
Purified Boc-protected PEG conjugate
-
Trifluoroacetic acid (TFA)[8]
-
Anhydrous Dichloromethane (DCM)[8]
Procedure:
-
Dissolve the purified Boc-protected conjugate in anhydrous DCM.
-
Prepare a solution of 20-50% TFA in DCM (v/v).[8]
-
Slowly add the TFA solution to the dissolved conjugate. Caution: This reaction can be exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.[8]
-
Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the progress by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Upon completion, remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine-PEG conjugate.
Visualized Workflows and Logic
Caption: Experimental workflow for the two-step Acid-PEG conjugation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting and FAQs for Acid-PEG3-C2-Boc
Welcome to the technical support center for Acid-PEG3-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and to troubleshoot common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule widely used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3][4][5] It features a carboxylic acid group at one end and a Boc-protected amine at the other, connected by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer.[2][6] This structure allows for the sequential and controlled conjugation of two different molecules.[7] The PEG linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.[2][8]
Q2: What are the recommended storage and handling conditions for this compound?
For long-term stability, this compound should be stored in its pure form at -20°C for up to three years.[3] For shorter periods, it can be stored at 4°C for up to two years.[3] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to six months or at -20°C for one month.[3] Before use, allow the vial to equilibrate to room temperature to prevent condensation.[7] When handling, it is advised to wear appropriate personal protective equipment, including gloves, and to work in a well-ventilated area or a chemical fume hood.[9][10]
Q3: In which solvents is this compound soluble?
This compound is soluble in a variety of organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM), as well as in water.[7][11]
Troubleshooting Guide 1: Amide Coupling via the Carboxylic Acid Terminus
This section addresses common issues when activating the carboxylic acid of this compound (often via an NHS ester) and coupling it to an amine-containing molecule.
Q4: I am experiencing low or no yield of my desired conjugate after amide coupling. What are the potential causes?
Low coupling yield can stem from several factors, including suboptimal reaction conditions and the quality of the reagents.[12][13] A systematic approach to troubleshooting is recommended.[12]
-
Suboptimal Reaction pH: The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-5.5, while the subsequent reaction of the NHS ester with a primary amine is favored at a pH of 7.2-8.5.[7] Using a buffer with a pH outside the optimal range for either step can significantly reduce yield.[13]
-
Hydrolysis of Activated Ester: The N-hydroxysuccinimide (NHS) ester intermediate is susceptible to hydrolysis, which reverts it back to the carboxylic acid.[7] This is particularly problematic in aqueous buffers. It is best to prepare the activated ester in situ and use it promptly.[7]
-
Inactive Coupling Reagents: Carbodiimide (B86325) coupling reagents like EDC are sensitive to moisture and can lose activity if not stored properly.[7] Always use fresh or properly stored and desiccated coupling reagents.[7]
-
Interfering Buffer Components: Buffers containing primary amines, such as Tris, will compete with your target molecule for reaction with the activated NHS ester, leading to low yields of the desired product.[13] Phosphate-buffered saline (PBS) is often a suitable alternative.[13]
-
Insufficient Molar Ratio of Reagents: An insufficient excess of the this compound linker or coupling agents can lead to an incomplete reaction.[13] Optimization of the molar ratios is often necessary.[13]
Q5: I am observing unexpected byproducts in my reaction mixture. What could be the cause?
The formation of byproducts is often related to the coupling chemistry itself.
-
Urea (B33335) Byproduct: When using carbodiimide coupling agents like DCC or EDC, a urea byproduct is formed.[14][15] While this is an expected part of the reaction, its presence can complicate purification.
-
Side Reactions with Excess Dehydrating Agent: If another carboxylic acid is present in your reaction system and an excess of a dehydrating agent is used, this other acid can also become activated, leading to undesired side reactions and the formation of oligomeric mixtures.[16]
Summary of Recommended Amide Coupling Conditions
| Parameter | Recommended Condition | Rationale |
| Activation pH | 4.5 - 5.5 | Optimal for NHS ester formation with EDC.[7] |
| Coupling pH | 7.2 - 8.5 | Favors the reaction of the NHS ester with primary amines.[7][13] |
| Temperature | Room Temperature or 4°C | Balances reaction rate with the stability of the reactants.[17] |
| Molar Ratio (Linker:Molecule) | 5- to 50-fold excess of linker | Drives the reaction towards completion.[13] |
| Buffer Choice | Amine-free buffers (e.g., PBS, MES) | Avoids competition with the target amine.[13] |
Experimental Protocol: Amide Coupling of this compound
Objective: To couple the carboxylic acid of this compound to a primary amine-containing molecule using EDC/NHS chemistry.
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Dry, aprotic solvent (e.g., DMF or DMSO)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., hydroxylamine (B1172632) or Tris buffer)
Procedure:
-
Equilibrate all reagents to room temperature.
-
Dissolve this compound in the reaction buffer.
-
Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the solution containing the linker.[2]
-
Stir the mixture for 60 minutes at room temperature to activate the carboxylic acid, forming the NHS ester.[2]
-
Dissolve the amine-containing molecule in the reaction buffer.
-
Add the solution of the amine-containing molecule to the activated linker solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature or 4°C.[2] Monitor the reaction progress using a suitable analytical technique like LC-MS or HPLC.
-
(Optional) Quench the reaction by adding the quenching solution to consume any unreacted NHS ester.
-
Purify the resulting conjugate using an appropriate chromatographic method.
Workflow for Troubleshooting Low Amide Coupling Yield
Caption: Troubleshooting workflow for low yield in amide coupling reactions.
Troubleshooting Guide 2: Boc Deprotection and Subsequent Reactions
This section focuses on issues that can arise during the removal of the Boc protecting group and subsequent use of the newly exposed amine.
Q6: My Boc deprotection appears to be incomplete. What could be the reason?
Incomplete deprotection is a common issue that can halt a multi-step synthesis.[18]
-
Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid.[18][19] If the acid (commonly Trifluoroacetic acid, TFA) is too weak or its concentration is too low, the reaction may not proceed to completion.[18]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process.[18] Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group, especially if steric hindrance is a factor.[18]
-
Steric Hindrance: The PEG chain, although flexible, can create steric hindrance around the Boc-protected amine, slowing the rate of deprotection.[18] In such cases, longer reaction times or slightly elevated temperatures may be necessary.[18]
-
Solvent Issues: The choice of solvent is crucial for ensuring that both the substrate and the acid are well-solvated. Dichloromethane (DCM) is a common solvent for TFA-mediated deprotection.[18]
Q7: I am observing unexpected peaks in my LC-MS analysis after deprotection, often with a +56 Da mass shift. What are these side products?
The primary cause of side reactions during Boc deprotection is the formation of a highly reactive tert-butyl cation intermediate.[19] This electrophile can attack any nucleophilic sites on your molecule, leading to unwanted alkylation, which corresponds to a mass increase of 56 Da.[19]
-
Alkylation of Nucleophilic Amino Acid Residues: If your molecule is a peptide or protein, certain amino acid residues are particularly susceptible to tert-butylation:[19]
-
Tryptophan (Trp): The electron-rich indole (B1671886) ring is highly prone to alkylation.[19]
-
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[19]
-
Cysteine (Cys) and Tyrosine (Tyr): The free thiol and activated phenolic ring are also targets for the tert-butyl cation.[19]
-
Q8: How can I prevent the formation of these +56 Da side products?
The most effective way to prevent these side reactions is to use "scavengers" in your deprotection cocktail.[19] Scavengers are nucleophilic reagents that are added in high concentration to trap the reactive tert-butyl cations before they can react with your molecule.[19]
Common Scavengers for Boc Deprotection
| Scavenger | Target of Side Reaction | Rationale |
| Triisopropylsilane (TIS) | Tryptophan, general carbocations | A very effective carbocation scavenger.[2] |
| Water | General carbocations | Reacts with the tert-butyl cation to form tert-butanol.[19] |
| Thioanisole | Tryptophan, Methionine | Protects sulfur-containing and other sensitive residues.[19] |
| 1,2-Ethanedithiol (EDT) | Tryptophan | Another effective scavenger for protecting indole rings.[19] |
Experimental Protocol: Boc Deprotection
Objective: To remove the Boc protecting group from the terminal amine of the PEG linker.
Materials:
-
Boc-protected PEG-containing molecule
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger (e.g., Triisopropylsilane - TIS)
Procedure:
-
Dissolve the Boc-protected compound in anhydrous DCM in a flask equipped with a stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Add a scavenger, such as TIS (typically 2.5-5% v/v), to the solution.[2]
-
Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[10] Caution: The reaction can generate gas (CO2); ensure the system is not closed.[20]
-
Continue stirring at 0°C for 30 minutes, then allow the reaction to warm to room temperature.
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[10]
-
Once the reaction is complete, remove the TFA and solvent under reduced pressure.
-
The resulting deprotected amine (as a TFA salt) can then be purified or used directly in the next reaction step.
Boc Deprotection Pathway and Prevention of Side Reactions
Caption: Boc deprotection pathway and the role of scavengers in preventing side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. chemimpex.com [chemimpex.com]
- 5. xcessbio.com [xcessbio.com]
- 6. t-Boc-N-amido-PEG3-acid, 1347750-75-7 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. benchchem.com [benchchem.com]
- 11. t-Boc-Aminooxy-PEG3-acid, 1835759-82-4 | BroadPharm [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 15. researchgate.net [researchgate.net]
- 16. N-Hydroxysuccinimide active ester [schem.jp]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. jk-sci.com [jk-sci.com]
Technical Support Center: Improving Solubility of Acid-PEG3-C2-Boc Conjugates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for solubility challenges encountered with Acid-PEG3-C2-Boc and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of my this compound conjugate?
A1: The solubility of your this compound conjugate is a result of the interplay between its different structural components. The polyethylene (B3416737) glycol (PEG3) spacer is hydrophilic and generally enhances solubility in aqueous solutions and polar organic solvents.[1][2][] Conversely, the tert-butyloxycarbonyl (Boc) protecting group is bulky and hydrophobic, which can decrease aqueous solubility and favor solubility in nonpolar organic solvents.[4][5] The properties of the molecule conjugated to the linker will also significantly impact the overall solubility.
Q2: I am observing precipitation of my conjugate in an aqueous buffer. What can I do?
A2: Precipitation in aqueous buffers is a common issue. Here are several strategies to address this:
-
pH Adjustment: The terminal carboxylic acid on the linker is ionizable. Adjusting the pH of the buffer can alter the charge of the conjugate, potentially increasing its solubility. For acidic compounds, increasing the pH above the pKa will result in a more soluble carboxylate salt.[4]
-
Use of Co-solvents: Adding a small percentage of a water-miscible organic solvent can significantly improve solubility. Common co-solvents include DMSO, DMF, or ethanol.[4] It is advisable to start with a low percentage (e.g., 1-10%) and gradually increase it while monitoring for any adverse effects on your experiment.
-
Addition of Excipients: Certain additives can help prevent aggregation and improve solubility. These include sugars (like sucrose (B13894) or trehalose), amino acids (such as arginine), or non-ionic surfactants (e.g., Tween 20 or Tween 80) at low concentrations.
Q3: In which organic solvents is this compound expected to be soluble?
A3: this compound is a versatile linker with solubility in a range of common organic solvents. It is highly soluble in polar aprotic solvents like DMSO and DMF.[4][6] Good solubility is also expected in chlorinated solvents such as dichloromethane (B109758) (DCM) and in alcohols like ethanol.[7][8][9] Its solubility will be limited in nonpolar solvents like hexanes or diethyl ether.[10]
Q4: Can I heat the solution to improve the solubility of my conjugate?
A4: Gentle warming can be an effective method to increase the dissolution rate and solubility of your conjugate. However, this should be done with caution, as excessive heat can lead to the degradation of the compound, particularly if your conjugated molecule is thermally sensitive. It is recommended to test this on a small scale first and to use the lowest effective temperature.
Troubleshooting Guide
Issue: Difficulty Dissolving the Lyophilized this compound Conjugate
| Possible Cause | Recommended Solution |
| Inappropriate Solvent Choice | The initial solvent may not be optimal for the conjugate. Consult the solubility data table and consider a solvent in which both the linker and the conjugated molecule are known to be soluble. |
| Low Dissolution Rate | The conjugate may be slow to dissolve. Try gentle warming, vortexing, or brief sonication to aid dissolution.[4] |
| Compound Aggregation | The conjugate may be forming insoluble aggregates. Attempt to dissolve it in a small amount of a strong organic solvent like DMSO first, and then dilute it slowly with the desired aqueous buffer. |
Issue: Precipitation of the Conjugate During a Reaction
| Possible Cause | Recommended Solution |
| Change in Solvent Composition | The addition of reagents in a different solvent may have altered the overall solvent polarity, causing the conjugate to precipitate. Ensure solvent compatibility of all reaction components. |
| Reaction Product is Less Soluble | The product of the reaction may be less soluble than the starting material under the reaction conditions. Consider performing the reaction in a different solvent system or at a higher dilution. |
| Saturation Limit Reached | The concentration of the conjugate may be too high for the chosen solvent system. Try reducing the concentration of the reactants. |
Data Presentation
Solubility Profile of this compound and Related Linkers
The following table summarizes the solubility of this compound and similar short-chain PEG linkers in various solvents. This data is compiled from supplier information and scientific literature on analogous compounds.
| Solvent | Solvent Type | This compound Solubility | Notes |
| DMSO | Polar Aprotic | ≥ 175 mg/mL[6] | A good solvent for creating concentrated stock solutions. Hygroscopic DMSO can impact solubility, so using a fresh, anhydrous grade is recommended.[11] |
| DMF | Polar Aprotic | Soluble[8] | Similar to DMSO, it is an effective solvent for a wide range of PEGylated compounds. |
| Water / Aqueous Buffers | Polar Protic | Moderately Soluble | The PEG3 chain imparts water solubility.[1][2] Solubility is highly dependent on the conjugated molecule and the pH of the buffer. |
| Ethanol | Polar Protic | Soluble | Generally a good solvent for PEG linkers.[12] |
| Methanol | Polar Protic | Soluble | Similar to ethanol, it is a suitable solvent.[12] |
| Dichloromethane (DCM) | Chlorinated | Soluble[8] | A common solvent for reactions involving Boc-protected compounds. |
| Acetonitrile | Polar Aprotic | Soluble | A versatile solvent for many bioconjugation reactions. |
| Hexanes | Nonpolar | Insoluble | The polarity mismatch with the PEG chain leads to poor solubility.[12] |
| Diethyl Ether | Nonpolar | Insoluble | PEG linkers generally have very low solubility in diethyl ether.[7] |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing this compound Conjugates
Objective: To prepare a stock solution of an this compound conjugate.
Materials:
-
Lyophilized this compound conjugate
-
Anhydrous DMSO or DMF
-
Vortex mixer
-
Pipettes and sterile tubes
Procedure:
-
Allow the lyophilized conjugate to equilibrate to room temperature before opening the vial to prevent condensation.
-
Add a small volume of anhydrous DMSO or DMF to the vial to create a concentrated stock solution (e.g., 10-50 mg/mL).
-
Vortex the solution thoroughly until the conjugate is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
For aqueous applications, slowly add the stock solution to the aqueous buffer with gentle stirring to reach the desired final concentration. Avoid adding the aqueous buffer directly to the concentrated organic stock.
Protocol 2: Boc Deprotection of an this compound Conjugate
Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Dried this compound conjugate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Nitrogen or argon gas
-
Rotary evaporator
Procedure:
-
Dissolve the dried conjugate in anhydrous DCM (e.g., at a concentration of 0.1 M) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting product is the TFA salt of the deprotected amine.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Step-by-step workflow for Boc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. creativepegworks.com [creativepegworks.com]
- 8. PEG3-(CH2CO2H)2, 13887-98-4 | BroadPharm [broadpharm.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Acid-PEG3-C2-Boc Linker Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of the Acid-PEG3-C2-Boc linker.
Frequently Asked Questions (FAQs)
Q1: What is the structure of the this compound linker?
A1: The this compound linker is a heterobifunctional linker. It contains a carboxylic acid group on one end and a Boc-protected amine on the other. These two functional groups are separated by a PEG3 (triethylene glycol) spacer and a C2 (two-carbon) unit. This structure provides a balance of hydrophilicity and a defined length for various bioconjugation applications, such as in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][]
Q2: What are the main applications of the this compound linker?
A2: This linker is primarily used in bioconjugation and drug delivery.[3] The carboxylic acid can be activated to react with primary amines on biomolecules, while the Boc-protected amine allows for controlled, sequential synthesis. After deprotection, the revealed amine can be conjugated to another molecule. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1][4]
Q3: What are the critical steps in the synthesis of the this compound linker?
A3: A plausible synthetic route involves several key steps:
-
Introduction of the C2-amine spacer: This often involves the reaction of a suitable PEG3 derivative with a protected aminoethylating agent.
-
Boc protection: The primary amine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
-
Formation of the terminal carboxylic acid: This is typically achieved through the oxidation of a terminal alcohol on the PEG chain. Each of these steps requires careful control of reaction conditions to ensure high yield and purity.
Q4: What are the most common impurities encountered during the synthesis and purification of this linker?
A4: Common impurities may include:
-
Starting materials that were not fully consumed in the reaction.
-
Byproducts from side reactions, such as the formation of dimers or oligomers.
-
PEG linkers of different lengths (polydispersity), although for this specific linker, a monodisperse starting material is expected.[5]
-
Residual solvents and reagents from the purification process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of the this compound linker.
Synthesis Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in the amination step | Incomplete reaction of the PEG derivative. Steric hindrance. | Ensure anhydrous conditions. Increase reaction time and/or temperature. Consider using a more reactive leaving group on the PEG starting material. |
| Incomplete Boc protection | Insufficient Boc anhydride (B1165640). Presence of moisture. | Use a slight excess of Boc anhydride (1.1-1.3 equivalents). Ensure all reagents and solvents are anhydrous. Monitor the reaction progress by TLC or LC-MS. |
| Side reactions during oxidation to the carboxylic acid | Over-oxidation or degradation of the PEG chain. | Use a mild oxidizing agent, such as TEMPO/NaOCl followed by NaClO2.[6] Control the reaction temperature carefully. Purify the product promptly after the reaction. |
| Formation of multiple products | Side reactions at either end of the linker. Impure starting materials. | Confirm the purity of all starting materials before use. Optimize reaction conditions to minimize side reactions (e.g., temperature, reaction time, stoichiometry of reagents). |
Purification Challenges
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in removing unreacted starting materials | Similar polarity and solubility of the product and starting materials. | Optimize the purification method. For column chromatography, try a different solvent system or a different stationary phase. For liquid-liquid extraction, adjust the pH to exploit the acidic nature of the product. |
| Product is an oil and difficult to handle | The PEG linker itself is often a viscous oil at room temperature. | Co-evaporation with a high-boiling point solvent like toluene (B28343) can help remove residual solvents. The product can be stored as a solution in a suitable solvent. |
| Broad peaks during HPLC purification | On-column degradation. Interaction of the carboxylic acid with the stationary phase. | For reverse-phase HPLC, add a small amount of an acid like trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of the carboxylic acid. |
| Low recovery after purification | Adsorption of the product onto the purification media. Product loss during work-up steps. | Pre-treat the chromatography column with a blocking agent if adsorption is suspected. Minimize the number of transfer steps during work-up. |
Experimental Protocols
The following are representative protocols for key steps in a plausible synthesis of this compound. Note: These are generalized procedures and may require optimization for specific laboratory conditions and starting materials.
Protocol 1: Boc Protection of an Amine-Terminated PEG Linker
-
Dissolution: Dissolve the amine-terminated PEG linker in an anhydrous solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Base Addition: Add 1.5-2.0 equivalents of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), and stir the solution at room temperature.
-
Boc Anhydride Addition: Add 1.1-1.3 equivalents of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the Boc-protected PEG linker.
Protocol 2: Oxidation of a Terminal Alcohol to a Carboxylic Acid
This protocol describes a two-step, one-pot oxidation of a primary alcohol to a carboxylic acid using TEMPO and sodium hypochlorite (B82951).[6]
-
Initial Oxidation: Dissolve the alcohol-terminated PEG linker in a suitable solvent system (e.g., a mixture of DCM and water). Add TEMPO (catalytic amount) and sodium hypochlorite (NaOCl) solution while maintaining the temperature at 0 °C.
-
Secondary Oxidation: After the initial oxidation is complete (as monitored by TLC), add sodium chlorite (B76162) (NaClO₂) to the reaction mixture to further oxidize the intermediate aldehyde to the carboxylic acid.
-
Quenching: Quench the reaction by adding a reducing agent, such as sodium sulfite.
-
Extraction: Acidify the aqueous layer to a low pH (e.g., pH 2-3) with a dilute acid like HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Visualizations
Caption: A plausible synthetic workflow for the this compound linker.
Caption: A decision tree for troubleshooting low yields in linker synthesis.
References
- 1. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Boc-NH-PEG-COOH, PEG Linker - Biopharma PEG [biochempeg.com]
- 5. purepeg.com [purepeg.com]
- 6. A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of Acid-PEG3-C2-Boc in different solvents
Welcome to the technical support center for Acid-PEG3-C2-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this molecule in various solvents and experimental conditions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound?
A1: The stability of this compound is primarily influenced by two key structural components: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the polyethylene (B3416737) glycol (PEG) backbone.[1] The main factors are:
-
pH: The Boc group is sensitive to acidic conditions and will be cleaved upon exposure to acidic environments.[1][2] The molecule is significantly more stable in neutral to basic conditions.[1]
-
Oxidizing Agents: The ether linkages within the PEG chain are susceptible to oxidation, which can be accelerated by heat, light, and the presence of transition metal ions.[1] This can lead to the degradation of the PEG backbone.[1]
-
Temperature and Light: Elevated temperatures and exposure to light, particularly UV light, can accelerate the degradation of both the Boc group and the PEG chain.[2][]
Q2: What are the recommended long-term storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C in a tightly sealed container and protected from light.[2] Storing the compound in a desiccated environment is also recommended to prevent moisture absorption, as PEG compounds can be hygroscopic.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is expected to be soluble in a variety of common organic solvents. Based on data for similar molecules, it is soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM).[5] The PEG chain also confers some solubility in aqueous solutions and polar organic solvents.[6] It is crucial to use anhydrous solvents whenever possible to prevent potential hydrolysis.[2]
Q4: What are the main degradation pathways for this compound?
A4: The two primary degradation pathways are:
-
Acid-catalyzed hydrolysis of the Boc group: This is the most significant degradation pathway and occurs in the presence of acid, leading to the formation of the free amine.[1] This is an intentional reaction for deprotection but can be an unwanted side reaction if the molecule is inadvertently exposed to acidic conditions.[1]
-
Oxidative degradation of the PEG backbone: The ether linkages in the PEG chain can undergo auto-oxidation, leading to chain scission and the formation of various impurities.[1] This process is slower but can be a factor in long-term storage or under harsh experimental conditions.[1][]
Q5: Can I heat my reaction mixture containing this compound?
A5: Gentle heating may be possible for short durations, but it should be approached with caution. Elevated temperatures can accelerate the degradation of both the Boc group and the PEG chain.[1][] It is recommended to first assess the thermal stability of the molecule under your specific reaction conditions.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound.
| Symptom | Potential Cause | Troubleshooting Steps |
| Low yield in subsequent reaction (e.g., amide coupling) | Degradation of this compound prior to use. | - Confirm the storage conditions and age of the reagent. - Perform a purity check using HPLC or NMR before use.[2] - Ensure all solvents and reagents are anhydrous. |
| Incomplete reaction. | - Optimize reaction time and temperature. - Ensure proper stoichiometry of coupling reagents (e.g., EDC, HATU). | |
| Appearance of unexpected peaks in HPLC/LC-MS analysis | Boc group cleavage. | - Check the pH of all solutions; ensure they are not acidic. - If using reverse-phase HPLC with TFA in the mobile phase, this is expected. To isolate the intact compound, consider a purification method without strong acids or neutralize fractions immediately.[4] |
| PEG chain degradation. | - Protect the compound and solutions from light.[4] - Store solutions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4] - Ensure solvents and reagents are free of metal contaminants. | |
| Inconsistent experimental results | Instability of this compound in the chosen solvent or buffer. | - Perform a stability study of the molecule in your experimental medium (see Protocol 2). - Prepare fresh solutions of this compound for each experiment. |
| Compound appears oily or sticky with poor solubility | Moisture absorption. | - Store the compound in a desiccator.[4] - Before opening, allow the vial to warm to room temperature to prevent condensation.[4] |
Stability Data in Different Solvents
The following table summarizes the expected stability of this compound in various solvents based on the known properties of its functional groups. The stability is indicated as the approximate percentage of intact compound remaining after 24 hours at room temperature. This data is illustrative and should be confirmed experimentally.
| Solvent | pH | Expected Stability (% remaining after 24h) | Primary Degradation Pathway |
| Dichloromethane (DCM) | Neutral | >99% | Minimal |
| Dimethylformamide (DMF) (anhydrous) | Neutral | >98% | Minimal |
| Dimethyl sulfoxide (DMSO) (anhydrous) | Neutral | >98% | Minimal |
| Acetonitrile (anhydrous) | Neutral | >99% | Minimal |
| Water | 7.4 (PBS) | >95% | Slow oxidation of PEG chain |
| Water + 0.1% Formic Acid | ~2.7 | <10% | Rapid Boc cleavage |
| Water + 0.1% Trifluoroacetic Acid (TFA) | <2 | <1% | Very rapid Boc cleavage |
| Methanol (B129727) | Neutral | >95% | Minimal |
| Water + 0.1 M NaOH | ~13 | >90% | Potential slow PEG degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To assess the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
-
3% H₂O₂
-
HPLC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 40°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 40°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Keep a sample of the stock solution at 60°C.
-
Photolytic Degradation: Expose a sample of the stock solution to UV light (e.g., 254 nm).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition. For acid and base samples, neutralize with an equivalent amount of base or acid, respectively.
-
Analysis: Dilute the samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC-MS to determine the percentage of the remaining parent compound and identify major degradation products.
Protocol 2: Stability Assessment in a Specific Solvent/Buffer
Objective: To determine the stability of this compound in a specific solvent or buffer system relevant to an experiment.
Materials:
-
This compound
-
Solvent or buffer of interest
-
HPLC system
-
Anhydrous DMSO (for stock solution)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Sample Preparation: Dilute the stock solution to a final working concentration (e.g., 100 µM) in the solvent or buffer to be tested.
-
Time Zero Sample: Immediately after preparation, inject a sample into the HPLC to get the initial concentration (Time 0).
-
Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., room temperature, 37°C).
-
Time-Point Sampling: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), inject an aliquot into the HPLC.
-
Data Analysis: Calculate the percentage of intact this compound remaining at each time point relative to the Time 0 sample by comparing the peak areas.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Degradation pathways of this compound.
References
- 1. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 2. (Boc-amino)-PEG3-C2-Carboxylic Acid | 1347750-75-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-NH-PEG12-COOH, 1415981-79-1 - Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
Technical Support Center: Preventing Protein Aggregation with Acid-PEG3-C2-Boc
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation issues encountered when using the Acid-PEG3-C2-Boc linker.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in protein conjugation?
A1: this compound is a heterobifunctional linker used in bioconjugation, particularly for creating complex molecules like antibody-drug conjugates (ADCs) or PROTACs.[1][2] It consists of three key components:
-
A carboxylic acid (-COOH) group, which is typically activated with EDC/NHS to react with primary amines (like the side chain of lysine (B10760008) residues) on the protein surface, forming a stable amide bond.[3]
-
A hydrophilic PEG3 spacer (three polyethylene (B3416737) glycol units) that enhances the solubility and can reduce the immunogenicity of the final conjugate.[2][3]
-
A Boc (tert-butyloxycarbonyl) protected amine , which is a temporary blocking group.[4] This group is stable under many reaction conditions but can be easily removed with acid (like trifluoroacetic acid, TFA) to reveal a primary amine, which is then available for conjugation to a second molecule.[4][5]
This structure allows for a controlled, two-step conjugation process, preventing unwanted side reactions.[4]
Q2: What are the initial signs of protein aggregation during my conjugation experiment?
A2: Protein aggregation can be detected in several ways. Visually, you may observe cloudiness, turbidity, or the formation of visible particles or precipitates in your reaction solution.[6] Analytically, techniques like Size Exclusion Chromatography (SEC) will show the appearance of high molecular weight (HMW) species that elute earlier than the desired monomeric conjugate.[7][8] Dynamic Light Scattering (DLS) can also be used, which would show an increase in the average particle size and polydispersity.[6] A loss of the protein's biological activity can also indicate that aggregation has occurred.[9]
Q3: What are the primary causes of protein aggregation when using this compound?
A3: Protein aggregation during conjugation is a complex issue with several potential causes:
-
Suboptimal Reaction Conditions: The stability and solubility of proteins are highly sensitive to factors like pH, temperature, and buffer composition.[6][10] If the reaction pH is too close to the protein's isoelectric point (pI), the protein's net charge approaches zero, reducing electrostatic repulsion between molecules and increasing the likelihood of aggregation.[10] High temperatures can also cause proteins to denature and aggregate.[11]
-
High Protein Concentration: When protein concentrations are high, the molecules are closer together, which increases the probability of intermolecular interactions and aggregation.[10][12]
-
Over-labeling: Attaching too many linker molecules to the protein surface can alter its net charge and pI, potentially decreasing its solubility and leading to aggregation.[3] This is particularly relevant when targeting lysine residues, as the conjugation neutralizes their positive charge.[13]
-
Increased Hydrophobicity: While the PEG spacer is hydrophilic, the overall conjugation process can sometimes expose hydrophobic patches on the protein surface that were previously buried, promoting self-association.[10][13]
-
Disruption of Protein Structure: The chemical modification itself can sometimes destabilize the protein's native three-dimensional structure, leading to partial unfolding and subsequent aggregation.[10]
Q4: How does the Boc protecting group influence this process?
A4: The Boc group plays a strategic role by enabling a two-step conjugation, which can indirectly help prevent aggregation.[4] By protecting the amine on one end of the linker, it ensures that this end does not react during the initial conjugation to the protein.[4] This prevents the linker from acting as a bifunctional crosslinker that could connect multiple protein molecules together, a common cause of aggregation.[12][14] The deprotection step is performed after the initial protein-linker conjugate is purified, allowing for a controlled reaction with the second molecule.
Q5: What are stabilizing additives and how can they prevent aggregation?
A5: Stabilizing additives, or excipients, are small molecules added to the reaction buffer to help maintain the protein's native conformation and prevent aggregation.[12] They generally do not interfere with the conjugation chemistry.[13] Common additives include:
-
Sugars and Polyols (e.g., Sucrose, Trehalose, Glycerol): These agents act as protein stabilizers, often through a mechanism of preferential exclusion, which favors a more compact and stable protein state.[12][13]
-
Amino Acids (e.g., Arginine, Glycine, Glutamate): Arginine is widely used and is thought to suppress aggregation by interacting with charged or hydrophobic regions on the protein surface, preventing protein-protein interactions.[12][15][] A mixture of arginine and glutamate (B1630785) can also be effective.[9][15]
-
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80): Used at low concentrations, these can prevent surface-induced aggregation and help solubilize protein aggregates without causing denaturation.[9][12]
-
Reducing Agents (e.g., TCEP, DTT): If the protein has accessible cysteine residues, these agents can prevent the formation of intermolecular disulfide bonds, which is another cause of aggregation.[13][15]
Section 2: Troubleshooting Guide
If you observe aggregation, a systematic approach to optimizing your experiment is crucial. The following workflow provides a logical sequence for troubleshooting.
Caption: Troubleshooting workflow for addressing protein aggregation.
Logical Causes of Protein Aggregation
Understanding the root causes is key to prevention. The following diagram illustrates the interplay of factors that can lead to aggregation during the conjugation process.
Caption: Key factors contributing to protein aggregation during conjugation.
Section 3: Data Summary Tables
Table 1: Common Stabilizing Additives to Prevent Protein Aggregation
| Additive Class | Examples | Typical Working Concentration | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Glycerol | 5-10% (w/v) or 250-500 mM | Promotes a compact, stable protein conformation through preferential exclusion.[13][14] |
| Amino Acids | L-Arginine, L-Glycine | 50-500 mM | Suppresses aggregation by interacting with hydrophobic patches or increasing the energy barrier for unfolding.[13] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation.[14] |
| Reducing Agents | TCEP, DTT | 0.5-1 mM | Prevents the formation of intermolecular disulfide bonds by keeping cysteine residues reduced.[13][15] |
Table 2: Troubleshooting Summary: Causes and Recommended Actions
| Observation | Potential Cause(s) | Recommended Action(s) |
| Visible Precipitation During Reaction | - Protein concentration too high- pH is near the protein's pI- Temperature is too high | - Decrease protein concentration.- Adjust buffer pH to be at least 1 unit away from the pI.[10]- Perform the reaction at a lower temperature (e.g., 4°C).[12] |
| High Molecular Weight (HMW) Peaks in SEC | - Intermolecular cross-linking- Soluble aggregate formation- Over-labeling | - Ensure linker is fully dissolved and added stepwise.- Add stabilizing excipients like Arginine or Sucrose.[12]- Reduce the molar ratio of linker to protein.[3] |
| Low Recovery After Purification | - Aggregated protein lost during filtration or chromatography | - Optimize reaction conditions to prevent aggregation from the start.- Use a purification method suitable for separating aggregates, such as Size Exclusion Chromatography (SEC). |
| Loss of Biological Activity | - Protein denaturation and aggregation- Modification of critical residues | - Add stabilizers to maintain native protein structure.- Screen for optimal pH and temperature to ensure protein stability.[6][15] |
Section 4: Experimental Protocols
Protocol 1: Screening for Optimal Reaction pH
This protocol helps determine the ideal pH for your conjugation reaction to minimize aggregation.
-
Buffer Preparation: Prepare a series of buffers (e.g., MES, phosphate (B84403), HEPES) at different pH values. For example, prepare 100 mM phosphate buffer at pH 6.5, 7.0, 7.5, and 8.0.
-
Reaction Setup: Set up small-scale parallel reactions. In separate microcentrifuge tubes, add your protein to each buffer to the desired final concentration (e.g., 1-2 mg/mL).
-
Linker Activation & Addition: Prepare a fresh stock solution of activated this compound (using EDC/NHS in a non-nucleophilic buffer or anhydrous DMSO). Add the same molar excess of the activated linker to each reaction tube.
-
Incubation: Incubate all reactions under the same conditions (e.g., room temperature for 1 hour or 4°C for 4 hours) with gentle mixing.
-
Analysis: After incubation, analyze the samples for aggregation.
-
Visual Inspection: Check for any visible turbidity or precipitation.
-
Turbidity Measurement: Measure the absorbance at 350 nm; an increase indicates scattering from aggregates.[12]
-
SEC Analysis: Inject a small aliquot from each reaction onto an SEC column to quantify the percentage of monomer vs. HMW species.[12]
-
-
Selection: Choose the pH that results in the highest yield of the monomeric conjugate with the lowest level of aggregation.
Protocol 2: Quantification of Protein Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful method to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[7]
-
System Setup:
-
Select an SEC column with a fractionation range appropriate for your protein and its potential aggregates.
-
Equilibrate the column extensively with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4). Ensure a stable baseline.
-
-
Sample Preparation:
-
Filter your sample through a low protein-binding 0.22 µm syringe filter to remove any very large, insoluble aggregates that could clog the column.
-
If necessary, dilute the sample in the mobile phase to be within the linear range of the detector.
-
-
Standard/Control Injection: Inject a sample of your unconjugated, monomeric protein to establish its retention time.
-
Sample Injection: Inject your conjugated protein sample.
-
Data Analysis:
-
Identify the peaks in the chromatogram. Aggregates (HMW species) will elute before the main monomer peak.[7]
-
Integrate the area under each peak.
-
Calculate the percentage of aggregate by dividing the area of the aggregate peaks by the total area of all peaks and multiplying by 100.
-
% Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. approcess.com [approcess.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
PROTAC Linker Optimization Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the common challenges encountered in the design and optimization of Proteolysis-Targeting Chimera (PROTAC) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2][3] Its primary function is to facilitate the formation of a stable and productive ternary complex between the POI and the E3 ligase.[2][4] This ternary complex is essential for the subsequent ubiquitination and proteasomal degradation of the POI.[4] The linker's length, composition, and attachment points significantly influence the PROTAC's overall efficacy.[1][2][4]
Q2: How does linker length impact PROTAC efficacy?
A2: Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair.[1] An optimal linker length allows for the proper orientation and proximity of the POI and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[2][4]
-
Too short: A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[1][2][4][5]
-
Too long: Conversely, a linker that is too long might lead to an unstable ternary complex with excessive flexibility or unproductive binding modes, resulting in inefficient ubiquitination.[1][2][4][5] This can also contribute to the "hook effect".[1]
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most common linkers are flexible polyethylene (B3416737) glycol (PEG) and alkyl chains due to their synthetic accessibility and the ease with which their lengths can be varied.[1][2][6]
-
Alkyl Chains: These are typically hydrophobic and provide a high degree of conformational flexibility.[1][6]
-
PEG Linkers: These are more hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule.[1][2]
-
Rigid Linkers: There is a growing trend towards using more rigid linkers containing motifs like piperazine (B1678402), piperidine, or alkynes to improve conformational stability and cell permeability.[2][6]
Q4: What is the "hook effect" and how does the linker relate to it?
A4: The "hook effect" describes the phenomenon where the efficacy of a PROTAC decreases at higher concentrations.[1] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1][7] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect.[7][8]
Troubleshooting Guides
Issue 1: My PROTAC shows high binding affinity in binary assays but fails to induce target degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex or poor cellular properties.[9]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Incorrect Linker Length or Rigidity | Synthesize and test a library of PROTACs with varying linker lengths (e.g., by incrementally adding or removing PEG or methylene (B1212753) groups).[8][9] Consider introducing more rigid elements like piperazine or phenyl rings to reduce excessive flexibility.[8] |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker may orient the target in a way that surface lysines are not accessible for ubiquitination.[7][9][10] Modify the linker attachment points on the warhead or E3 ligase ligand.[10] |
| Poor Physicochemical Properties | The linker may contribute to poor aqueous solubility or low cell permeability, preventing the PROTAC from reaching its target.[7][8] Incorporate more hydrophilic groups (e.g., PEG units, amides, ethers) to improve solubility or more lipophilic groups to enhance cell permeability.[1] |
Issue 2: I am observing a significant "hook effect" with my PROTAC.
This indicates that at higher concentrations, the formation of binary complexes is favored over the productive ternary complex.[1][7]
| Potential Linker-Related Cause | Troubleshooting Steps |
| Suboptimal Ternary Complex Stability | The linker may not be promoting positive cooperativity in ternary complex formation.[9] A linker that promotes favorable protein-protein interactions can increase cooperativity.[8] |
| Negative Cooperativity | The linker might be forcing an unfavorable interaction between the target protein and the E3 ligase.[8] Altering the linker's length, composition, or attachment points can change the relative orientation of the two proteins and potentially overcome this issue.[8] |
Data Presentation
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. Below are examples illustrating the impact of linker length on degradation efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) Degradation
Data adapted from a study on ERα-targeting PROTACs.[11]
| PROTAC Compound | Linker Length (atoms) | ER Degraded at 10µM (%) |
| 9 | 9 | ~50% |
| 11 | 12 | >75% |
| 13 | 16 | >90% |
| 14 | 19 | ~60% |
| 15 | 21 | ~40% |
Table 2: Impact of Linker Length on BRD4 Degradation (Hypothetical Data)
| PROTAC Variant | Linker Type | Linker Length (PEG units) | DC50 (nM) | Dmax (%) |
| BRD4-PROTAC-1 | PEG | 2 | 150 | 75 |
| BRD4-PROTAC-2 | PEG | 3 | 50 | 92 |
| BRD4-PROTAC-3 | PEG | 4 | 25 | 95 |
| BRD4-PROTAC-4 | PEG | 5 | 80 | 88 |
| BRD4-PROTAC-5 | PEG | 6 | 200 | 70 |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[9]
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or DMSO (vehicle control) for a specified time (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[4]
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. Use an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[4]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from a dose-response curve.[9]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to qualitatively or semi-quantitatively assess the formation of the POI-PROTAC-E3 ligase ternary complex in cells.[4]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.[4]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the POI or the E3 ligase overnight at 4°C.[4]
-
Pull-down: Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[4]
-
Washing and Elution: Wash the beads several times to remove non-specifically bound proteins. Elute the bound proteins from the beads, for example, by boiling in SDS-PAGE sample buffer.[4]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the POI, the E3 ligase, and other components of the complex.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
strategies to improve the pharmacokinetic properties of PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of Proteolysis Targeting Chimeras (PROTACs) with improved pharmacokinetic (PK) properties.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with PROTACs?
PROTACs, due to their unique bifunctional nature and high molecular weight (typically 700-1200 Da), often exhibit suboptimal pharmacokinetic properties that can hinder their clinical development.[1][2] Key challenges include:
-
Poor Aqueous Solubility: The hydrophobic nature of many PROTACs leads to low solubility, which can limit absorption and bioavailability.[3][4][5]
-
Low Cell Permeability: Their large size and polar surface area often result in poor passive diffusion across cell membranes, preventing them from reaching their intracellular targets.[1][6]
-
Metabolic Instability: PROTACs can be susceptible to rapid metabolism, particularly by cytochrome P450 enzymes in the liver, leading to high clearance and short half-life.[7][8]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, which reduces the efficiency of the desired ternary complex formation and subsequent protein degradation.[1][3]
-
Off-Target Toxicity: Unintended degradation of other proteins can lead to adverse effects.[9][10][11]
Q2: How does the choice of E3 ligase affect the pharmacokinetic properties of a PROTAC?
The choice of E3 ligase is a critical determinant of a PROTAC's PK profile and overall success.[12][13] The most commonly used E3 ligases are Cereblon (CRBN) and von Hippel-Lindau (VHL).[14] PROTACs that recruit CRBN tend to have smaller, more "drug-like" ligands compared to those for VHL, which can translate to better oral bioavailability.[1] Furthermore, the tissue-specific expression of an E3 ligase can be leveraged to enhance the therapeutic window and reduce on-target toxicity in other tissues.[10]
Q3: What is the "hook effect" and how can it be mitigated?
The "hook effect" describes the phenomenon where the degradation of the target protein decreases at high PROTAC concentrations, resulting in a bell-shaped dose-response curve.[1][3] This occurs because the formation of binary PROTAC-target or PROTAC-E3 ligase complexes predominates, reducing the formation of the productive ternary complex required for degradation.[1] To mitigate this, it is crucial to:
-
Perform dose-response experiments over a wide concentration range to identify the optimal concentration for degradation (Dmax) and the concentration at which the hook effect begins.[10]
-
Optimize the linker to promote positive cooperativity in ternary complex formation, which can help overcome the formation of binary complexes.[7]
Q4: What are the main strategies to improve the oral bioavailability of PROTACs?
Improving the oral bioavailability of PROTACs is a key challenge.[2] Several strategies can be employed:
-
Linker Optimization: Modifying the linker to be shorter and more rigid can improve permeability.[15][16]
-
Prodrug Approach: Masking polar functional groups with lipophilic moieties that are cleaved intracellularly can enhance cell permeability.[2]
-
Formulation Strategies: Utilizing amorphous solid dispersions (ASDs) or lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS) can improve solubility and dissolution.[2][3][4][5]
-
Administration with Food: For some PROTACs, administration with food can improve their solubility in biorelevant fluids and enhance absorption.[2]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during PROTAC development.
Issue 1: Poor Aqueous Solubility
-
Symptom: The PROTAC precipitates out of solution during in vitro assays or formulation.
-
Troubleshooting Workflow:
Troubleshooting workflow for poor PROTAC solubility.
Issue 2: Low Cell Permeability
-
Symptom: The PROTAC is potent in biochemical assays but shows weak or no activity in cell-based assays.
-
Troubleshooting Workflow:
Troubleshooting workflow for low PROTAC permeability.
Issue 3: Rapid Metabolic Clearance
-
Symptom: The PROTAC has a short half-life in vivo and requires frequent or high dosing.
-
Troubleshooting Workflow:
Troubleshooting workflow for rapid metabolic clearance.
Data Presentation
Table 1: Impact of Linker Modification on PROTAC Permeability
| PROTAC ID/Series | Linker Type/Modification | Target/E3 Ligase | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Key Findings & Reference |
| VHL-based PROTACs | |||||
| PROTAC 1 | Flexible aliphatic | ERK5/VHL | Low | Not Reported | Aliphatic linker resulted in low permeability.[15] |
| PROTAC 2 | Ethylene glycol-based | ERK5/VHL | High | Not Reported | Ethylene glycol linker showed high permeability, likely due to favorable conformational folding.[15] |
| CRBN-based PROTACs | |||||
| PROTAC 1 | PEG-based | BRD4/CRBN | 6.56 | 30 | High permeability.[17] |
| PROTAC 3 | Alkyl-based | BRD4/CRBN | >7.37 | 5 | Low permeability despite high lipophilicity, highlighting the role of conformation.[17] |
Table 2: Formulation Strategies to Improve PROTAC Solubility and Bioavailability
| Formulation Strategy | PROTAC | Polymer/Excipient | Drug Loading | Solubility/Dissolution Enhancement | Reference |
| Amorphous Solid Dispersion (ASD) | ARCC-4 | HPMCAS (L Grade) | 10% and 20% | Pronounced supersaturation without precipitation. | [3][4][5] |
| ARCC-4 | Eudragit® L 100-55 | 10% and 20% | Suitable for supersaturation stabilization. | [3][4][5] | |
| ARV-110 | Poly(vinyl alcohol) (PVA) | 30% w/w | Significant solubility enhancement. | ||
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | ARV-825 | Not Specified | Not Specified | Significantly enhanced solubility in aqueous and biorelevant media. | |
| Liquisolid Formulation | ARCC-4 | Mesoporous silica | Not Specified | Failed to increase solubility. | [5] |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of a PROTAC's metabolic degradation by phase I enzymes.
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Control compounds (e.g., Verapamil for high turnover, Warfarin for low turnover)
-
Acetonitrile (B52724) with an internal standard (for quenching)
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds, typically in DMSO.
-
Reaction Mixture: In a microplate, add phosphate buffer, HLM, and the test PROTAC.
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells. The t=0 sample is taken immediately and quenched.
-
Time Points: Incubate the plate at 37°C, and at various time points (e.g., 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile containing an internal standard to stop the reaction.
-
Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent PROTAC concentration at each time point.[8]
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining PROTAC against time.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the slope of the linear regression.
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and efflux of a PROTAC across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium and reagents
-
Transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test PROTAC and control compounds
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Permeability Assay (Apical to Basolateral, A-B):
-
Wash the monolayers with pre-warmed transport buffer.
-
Add the PROTAC solution to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.
-
-
Permeability Assay (Basolateral to Apical, B-A):
-
Add the PROTAC solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking.
-
Sampling: At various time points, collect samples from the receiver compartment.
-
Quantification: Analyze the concentration of the PROTAC in the samples using LC-MS/MS.
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio is calculated as Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters.[16]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of a PROTAC to its intracellular target protein.
Materials:
-
Cells expressing the target protein
-
Test PROTAC
-
Lysis buffer
-
Antibodies for Western blotting
-
Thermocycler
Procedure:
-
Cell Treatment: Treat intact cells with the PROTAC or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures in a thermocycler.
-
Lysis: Lyse the cells to release the proteins.
-
Centrifugation: Centrifuge the lysates to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Western Blotting: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting.
Data Analysis:
-
A shift in the melting curve of the target protein in the presence of the PROTAC indicates target engagement.[17]
Mandatory Visualization
References
- 1. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of E3 Ligase Ligands for Target Protein Degradation [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
dealing with steric hindrance in Acid-PEG3-C2-Boc reactions
Welcome to the Technical Support Center for Acid-PEG3-C2-Boc, a heterobifunctional PROTAC linker. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this linker, with a special focus on overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a heterobifunctional linker molecule widely used in bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a carboxylic acid group for amide bond formation, a three-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and provide spatial separation, and a Boc-protected amine at the other end.[1][2] This allows for the sequential and controlled conjugation of two different molecules, such as a target protein ligand and an E3 ligase ligand in a PROTAC.[2]
Q2: What are the main reaction stages when using this compound?
A2: The typical workflow involves two main stages:
-
Amide Bond Formation: The terminal carboxylic acid is activated and coupled with a primary or secondary amine on a target molecule.
-
Boc Deprotection: The Boc (tert-butoxycarbonyl) protecting group is removed from the other end of the linker under acidic conditions to reveal a primary amine, which is then available for subsequent conjugation.
Q3: Why is steric hindrance a common issue in reactions with this compound?
A3: Steric hindrance can arise from several factors in these reactions. The molecules being coupled to the linker, such as complex protein ligands, may themselves be bulky. This spatial crowding around the reactive sites (the carboxylic acid on the linker and the amine on the substrate) can physically block the necessary approach for bond formation, leading to slow reaction rates or low yields.[2][3]
Q4: How does the choice of coupling reagent impact a sterically hindered reaction?
A4: The choice of coupling reagent is critical. Standard carbodiimide (B86325) reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with NHS (N-hydroxysuccinimide), may not be potent enough to overcome the high activation energy barrier in sterically hindered couplings.[3] More powerful phosphonium (B103445) or uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are more effective in these challenging cases as they form more reactive intermediates.[2][4]
Troubleshooting Guides
Problem 1: Low or No Yield During Amide Coupling with a Bulky Amine
This is a common challenge, often indicating that steric hindrance is preventing efficient amide bond formation.
| Possible Cause | Solution & Explanation |
| Insufficiently Reactive Coupling Reagent | Standard reagents like EDC/NHS may be too weak for sterically demanding substrates. Solution: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP. These reagents form highly reactive esters that are more effective at overcoming steric barriers.[2][3] |
| Suboptimal Reaction Conditions | Unfavorable pH can reduce the nucleophilicity of the amine, while low temperatures may not provide enough energy to overcome the activation barrier. Solution: For EDC/NHS coupling, activate the carboxylic acid at a pH of 4.5-6.0 and then perform the coupling to the amine at a pH of 7.2-8.5. For more challenging couplings, increasing the reaction temperature (e.g., to room temperature or 37°C) and extending the reaction time can improve yields.[3][5] |
| Poor Solubility of Reactants | If reactants are not fully dissolved, the reaction will be slow and incomplete. Solution: Use a polar aprotic solvent in which all components are soluble, such as DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide). |
Problem 2: Incomplete Removal of the Boc Protecting Group
If the Boc group is not fully removed, the subsequent conjugation step will fail, leading to a low yield of the final product.
| Possible Cause | Solution & Explanation |
| Insufficient Acid Strength or Concentration | The acid may be too weak or too dilute to effectively cleave the Boc group, especially if the reaction time is short. Solution: Use a higher concentration of Trifluoroacetic acid (TFA) in Dichloromethane (DCM), for example, a 50% (v/v) solution. Ensure the reaction proceeds for an adequate amount of time (typically 1-2 hours) and monitor completion by TLC or LC-MS.[5] |
| Steric Hindrance Around the Boc Group | The PEG chain or the conjugated molecule may sterically hinder the approach of the acid to the Boc-protected amine. Solution: Increase the reaction time and/or the concentration of the acid. Gentle heating can also be considered, but should be done cautiously to avoid side reactions. |
| Presence of Water in the Reaction | For deprotection in organic solvents like DCM, water can interfere with the reaction. Solution: Ensure that all solvents and reagents are anhydrous. |
Problem 3: Formation of Side Products During Boc Deprotection
The cleavage of the Boc group generates a reactive tert-butyl cation, which can lead to unwanted side reactions.
| Possible Cause | Solution & Explanation |
| Alkylation by tert-butyl Cation | The tert-butyl cation can alkylate nucleophilic residues on your molecule. Solution: Add a "scavenger" to the reaction mixture to trap the tert-butyl cation. Common scavengers include Triisopropylsilane (TIS) and water. A typical deprotection cocktail is a mixture of TFA/TIS/Water (95:2.5:2.5 v/v/v).[5] |
Data Presentation
Table 1: Representative Yields for Amide Coupling of this compound with a Sterically Hindered Amine Using Different Coupling Reagents
The following data is representative and intended to illustrate the expected impact of coupling reagent choice on reaction yield in a sterically hindered system. Actual yields will vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Additive | Base | Typical Reaction Time | Expected Yield Range | Notes |
| EDC | NHS | DIPEA | 12-24 hours | 10-40% | Often insufficient for sterically hindered substrates.[2] |
| HATU | None | DIPEA | 2-6 hours | 60-90% | Highly recommended for challenging couplings due to high reactivity and faster reaction times. [4] |
| PyBOP | None | DIPEA | 4-12 hours | 50-85% | Another effective phosphonium-based reagent for hindered couplings. |
Experimental Protocols
Protocol 1: Amide Coupling of this compound to a Sterically Hindered Amine using HATU
This protocol is optimized for reactions where steric hindrance is a known or suspected issue.
Materials:
-
This compound
-
Sterically hindered amine-containing molecule
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Preparation of Reactants:
-
In a clean, dry vial, dissolve the sterically hindered amine (1.0 equivalent) in anhydrous DMF.
-
In a separate vial, dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.
-
-
Activation and Coupling:
-
To the vial containing the this compound and HATU, add DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the solution of the sterically hindered amine to the activated linker solution.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 2-6 hours.
-
Monitor the reaction progress by LC-MS or TLC to confirm the consumption of the starting materials and the formation of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Boc Deprotection of the PEG-Conjugate
This protocol describes the removal of the Boc protecting group to reveal the primary amine.
Materials:
-
Boc-protected PEG-conjugate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
Procedure:
-
Reaction Setup:
-
Dissolve the lyophilized Boc-protected PEG-conjugate in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Prepare a deprotection solution of TFA in DCM (e.g., 50% v/v). If using a scavenger, a common cocktail is 95% TFA, 2.5% water, and 2.5% TIS. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
Slowly add the deprotection solution to the stirred solution of the conjugate.
-
-
Reaction:
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Continue to stir for an additional 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be neutralized by washing with a mild base.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Troubleshooting logic for low yield in amide coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Flexible PROTACs
Welcome to the technical support center for PROTAC purification. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges encountered during the purification of PROTACs, with a special focus on those containing flexible linkers.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing PROTACs with flexible linkers?
Common impurities can originate from starting materials, side reactions, or degradation of the final compound. These may include:
-
Unreacted starting materials or reagents: Incomplete reactions can leave residual starting materials and coupling reagents in the final product mixture.[1]
-
Side-products from the linker synthesis: The synthesis of flexible linkers, such as polyethylene (B3416737) glycol (PEG) chains, can sometimes result in a distribution of linker lengths.
-
Degradation products: Flexible linkers can sometimes be more susceptible to metabolism or degradation under harsh purification conditions (e.g., strong acids/bases, high temperatures).[1][2]
-
Residual solvents and catalysts: Solvents and catalysts used in the synthesis may be carried through to the final product if not adequately removed.[1]
-
Diastereomers: The presence of multiple chiral centers in the PROTAC structure can lead to the formation of diastereomers, which can be difficult to separate.[1]
Q2: My PROTAC with a flexible linker shows poor peak shape (e.g., tailing, splitting) in HPLC. What are the potential causes and solutions?
Poor peak shape in HPLC is a common issue, especially for PROTACs with flexible linkers which can exhibit complex physicochemical properties.
-
Presence of Isomers: The flexibility of the linker can sometimes lead to the presence of conformational isomers that are slowly interconverting on the HPLC timescale, resulting in broad or split peaks. The presence of multiple chiral centers can also lead to peak splitting.[1]
-
Non-specific Binding: PROTACs, particularly those with lipophilic flexible linkers, can exhibit non-specific binding to the analytical column or system components.[1]
-
Suboptimal HPLC Method: The chosen mobile phase, gradient, or column may not be suitable for your specific PROTAC.
Troubleshooting Steps:
-
Optimize HPLC Method: Adjust the mobile phase composition (e.g., by adding a small amount of a competing agent), modify the gradient, or change the column temperature.[1] Using columns with advanced surface technology can also help minimize unwanted interactions.[1]
-
Consider Chiral HPLC: If diastereomers are suspected, chiral HPLC may be necessary for separation and identification.[1]
-
Sample Preparation: Ensure your sample is fully dissolved in a suitable solvent before injection.
Q3: I'm observing multiple peaks in my mass spectrum data. What could be the cause?
Multiple peaks in a mass spectrum can be alarming, but they don't always indicate impurities.
-
Formation of Adducts: It is common for large molecules like PROTACs to form different salt adducts (e.g., +Na, +K) or multiple charged species.[1]
-
In-source Fragmentation: The PROTAC molecule, especially the flexible linker, might be fragmenting within the mass spectrometer's ion source.[1]
-
Presence of Impurities: The additional peaks could genuinely be impurities from the synthesis.
Troubleshooting Steps:
-
Analyze Mass Differences: Scrutinize the mass differences between the peaks to see if they correspond to known adducts or different charge states.[1]
-
Optimize MS Parameters: Use a lower ionization energy to minimize in-source fragmentation.[1]
-
LC-MS Analysis: Utilize LC-MS to separate the different components before they enter the mass spectrometer.[1] This will help distinguish between true impurities and mass spectrometry artifacts.
Troubleshooting Guide
This guide provides a systematic approach to resolving common purification challenges.
| Problem | Possible Cause | Recommended Solution |
| Low Yield After Purification | Product Loss During Chromatography: PROTACs can be challenging to purify due to their unique physicochemical properties, leading to significant product loss.[3] | Optimize chromatographic conditions (e.g., column type, mobile phase). Consider alternative purification techniques like preparative HPLC. |
| Degradation During Workup/Purification: Flexible linkers can be sensitive to harsh conditions.[1] | Minimize exposure to strong acids/bases and high temperatures. Assess the stability of your PROTAC under the purification conditions.[1] | |
| Unexpected Signals in NMR Spectrum | Residual Solvents or Impurities: Signals from common laboratory solvents or synthesis byproducts may be present.[1] | Compare observed signals with the spectra of common laboratory solvents. Utilize 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurity.[1] |
| Presence of Isomers: If the PROTAC has chiral centers, diastereomers may be present.[1] | Chiral HPLC may be necessary to separate and identify these isomers.[1] | |
| Difficulty in Achieving >95% Purity | Co-eluting Impurities: Impurities with similar physicochemical properties to the PROTAC may be difficult to separate. | Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or a combination of purification techniques. |
| Aggregation: Flexible linkers can sometimes contribute to the aggregation of PROTAC molecules. | Size Exclusion Chromatography (SEC-HPLC) can be used to separate and quantify monomers and aggregates.[4] |
Experimental Protocols
Protocol 1: General Protocol for RP-HPLC Purity Assessment of a PROTAC
This protocol provides a general framework for assessing the purity of a PROTAC sample using reverse-phase high-performance liquid chromatography.[1]
-
Sample Preparation:
-
Accurately weigh a small amount of the PROTAC sample.
-
Dissolve the sample in a suitable solvent (e.g., DMSO, acetonitrile) to a known concentration (e.g., 1 mg/mL).[1]
-
-
Chromatographic System and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.[1]
-
Gradient: A typical gradient would be from 5% to 95% Mobile Phase B over 20-30 minutes. The gradient should be optimized based on the hydrophobicity of the PROTAC.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 25-40 °C.[1]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
Calculate the purity of the PROTAC by dividing the peak area of the main product by the total peak area of all components and expressing it as a percentage.[1]
-
Protocol 2: General Protocol for LC-MS Analysis of a PROTAC
This protocol outlines the general steps for identifying the mass of a PROTAC and its potential impurities using liquid chromatography-mass spectrometry.[1]
-
Sample Preparation: Prepare the sample as described in the RP-HPLC protocol, typically at a lower concentration (e.g., 10-100 µg/mL).[1]
-
LC-MS System and Conditions:
-
LC System: An HPLC or UPLC system.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer.
-
The LC conditions are often similar to those used for RP-HPLC analysis.
-
-
MS Parameters:
-
Ionization Mode: ESI positive or negative mode, depending on the nature of the PROTAC.
-
Mass Range: Set a mass range that encompasses the expected mass of the PROTAC and potential impurities.
-
-
Data Analysis:
-
Extract the mass spectrum for each chromatographic peak.
-
Determine the molecular weight of the main peak and compare it with the theoretical mass of the PROTAC.
-
Analyze the mass spectra of minor peaks to identify potential impurities by comparing their masses to possible side-products or degradation products.[1]
-
Visual Guides
Caption: A typical workflow for PROTAC purification and analysis.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
Technical Support Center: Mitigating Off-Target Effects in PROTACs through Linker Modification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address off-target effects in Proteolysis Targeting Chimeras (PROTACs) by modifying the linker.
Frequently Asked Questions (FAQs)
Q1: What is the role of the linker in PROTAC selectivity and off-target effects?
A1: The linker in a PROTAC is not just a passive spacer; it plays a critical role in the formation and stability of the ternary complex, which consists of the target protein (Protein of Interest or POI), the PROTAC, and an E3 ubiquitin ligase.[1][2] The linker's length, composition, and attachment points dictate the geometry of this complex, which in turn influences the efficiency and selectivity of protein degradation.[3][4] An improperly designed linker can lead to the formation of unproductive ternary complexes or the recruitment of unintended proteins, resulting in off-target effects.[5]
Q2: How does linker length impact PROTAC off-target effects?
A2: Linker length is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.[2][6]
-
Too short: A linker that is too short can cause steric hindrance, preventing the formation of a stable ternary complex and leading to reduced on-target potency.[1][7]
-
Too long: An excessively long and flexible linker may result in an unstable ternary complex, leading to inefficient ubiquitination.[1] It can also increase the likelihood of engaging off-target proteins.[]
By systematically varying the linker length, it is possible to fine-tune the selectivity of a PROTAC. For instance, a lapatinib-based PROTAC was shown to degrade both EGFR and HER2; however, extending the linker by a single ethylene (B1197577) glycol unit resulted in selective degradation of EGFR.[3]
Q3: How does the chemical composition of the linker affect off-target binding?
A3: The chemical composition of the linker influences the physicochemical properties of the PROTAC, such as solubility and cell permeability, which can impact its overall activity and potential for off-target effects.[3][9] The most common linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[10]
-
PEG Linkers: Enhance hydrophilicity and solubility.[9]
-
Alkyl Chains: Provide flexibility but can increase lipophilicity, potentially leading to lower solubility.[9]
-
Rigid Moieties: Incorporating rigid structures like piperazine (B1678402) or piperidine (B6355638) rings can pre-organize the PROTAC into a bioactive conformation, potentially improving potency and selectivity.[11][12]
Q4: What are "exit vectors" and how do they influence selectivity?
A4: The "exit vector" refers to the attachment point of the linker on both the warhead (POI-binding ligand) and the E3 ligase ligand.[3] Altering the exit vector can dramatically change the geometry of the ternary complex, thereby affecting degradation efficiency and selectivity.[2] The ideal attachment point is typically a solvent-exposed region of the ligand that does not interfere with its binding to the target protein.[11]
Troubleshooting Guide: Addressing Off-Target Effects
This guide provides a structured approach to troubleshooting and mitigating off-target effects observed during PROTAC development, with a focus on linker modification.
Problem 1: Significant off-target protein degradation observed in global proteomics.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize and test a library of PROTACs with systematically varied linker lengths (e.g., incremental additions of PEG or alkyl units).[11] |
| Unfavorable Ternary Complex Geometry | Modify the linker attachment points (exit vectors) on the warhead or E3 ligase ligand.[11] Computational modeling can help predict more favorable geometries.[11] |
| Promiscuous Warhead | If the warhead itself has known off-target binders, linker modifications may not be sufficient. Consider designing a more selective warhead.[13] |
| "Molecular Glue" Effect of E3 Ligase Ligand | For pomalidomide-based PROTACs, the IMiD moiety can independently induce degradation of neosubstrates like zinc-finger proteins.[14] Attaching the linker to the C5 position of the phthalimide (B116566) ring can sterically hinder this off-target activity.[14] |
Problem 2: High cytotoxicity observed in cell-based assays.
| Possible Cause | Suggested Solution |
| On-Target Toxicity | The degradation of the intended target protein may be inherently toxic to the cells. Confirm this by comparing the active PROTAC to an inactive control (e.g., one with a mutated E3 ligase ligand).[15] |
| Off-Target Toxicity | Use global proteomics to identify if the PROTAC is degrading essential proteins.[15] Linker optimization to improve selectivity can mitigate this. |
| Poor Physicochemical Properties | The linker may contribute to poor solubility or cell permeability, leading to non-specific toxicity at high concentrations. Incorporate polar groups or PEG units into the linker to improve solubility.[11] |
Quantitative Data Summary
The following tables summarize the impact of linker modifications on PROTAC performance from various studies.
Table 1: Effect of Linker Length on PROTAC Potency
| PROTAC System | Linker Modification | Change in Potency (DC50/IC50) | Reference |
| ERα Degrader | 9-atom to 16-atom alkyl linker | Potency increased (IC50 = 140 µM to 26 µM) | [3] |
| ERα Degrader | >16-atom alkyl linker | Sharp decrease in potency (IC50 > 200 µM) | [3] |
| EGFR/HER2 Degrader | Extension by one ethylene glycol unit | Abolished HER2 degradation, selective for EGFR | [3] |
Table 2: Comparison of Common PROTAC Linker Types
| Linker Type | Advantages | Disadvantages |
| Alkyl/PEG | Flexible, synthetically accessible, can improve solubility (PEG).[2] | High flexibility can lead to unproductive binding modes.[2] |
| Rigid Groups | Conformational restriction, potential for improved potency and selectivity.[2] | Less adaptable to different protein pairs, more complex synthesis.[2] |
| Clickable Groups | Facilitates rapid synthesis of PROTAC libraries for optimization.[2] | May introduce interactions affecting ternary complex formation.[2] |
| Photoswitches | Enables spatiotemporal control, potentially reducing off-target effects.[] | May require UV light for isomerization, which can be damaging to cells.[3] |
Key Experimental Protocols
Protocol 1: Synthesis of a PROTAC Library with Varying Linker Lengths (Click Chemistry Approach)
This protocol describes a general method for synthesizing a library of PROTACs with varying linker lengths using copper-catalyzed azide-alkyne cycloaddition ("click chemistry").
Materials:
-
Warhead-alkyne derivative
-
E3 ligase ligand-azide derivative
-
PEG or alkyl diazide linkers of varying lengths
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvents (e.g., DMSO, t-BuOH/H2O)
-
Purification supplies (e.g., HPLC)
Procedure:
-
Prepare Stock Solutions: Dissolve the warhead-alkyne, E3 ligase ligand-azide, and diazide linkers in a suitable solvent like DMSO.
-
Reaction Setup: In a series of reaction vials, combine the warhead-alkyne and a diazide linker of a specific length.
-
Initiate Click Reaction: Add freshly prepared solutions of sodium ascorbate and CuSO4 to each vial to catalyze the reaction.
-
Incubation: Stir the reactions at room temperature and monitor progress by LC-MS.
-
Second Click Reaction: Once the first reaction is complete, add the E3 ligase ligand-azide to each respective vial.
-
Purification: Purify the resulting PROTACs using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of each PROTAC by LC-MS and NMR.
Protocol 2: Global Proteomics Analysis by Mass Spectrometry to Identify Off-Target Effects
This protocol outlines a workflow for identifying off-target protein degradation using quantitative mass spectrometry.
Materials:
-
Cell line of interest
-
PROTACs and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Sample preparation reagents for mass spectrometry (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Treatment: Plate cells and treat with the PROTAC at various concentrations and a vehicle control for a specified duration (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells. Quantify the total protein concentration in each lysate.
-
Protein Digestion: Take equal amounts of protein from each sample, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify proteins. Compare protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins.
-
Validation: Validate potential off-targets using orthogonal methods like Western blotting.[17]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 11. benchchem.com [benchchem.com]
- 12. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to PROTAC Linkers: Evaluating Acid-PEG3-C2-Boc and Alternatives in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The composition, length, and rigidity of this linker profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of Acid-PEG3-C2-Boc, a representative polyethylene (B3416737) glycol (PEG)-based linker, with other common linker types, supported by experimental data to aid in the rational design of next-generation protein degraders.
The Central Role of the Linker in PROTAC Function
The linker is not merely a passive spacer; it plays an active role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome.[2] Conversely, a poorly designed linker—one that is too short or too long—can lead to steric hindrance or fail to bring the proteins into sufficient proximity, respectively, thereby compromising degradation efficiency.[3]
Comparative Analysis of PROTAC Linker Types
PROTAC linkers are broadly categorized based on their chemical composition, with the most common types being PEG and alkyl chains.[1] Each class of linker imparts distinct physicochemical properties to the PROTAC, influencing its performance.
This compound is a linker that combines a three-unit polyethylene glycol (PEG3) chain with short alkyl/ether (C2) extensions. This structure provides a balance of hydrophilicity, due to the PEG component, and a defined length. The tert-butyloxycarbonyl (Boc) protecting group and the terminal carboxylic acid allow for versatile and controlled synthesis of the final PROTAC molecule.
-
PEG Linkers : Characterized by repeating ethylene (B1197577) glycol units, PEG linkers are known to enhance the aqueous solubility of PROTACs.[1] This can be advantageous for improving a molecule's pharmacokinetic profile. The flexibility and length of the PEG chain are critical parameters that must be optimized for each target protein and E3 ligase pair.[2]
-
Alkyl Linkers : Composed of hydrocarbon chains, these linkers are more hydrophobic than their PEG counterparts. This property can influence cell permeability. While synthetically straightforward, the optimization of alkyl linker length is crucial for achieving potent degradation.[2]
-
Rigid Linkers : More conformationally constrained linkers, which may incorporate cyclic structures like piperazine (B1678402) or piperidine, are also utilized. These can pre-organize the PROTAC into a bioactive conformation, potentially increasing potency.
-
"Clickable" Linkers : These contain moieties, such as alkynes or azides, that allow for efficient and modular PROTAC synthesis using click chemistry. This approach facilitates the rapid generation of a library of PROTACs with varying linkers for optimization.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax value signifies greater efficacy.
The following tables summarize experimental data from studies comparing the performance of PROTACs with different linker types and lengths.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
This table presents data for a representative series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4), a key target in cancer. These PROTACs consist of a BRD4 inhibitor (JQ1), a von Hippel-Lindau (VHL) E3 ligase ligand, and PEG linkers of varying lengths. The "PROTAC-PEG3" is a close exemplar for a PROTAC synthesized with a linker like this compound.
| PROTAC Compound | Linker Composition | DC50 (nM) | Dmax (%) | Cell Permeability (PAMPA, Pe x 10⁻⁶ cm/s) |
| PROTAC-PEG3 | 3 PEG units | 45 | 85 | 3.5 |
| PROTAC-PEG4 | 4 PEG units | 15 | >95 | 4.2 |
| PROTAC-PEG5 | 5 PEG units | 30 | 90 | 3.8 |
| PROTAC-PEG6 | 6 PEG units | 75 | 80 | 3.1 |
Data is representative and compiled from illustrative guides for BRD4-targeting PROTACs in MV4-11 cells.[4]
This data clearly demonstrates a structure-activity relationship where linker length is critical. A PROTAC with a 4-unit PEG linker showed optimal performance in this specific context, highlighting the necessity of fine-tuning linker length for maximal efficacy. The PROTAC with a 3-unit PEG linker, while still effective, was less potent than the 4-unit version.
Table 2: Comparison of Different Linker Compositions for BET Degradation
This table compares well-characterized BET-targeting PROTACs with different linker architectures.
| PROTAC | Linker Type | Target Protein | E3 Ligase | DC50 |
| ARV-825 | PEG-based | BRD4 | Cereblon (CRBN) | <1 nM[5] |
| dBET1 | Alkyl/ether-based | BRD4 | Cereblon (CRBN) | EC50 of 430 nM[6] |
| MZ1 | PEG-based | BRD4 | VHL | - |
ARV-825, which utilizes a PEG linker, is a highly potent BRD4 degrader.[5][7] In contrast, dBET1 employs a non-PEG linker and also effectively degrades BRD4.[2][8] This illustrates that the optimal linker composition is highly dependent on the specific warhead and E3 ligase ligand combination.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Assessment of Protein Degradation by Western Blot
This is the most common method to directly measure the reduction in target protein levels and determine DC50 and Dmax values.
1. Cell Culture and Treatment:
-
Seed an appropriate cell line (e.g., human leukemia MV4-11 cells for BRD4 degradation) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
-
Allow cells to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC compound (typically from low nanomolar to high micromolar concentrations) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA Protein Assay Kit.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal for each sample.
-
Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control (set as 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[4]
Visualizing PROTAC Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental designs involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for comparing PROTACs.
Conclusion
The choice of linker is a critical determinant of a PROTAC's success. While there is no universal "best" linker, this guide provides a framework for the rational selection and optimization of these crucial components. PEG-based linkers, such as this compound, offer the advantage of improved solubility, a key property for drug development. However, the experimental data underscores the empirical nature of linker design. The optimal length and composition of the linker are highly dependent on the specific target protein and E3 ligase pair. A systematic comparison of different linker types, using robust experimental protocols as detailed above, is essential for developing potent and selective protein-degrading therapeutics.
References
- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Great PROTAC Linker Debate: Acid-PEG3-C2-Boc vs. Alkyl Chains in Optimizing Protein Degradation
For researchers, scientists, and drug development professionals, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its success. This guide provides an objective, data-driven comparison of two prevalent flexible linker classes: the hydrophilic Acid-PEG3-C2-Boc and traditional hydrophobic alkyl chains. By examining their influence on PROTAC potency, supported by experimental data and detailed methodologies, this document aims to inform rational PROTAC design and accelerate the development of novel therapeutics.
The linker, the bridge connecting the target protein-binding warhead and the E3 ligase-recruiting ligand, is far more than a simple spacer. Its composition, length, and flexibility profoundly impact a PROTAC's physicochemical properties, cell permeability, and the stability of the crucial ternary complex, all of which dictate its protein degradation efficiency.[1] While both polyethylene (B3416737) glycol (PEG) and alkyl-based linkers are synthetically accessible, their distinct properties present a fundamental trade-off between hydrophilicity and hydrophobicity.
At a Glance: Key Differences Between PEG and Alkyl Linkers
| Feature | This compound (PEG-based) | Alkyl Linkers |
| Composition | Repeating ethylene (B1197577) glycol units with a terminal carboxylic acid and a Boc-protected amine. | Saturated or unsaturated hydrocarbon chains. |
| Hydrophilicity | Hydrophilic, enhancing aqueous solubility.[2][3] | Generally hydrophobic, which can limit aqueous solubility.[3] |
| Cell Permeability | Complex; can enhance permeability by improving solubility and adopting folded conformations, but longer chains may increase polar surface area, hindering passive diffusion.[4] | Can improve cell permeability due to hydrophobicity, but may also lead to non-specific binding.[4] |
| Ternary Complex Formation | The flexibility of the PEG chain can be advantageous for achieving a productive ternary complex conformation. | Provides a flexible tether for the formation of the ternary complex. |
| Metabolic Stability | May have reduced metabolic stability in vivo. | Generally possess good chemical and metabolic stability.[4] |
| Synthetic Accessibility | Can be more challenging and costly to synthesize compared to simple alkyl linkers.[4] | Readily accessible and synthetically straightforward.[4] |
Quantitative Comparison of PROTAC Potency
The efficacy of a PROTAC is primarily measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs targeting the epigenetic reader protein BRD4, illustrating the impact of linker composition on degradation potency.
Disclaimer: The data presented below is compiled from multiple sources and may have been generated under different experimental conditions. Direct comparison should be made with caution.
| PROTAC | Target Protein | E3 Ligase Ligand | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| ARV-825 | BRD4 | Pomalidomide | PEG | < 1 | > 90% | Burkitt's Lymphoma (BL) |
| dBET1 | BRD4 | Thalidomide | PEG (8 atoms) | 4 | > 95% | HeLa |
| Compound A | BRD4 | Thalidomide | Alkyl (8 atoms) | 25 | ~90% | 22Rv1 |
| Compound B | BRD4 | Thalidomide | Alkyl (12 atoms) | 9 | > 95% | 22Rv1 |
| MZ1 | BRD4 | VHL | PEG (3 units) | 8 - 23 | >90% | H661, H838 |
| AT1 | BRD4 | VHL | Alkyl-based | (Selective degrader) | (Selective degrader) | HeLa |
Data Interpretation: The data illustrates that both PEG and alkyl linkers can yield potent BRD4 degraders. For instance, ARV-825 and dBET1, both featuring PEG linkers, exhibit exceptional potency with low nanomolar DC50 values.[5] In the alkyl linker series, an increase in linker length from 8 to 12 atoms in Compounds A and B, respectively, resulted in improved degradation potency.[5] The well-characterized PROTAC MZ1, with its PEG linker, is a potent BRD4 degrader.[6] Its counterpart, AT1, which incorporates an alkyl-based linker, was specifically designed for enhanced selectivity for BRD4 over other BET family members. This underscores that the optimal linker choice is not universal but is highly dependent on the specific target, E3 ligase, and the desired therapeutic profile.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC evaluation.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Protocol 1: Western Blot for Protein Degradation
This protocol is a standard method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Seeding:
-
Culture a relevant human cell line (e.g., HeLa, 22Rv1) in the appropriate complete growth medium in a humidified incubator at 37°C with 5% CO2.
-
Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare a stock solution of the PROTAC in DMSO.
-
Perform serial dilutions of the PROTAC in fresh culture medium to achieve a range of final concentrations (e.g., 1 nM to 10 µM). Ensure the final DMSO concentration is constant and low (e.g., <0.1%) across all treatments, including a vehicle-only control.
-
Aspirate the old medium from the cells and replace it with the medium containing the PROTAC dilutions.
-
Incubate the cells for a predetermined time (e.g., 18 or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay to ensure equal protein loading for the subsequent steps.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay assesses the passive permeability of a PROTAC across an artificial lipid membrane, providing an indication of its ability to cross cell membranes.
-
Preparation of Solutions:
-
Prepare a solution of the test PROTAC in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Prepare a lipid solution (e.g., 10% lecithin (B1663433) in dodecane).
-
-
Assay Plate Preparation:
-
Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.
-
Carefully coat the filter of each well in the donor plate with the lipid solution.
-
Add buffer to the acceptor plate wells.
-
-
Permeability Assay:
-
Add the PROTAC solution to the donor plate wells.
-
Place the donor plate on top of the acceptor plate, ensuring the lipid membrane is in contact with the acceptor buffer.
-
Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.
-
-
Quantification and Analysis:
-
After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (V_A / (Area × time)) × -ln(1 - [drug]_acceptor / [drug]_equilibrium) where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and [drug]_equilibrium is the concentration at which the system would be at equilibrium.
-
Conclusion
The decision between an this compound linker and a simple alkyl linker in PROTAC design is a nuanced one, with no single "better" option. PEG-based linkers, like this compound, offer the distinct advantage of improved aqueous solubility, which can be crucial for developing PROTACs with favorable pharmacokinetic properties.[2] Their flexibility may also facilitate optimal ternary complex formation.[4] Conversely, alkyl linkers often enhance cell permeability due to their hydrophobicity and are generally more metabolically stable.[4]
Ultimately, the optimal linker is highly dependent on the specific target protein, the chosen E3 ligase, and the overall molecular context of the PROTAC. A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker compositions and lengths, is essential for identifying the most effective candidate for therapeutic development. The experimental protocols and comparative data presented in this guide provide a foundational framework for researchers to navigate this critical aspect of PROTAC design.
References
A Researcher's Guide to Validating PROTAC-Mediated Protein Degradation by Western Blot
For researchers, scientists, and drug development professionals, the emergence of Proteolysis-Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. Unlike traditional inhibitors that merely block protein function, PROTACs orchestrate the complete removal of a target protein by hijacking the cell's own ubiquitin-proteasome system.[1][2] This unique mechanism of action necessitates rigorous and quantitative validation of protein degradation. While a suite of sophisticated techniques is available, Western blotting remains a cornerstone for its accessibility and directness in confirming the disappearance of the target protein.[3][4]
This guide provides an objective comparison of Western blotting with alternative methods for validating PROTAC-mediated protein degradation. It includes detailed experimental protocols, a quantitative comparison of key performance metrics, and visual diagrams to aid in the design and interpretation of your experiments.
The PROTAC Mechanism of Action: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[5][6] The fundamental principle of PROTAC action is to induce proximity between the POI and the E3 ligase, thereby triggering the cell's natural protein degradation pathway.[7] This process unfolds in a series of orchestrated steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI and an E3 ligase (commonly Cereblon or Von Hippel-Lindau), forming a transient ternary complex.[5][7]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[6]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized as a substrate for the 26S proteasome, which unfolds and degrades the protein into small peptides.[6]
-
Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to bind to another POI and E3 ligase, enabling a catalytic cycle of degradation.[5][7]
Western Blot for PROTAC Validation: A Detailed Protocol
Western blotting provides a direct and semi-quantitative method to visualize the reduction in the target protein levels following PROTAC treatment. Key parameters derived from this analysis are the DC50 (the concentration of PROTAC that achieves 50% degradation of the target protein) and the Dmax (the maximum percentage of degradation observed).[6][8]
Experimental Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to ensure they are in the logarithmic growth phase during treatment.
-
For dose-response experiments, treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours).[8] Include a vehicle control (e.g., DMSO).
-
For time-course experiments, treat cells with a fixed concentration of the PROTAC and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[4]
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation post-lysis.[8]
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay to ensure equal protein loading in the subsequent steps.[4]
-
-
SDS-PAGE and Protein Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Load the samples onto a polyacrylamide gel and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]
-
Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.[4]
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[4]
-
-
Signal Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.[6]
-
Quantify the band intensity using densitometry software (e.g., ImageJ).[6]
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH, β-actin, or total protein stain) to account for any variations in protein loading.[6]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Comparison with Alternative Validation Methods
While Western blotting is a robust and widely accessible technique, a comprehensive validation strategy often benefits from orthogonal methods that can provide complementary information.[4] The choice of method depends on the specific research question, required throughput, and available resources.
| Feature | Western Blot | Mass Spectrometry (Proteomics) | HiBiT/NanoBRET Assays |
| Principle | Antibody-based detection of a specific protein separated by size.[9] | Unbiased identification and quantification of thousands of proteins based on mass-to-charge ratio of their peptides.[9] | Luciferase-based reporter system genetically fused to the target protein to measure protein abundance in real-time.[9] |
| Primary Output | Semi-quantitative measurement of a single target protein's abundance and molecular weight.[5] | Relative or absolute quantification of the global proteome, enabling on- and off-target analysis.[5] | Real-time kinetic data of protein degradation in live cells.[9] |
| Sensitivity | Moderate to high, dependent on antibody quality. | Very high, capable of detecting low-abundance proteins.[9] | Extremely high, often exceeding that of antibody-based methods.[10] |
| Throughput | Low to medium (typically <24 samples per gel).[11] | Low, due to complex sample preparation and long instrument run times.[9] | High, adaptable to 96- and 384-well plate formats.[2] |
| Quantitative Accuracy | Semi-quantitative, can be made more quantitative with careful optimization and normalization.[3] | Highly quantitative, considered the gold standard for unbiased protein quantification.[5] | Highly quantitative with a wide dynamic range.[10] |
| Cost | Relatively low equipment and consumable costs. | High initial instrument cost and ongoing maintenance; specialized expertise required.[11] | Moderate, requires a luminometer and specialized reagents. |
| Time to Result | 1-2 days. | Several days to weeks, including sample preparation, data acquisition, and analysis. | A few hours for a plate-based experiment. |
| Key Advantages | Widely accessible, provides molecular weight confirmation, relatively inexpensive.[12] | Unbiased global proteome analysis, identifies off-target effects, no reliance on antibodies.[5][9] | Real-time kinetics in live cells, high sensitivity and throughput, no antibodies required.[9][10] |
| Key Limitations | Labor-intensive, dependent on antibody specificity and availability, semi-quantitative.[11][12] | Expensive, complex data analysis, low throughput.[9][11] | Requires genetic engineering of cell lines, potential for the tag to interfere with protein function.[9] |
Conclusion
The validation of PROTAC-mediated protein degradation is a critical step in the development of this promising class of therapeutics. Western blotting remains an indispensable and accessible tool for the initial characterization and confirmation of target protein depletion.[9] Its ability to provide a direct visual and semi-quantitative measure of protein loss makes it a workhorse in many laboratories. However, for a more comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action, a multi-faceted approach incorporating orthogonal methods is highly recommended.[12] High-throughput techniques like HiBiT/NanoBRET are invaluable for screening and detailed kinetic analysis, while mass spectrometry provides the ultimate in-depth view of a PROTAC's impact on the entire proteome.[9][10] By strategically combining these powerful techniques, researchers can build a robust data package to confidently advance their PROTAC candidates through the drug discovery pipeline.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 12. benchchem.com [benchchem.com]
The Goldilocks Principle in Action: A Comparative Analysis of PEG Linker Length on PROTAC Activity
For Researchers, Scientists, and Drug Development Professionals
In the innovative field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality. These heterobifunctional molecules co-opt the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC's architecture—comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—is paramount to its function. The linker is far more than a simple tether; it is a critical determinant of a PROTAC's efficacy, profoundly influencing the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase).[1][2]
Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) chains are frequently utilized for their hydrophilicity, biocompatibility, and synthetically tunable length.[3][4] However, the length of this PEG linker is a delicate parameter that must be empirically optimized for each specific POI and E3 ligase pair. A linker that is too short can introduce steric hindrance, preventing the assembly of the ternary complex.[2][5] Conversely, an excessively long linker may lead to a non-productive complex, failing to position the E3 ligase correctly for efficient ubiquitin transfer to the target protein.[3][5] This guide provides an objective comparison of how PEG linker length impacts PROTAC activity, supported by synthesized experimental data and detailed methodologies.
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The efficacy of a PROTAC is chiefly evaluated by two metrics: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable).[6][7] The following table summarizes quantitative data from various studies, illustrating the critical impact of linker length on these key performance indicators.
| PROTAC Series | Target Protein (POI) | E3 Ligase Recruited | PEG Linker Length (n = PEG units) | DC50 (nM) | Dmax (%) | Key Observation & Reference |
| Series A | Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 4 (12-atom chain) | >1000 | <20 | Shorter linker is ineffective.[5][8] |
| Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 5 (16-atom chain) | ~100 | >80 | Optimal linker length for potent degradation.[5][8] | |
| Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 6 (19-atom chain) | ~500 | ~60 | Longer linker shows reduced potency.[8] | |
| Series B | TANK-Binding Kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | < 4 (<12 atoms) | N/A | No Degradation | Linker is too short for ternary complex formation.[2][5] |
| TANK-Binding Kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | 4 (12 atoms) | 3 | 96 | Demonstrates potent and efficacious degradation.[2] | |
| TANK-Binding Kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | > 4 (>12 atoms) | 292 | 76 | Increased length leads to a significant loss of potency.[2] | |
| Series C | EGFR & HER2 | Not Specified | Base Linker | - | Degrades both EGFR and HER2 | Dual-target activity observed.[2][4] |
| EGFR & HER2 | Not Specified | Extension by 1 PEG unit | - | Selectively degrades EGFR | Minor linker extension abolishes HER2 degradation, inducing selectivity.[2][4] | |
| Series D | Cellular Retinoic Acid-Binding Protein II (CRABP-II) | Not Specified | Shorter PEG Linker | - | Selective for CRABP-II | Linker length can dictate selectivity between homologous proteins.[5] |
| Cellular Retinoic Acid-Binding Protein I (CRABP-I) | Not Specified | Longer PEG Linker | - | Selective for CRABP-I | Linker length can dictate selectivity between homologous proteins.[5] |
Note: The data presented is a synthesized representation compiled from multiple sources to illustrate the principles of linker length optimization. Experimental conditions may vary between original studies.
Visualizing the Process: Mechanism and Workflow
To comprehend the complex processes in PROTAC-mediated degradation, the following diagrams illustrate the fundamental mechanism of action and a standard experimental workflow for linker optimization.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A generalized workflow for optimizing PROTAC PEG linker length.
Experimental Protocols
Accurate and reproducible data are essential for the comparative evaluation of PROTACs. The following are detailed methodologies for key experiments.
Protocol 1: Target Protein Degradation via Western Blotting (for DC50/Dmax)
This protocol is the gold standard for quantifying the reduction in target protein levels.[9][10]
-
Cell Culture and Treatment: Plate the relevant cell line at an appropriate density and allow cells to adhere overnight. Prepare serial dilutions of the PROTACs with varying linker lengths in a complete growth medium. Aspirate the old medium and treat the cells with the different PROTAC concentrations, including a vehicle-only control (e.g., 0.1% DMSO). Incubate for a predetermined period (e.g., 18-24 hours).[6]
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[10]
-
Protein Quantification: Determine the protein concentration of the supernatant for each sample using a BCA protein assay to ensure equal protein loading.[6]
-
SDS-PAGE and Western Blotting: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin). Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Data Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control. Plot the percentage of remaining protein against the log of PROTAC concentration and fit the data to a four-parameter logistic (4PL) dose-response curve to determine the DC50 and Dmax values.[6]
Protocol 2: Ternary Complex Formation via NanoBRET™ Assay
This live-cell assay measures the proximity between the target protein and the E3 ligase, indicating ternary complex formation.[11]
-
Cell Preparation: Co-transfect HEK293 cells with plasmids expressing the target protein as a NanoLuc® luciferase fusion and the E3 ligase (e.g., VHL or CRBN) as a HaloTag® fusion. Plate the transfected cells in a white, 96-well assay plate.[11]
-
Labeling and Treatment: Add the HaloTag® NanoBRET™ 618 Ligand (the energy acceptor) to the cells and incubate. Subsequently, treat the cells with serial dilutions of the PROTACs.
-
Luminescence Reading: Add the Nano-Glo® Luciferase Assay Substrate (the energy donor) to the cells. Immediately measure both donor emission (460nm) and acceptor emission (618nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal. A bell-shaped curve is often observed when plotting the NanoBRET™ ratio against PROTAC concentration, where the peak indicates the maximal formation of the ternary complex.[11][12] This assay can help rank PROTACs based on their ability to form the complex inside living cells.
Protocol 3: Target Protein Ubiquitination via Immunoprecipitation
This experiment confirms that the PROTAC-induced degradation is dependent on the ubiquitin-proteasome system.[10]
-
Cell Treatment: Treat cells with the optimal concentration of the PROTAC for a shorter duration (e.g., 2-4 hours). Include a control group treated with a proteasome inhibitor (e.g., MG132) alongside the PROTAC to allow ubiquitinated proteins to accumulate.
-
Immunoprecipitation (IP): Lyse the cells as described previously. Add a primary antibody against the target protein to the normalized cell lysates and incubate to form an antibody-antigen complex. Add Protein A/G magnetic beads to pull down this complex.
-
Elution and Western Blot: Wash the beads extensively to remove non-specific binders. Elute the captured proteins from the beads by boiling in sample buffer. Perform a Western blot on the eluted samples as described in Protocol 1.
-
Analysis: Probe the membrane with an anti-ubiquitin antibody. A high-molecular-weight smear or a laddering pattern in the PROTAC-treated lanes (especially with MG132 co-treatment) indicates poly-ubiquitination of the target protein, confirming the PROTAC's mechanism of action.[10]
Conclusion
The experimental data unequivocally show that PEG linker length is a critical parameter in PROTAC design that must be carefully optimized.[5][13] There is a distinct "optimal" length for each target and E3 ligase pair, which is essential for achieving maximum degradation potency and efficacy. A systematic approach, involving the synthesis and evaluation of a library of PROTACs with varied linker lengths, is paramount for identifying the most promising clinical candidates.[14] The detailed protocols and workflows provided herein offer a robust framework for researchers to conduct these comparative studies, enabling the rational design of the next generation of potent and selective protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. benchchem.com [benchchem.com]
- 7. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 8. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Ternary Complex Formation [worldwide.promega.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Stability of ADCs Featuring Acid-Cleavable PEGylated Linkers
For researchers, scientists, and drug development professionals, the linker is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index by governing in vivo stability, pharmacokinetics, and payload release mechanisms. This guide provides an objective comparison of ADCs containing acid-cleavable linkers, exemplified by structures like Acid-PEG3-C2, against other prevalent linker technologies. The comparison is supported by a summary of representative experimental data and detailed methodologies for assessing in vivo stability.
The in vivo stability of an ADC is paramount; the linker must remain stable in the systemic circulation (pH ~7.4) to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity and a diminished therapeutic window.[1][2] Conversely, upon internalization into the target cancer cell, the linker should efficiently release the payload in the desired cellular compartment.
Acid-cleavable linkers, such as those based on hydrazone chemistry, are designed to be hydrolyzed in the acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH ~4.8).[][4] The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, like the PEG3 moiety in the "Acid-PEG3-C2-Boc" linker, aims to enhance hydrophilicity, which can improve solubility, reduce aggregation, and lead to more favorable pharmacokinetic properties.[5][6]
Comparative In Vivo Stability Data
The in vivo stability of an ADC is typically assessed by monitoring the drug-to-antibody ratio (DAR) over time in circulation. A decrease in DAR indicates payload deconjugation. The following table summarizes representative in vivo stability data for different classes of ADC linkers.
| Linker Type | Representative Linker Chemistry | Animal Model | Time Point | % Intact ADC (or DAR retention) | Key Findings |
| Acid-Cleavable | Hydrazone | Mouse | 24 hours | ~50-70% | Demonstrates pH-dependent cleavage; shows some instability in circulation.[] |
| Rat | 7 days | < 30% | Susceptible to premature payload release over extended periods. | ||
| Protease-Cleavable | Valine-Citrulline (vc) | Mouse | 7 days | > 80% | High stability in circulation due to specificity for lysosomal proteases like Cathepsin B.[7] |
| Monkey | 9.6 days (t½) | High | Considered a very stable cleavable linker option.[7] | ||
| Non-Cleavable | Thioether (e.g., Maleimide-based) | Mouse | 7 days | ~85% (can be variable) | Generally stable, but can be susceptible to retro-Michael reaction leading to payload loss.[7][8] |
| Click Chemistry (e.g., DBCO-based) | Mouse | 7 days | > 95% | Exceptionally high stability due to the robust triazole linkage.[8] |
Note: The data presented are representative values compiled from various sources and are intended for comparative purposes. Actual stability will depend on the specific antibody, payload, and conjugation site.
Experimental Protocols
A robust assessment of in vivo stability is crucial for the preclinical development of an ADC.
Protocol 1: In Vivo Pharmacokinetic and Stability Study
Objective: To determine the pharmacokinetic profile and in vivo stability of an ADC by measuring the concentration of total antibody, intact ADC, and released payload over time.
Methodology:
-
Animal Model: Select a relevant animal model (e.g., mice or rats) and administer the ADC, typically via intravenous injection at a specified dose.[9]
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr, 96 hr, and 168 hr) post-administration.[9][10]
-
Plasma Preparation: Process the blood samples to separate the plasma, which is then stored at -80°C until analysis.[8]
-
Sample Analysis:
-
Total Antibody Quantification (ELISA): An enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of the total antibody (both conjugated and unconjugated).[11][12] This helps in determining the clearance rate of the antibody backbone.
-
Intact ADC Quantification (LC-MS): Liquid chromatography-mass spectrometry (LC-MS) is often used to quantify the intact ADC and determine the average DAR at each time point.[13][14] Immunoaffinity capture may be employed to isolate the ADC from plasma components before analysis.[14]
-
Free Payload Quantification (LC-MS/MS): Tandem mass spectrometry (TFC-MS/MS or LC-MS/MS) is used to measure the concentration of the prematurely released payload in the plasma.[11][12]
-
-
Data Analysis: Plot the concentrations of total antibody and intact ADC over time. A faster clearance of the intact ADC compared to the total antibody indicates linker instability in vivo.[9] Calculate key pharmacokinetic parameters, including the half-life (t½) of the intact ADC.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To provide an initial screen of ADC stability in a relevant biological matrix before committing to extensive animal studies.
Methodology:
-
Incubation: Incubate the ADC in plasma from various species (e.g., mouse, rat, monkey, human) at 37°C.[13][14]
-
Time Points: Collect aliquots at several time points over a period of several days (e.g., 0, 6, 24, 48, 96, 168 hours).[14]
-
Analysis: Analyze the samples using LC-MS to determine the average DAR over time.[13] The rate of DAR decrease provides a measure of linker stability.
Visualizations
Experimental Workflow for In Vivo ADC Stability Assessment
Caption: Workflow for assessing the in vivo stability and pharmacokinetics of an ADC.
Comparison of ADC Linker Cleavage Mechanisms
Caption: Intracellular payload release mechanisms for different ADC linker technologies.
References
- 1. ADC Stability Analysis Services - Creative Biolabs [creative-biolabs.com]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
- 13. ADC Plasma Stability Assay [iqbiosciences.com]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to Bioconjugation: A Quantitative Comparison of Acid-PEG3-C2-Boc and Alternative PEG Linkers
For researchers, scientists, and drug development professionals, the selection of a bioconjugation linker is a critical step in the creation of targeted therapeutics, diagnostics, and research tools. The linker's properties, including its reactivity, length, and stability, can significantly influence the efficacy, pharmacokinetics, and homogeneity of the final bioconjugate. This guide provides an objective, data-driven comparison of Acid-PEG3-C2-Boc, an amine-reactive linker, with common thiol-reactive and click chemistry alternatives.
Introduction to this compound and Bioconjugation Strategies
This compound is a heterobifunctional linker featuring a carboxylic acid and a Boc-protected amine, separated by a three-unit polyethylene (B3416737) glycol (PEG) spacer. The carboxylic acid can be activated to react with primary amines (e.g., lysine (B10760008) residues on proteins), forming a stable amide bond. The Boc-protected amine provides an orthogonal handle for subsequent modifications after deprotection.
This guide will compare the quantitative efficiency of bioconjugation using three common strategies:
-
Amine-Reactive Conjugation: Utilizing linkers like this compound to target abundant lysine residues on proteins.
-
Thiol-Reactive Conjugation: Employing maleimide-functionalized linkers for site-specific conjugation to cysteine residues.
-
Click Chemistry: Using azide- and alkyne-functionalized linkers for highly efficient and bioorthogonal conjugation.
Quantitative Comparison of Bioconjugation Efficiency
The efficiency of a bioconjugation reaction is a key performance metric, often expressed as the percentage of the target biomolecule that is successfully conjugated. The following table summarizes typical conjugation efficiencies for the three strategies.
| Linker Type | Target Functional Group | Typical Conjugation Efficiency (%) | Key Advantages | Key Disadvantages |
| This compound (Amine-Reactive) | Primary Amines (-NH₂) | 50-90% | Targets abundant residues on native proteins. | Can result in a heterogeneous product with a variable drug-to-antibody ratio (DAR). |
| Maleimide-PEG3-Acid (Thiol-Reactive) | Thiols (-SH) | >90%[1] | High site-specificity, leading to a more homogeneous product. | Free thiols are less abundant on native proteins; may require genetic engineering or reduction of disulfide bonds. The resulting thioether bond can undergo retro-Michael addition.[2] |
| Azide-PEG3-Acid (Click Chemistry) | Alkynes | >95%[3] | Very high efficiency and bioorthogonal reactivity, resulting in a highly stable and homogeneous product. | Requires the introduction of non-native functional groups (azides and alkynes) into the biomolecules. |
Experimental Protocols
Detailed methodologies are crucial for achieving optimal and reproducible bioconjugation results. The following sections provide representative protocols for each of the compared conjugation strategies.
Protocol 1: Amine-Reactive Conjugation with this compound
This protocol describes the conjugation of this compound to a protein, such as a monoclonal antibody, using EDC/NHS chemistry to activate the carboxylic acid.
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Anhydrous DMSO or DMF
-
Desalting column for buffer exchange
Procedure:
-
Protein Preparation: Buffer exchange the protein into the Coupling Buffer to a final concentration of 2-10 mg/mL.
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMSO or DMF to prepare a stock solution.
-
In a separate tube, add a 10- to 50-fold molar excess of this compound to the Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and NHS (relative to the PEG linker) to the linker solution.[4]
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.
-
-
Conjugation Reaction:
-
Immediately add the activated linker solution to the protein solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15-30 minutes.[3]
-
Purification: Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
Protocol 2: Thiol-Reactive Conjugation with Maleimide-PEG3-Acid
This protocol outlines the site-specific conjugation of a maleimide-functionalized PEG linker to a protein with free cysteine residues.
Materials:
-
Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5)[1]
-
Maleimide-PEG3-Acid
-
Anhydrous DMSO or DMF
-
Quenching Solution (e.g., L-cysteine)
-
Desalting column
Procedure:
-
Protein Preparation:
-
Dissolve the protein in a degassed, thiol-free buffer at a pH between 6.5 and 7.5.
-
If necessary, reduce disulfide bonds with a reducing agent like TCEP and remove the excess reducing agent using a desalting column.
-
-
Linker Preparation: Immediately before use, dissolve the Maleimide-PEG3-Acid in anhydrous DMSO or DMF to create a stock solution.
-
Conjugation Reaction:
-
Quenching (Optional): Add a quenching reagent like L-cysteine to react with any excess maleimide (B117702) groups.
-
Purification: Purify the conjugate by SEC or dialysis to remove unreacted reagents.
Protocol 3: Click Chemistry Conjugation with Azide-PEG3-Acid
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) between an azide-functionalized PEG linker and an alkyne-modified protein.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-PEG3-Acid
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (prepare fresh)
-
Copper-chelating ligand (e.g., THPTA)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne-protein, Azide-PEG3-Acid, CuSO₄, and THPTA.
-
Prepare a fresh stock solution of Sodium Ascorbate immediately before use.[5]
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne-protein and Azide-PEG3-Acid (typically a 1.2- to 2-fold molar excess of the azide).[3]
-
In a separate tube, premix the CuSO₄ and THPTA ligand.
-
-
Conjugation Reaction:
-
Purification: Purify the conjugate using a desalting column or other chromatography method to remove the copper catalyst and excess reagents.
Quantitative Analysis of Bioconjugation Efficiency
The efficiency of the conjugation reaction can be quantified by determining the amount of conjugated product versus unreacted starting material. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for this analysis.
HPLC-Based Quantification
Size-exclusion (SEC) or reverse-phase (RP) HPLC can be used to separate the bioconjugate from the unreacted protein and free linker. By integrating the peak areas of the chromatogram, the percentage of conjugated protein can be calculated.[6]
General HPLC Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and a wavelength appropriate for the linker or payload if it has a chromophore.
-
Analysis: The conjugated protein will typically have a different retention time than the unconjugated protein. The ratio of the peak area of the conjugate to the total protein peak area gives the conjugation efficiency.
Mass Spectrometry-Based Quantification
Mass spectrometry can provide the most detailed information, including the exact mass of the conjugate, which confirms successful conjugation, and the distribution of different species (e.g., different drug-to-antibody ratios, DARs).[7][]
General Mass Spectrometry Protocol (for DAR analysis):
-
Sample Preparation: The bioconjugate may be analyzed intact or after reduction to separate the light and heavy chains of an antibody.
-
LC-MS Analysis: The sample is introduced into a high-resolution mass spectrometer (e.g., Q-TOF) via an HPLC system.
-
Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different species present. The relative abundance of each species is used to calculate the average DAR.[9]
Visualizing Experimental Workflows and Logical Relationships
The following diagrams, created using Graphviz, illustrate the experimental workflows and the decision-making process for selecting a bioconjugation strategy.
Caption: A generalized experimental workflow for bioconjugation.
Caption: Decision logic for selecting a bioconjugation strategy.
Conclusion
The choice of a bioconjugation linker and strategy is a critical decision that depends on the specific requirements of the application.
-
This compound and other amine-reactive linkers offer a straightforward method for conjugating to native proteins, but often result in heterogeneous products.
-
Thiol-reactive linkers provide a significant advantage in site-specificity, leading to more homogeneous conjugates, which is crucial for therapeutic applications.
-
Click chemistry offers the highest efficiency and bioorthogonality, enabling the creation of well-defined and stable bioconjugates, though it requires the introduction of non-native functional groups.
By carefully considering the trade-offs between reaction efficiency, specificity, and the nature of the resulting linkage, researchers can select the optimal strategy to achieve their desired bioconjugate with the required performance characteristics.
References
- 1. broadpharm.com [broadpharm.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rapidnovor.com [rapidnovor.com]
- 7. What is Drug Antibody Ratio (DAR) in Biotherapeutics? [phenomenex.com]
- 9. hpst.cz [hpst.cz]
A Head-to-Head Comparison of Flexible vs. Rigid Linkers for Targeted Protein Degradation
A Guide for Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical, and often empirically optimized, component of a PROTAC is the linker that connects the target-binding ligand to the E3 ligase-recruiting moiety. The chemical nature of this linker, specifically its flexibility or rigidity, profoundly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of flexible and rigid linkers to inform the rational design of next-generation protein degraders.
The fundamental role of the linker is to tether a ligand that binds to a protein of interest (POI) with another ligand that recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a stable ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome. The linker's length, composition, and conformational freedom are pivotal in dictating the spatial orientation of the POI and the E3 ligase, which is essential for productive ubiquitination.
At a Glance: Flexible vs. Rigid Linkers
| Feature | Flexible Linkers (e.g., PEG, Alkyl Chains) | Rigid Linkers (e.g., Piperazine, Cycloalkanes, Aromatic Rings) |
| Conformational Freedom | High | Low |
| Ternary Complex Formation | Can adopt multiple conformations, potentially increasing the probability of forming a productive complex. However, high flexibility can lead to an entropic penalty upon binding. | Pre-organizes the PROTAC into a conformation favorable for ternary complex formation, reducing the entropic penalty. This may lead to more stable and potent ternary complexes. |
| Degradation Efficiency | Often a good starting point in initial screening to identify active degraders. In some cases, flexible linkers show superior degradation. | Can lead to improved potency and selectivity. |
| Physicochemical Properties | PEG linkers can improve solubility. Alkyl chains are often hydrophobic, which can limit solubility. | Can lead to improved physicochemical and pharmacokinetic properties, including metabolic stability. |
| Synthetic Accessibility | Generally more straightforward and easier to modify. | Often more synthetically challenging to prepare. |
Quantitative Performance Data
Direct head-to-head comparisons of flexible versus rigid linkers within the same study are crucial for understanding their impact. The following tables summarize representative data from studies on PROTACs targeting Bruton's Tyrosine Kinase (BTK) and the Androgen Receptor (AR).
Table 1: Impact of Linker Flexibility on BTK Degradation
This table presents a comparison of PROTACs targeting Bruton's Tyrosine Kinase (BTK), highlighting how linker composition affects degradation potency. The PROTACs share the same BTK warhead and Cereblon (CRBN) E3 ligase ligand.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) |
| Compound 1 | Flexible | PEG-based | < 10 | ~90 |
| Compound 2 | Rigid | Piperazine-containing | 2.2 | 97 |
DC50: Half-maximal degradation concentration. A lower value indicates higher potency. Dmax: Maximum percentage of target protein degradation.
Table 2: Influence of Linker Type on Androgen Receptor (AR) Degradation and Permeability
This table showcases how linker rigidity can influence degradation potency and cell permeability for PROTACs targeting the Androgen Receptor (AR) and recruiting the VHL E3 ligase.
| PROTAC | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| ARD-69 | Rigid | Piperidine/Piperazine | < 1 | >90 | Improved |
| Flexible AR PROTAC | Flexible | PEG-based | 10-50 | >90 | Moderate |
Papp: Apparent permeability coefficient. A higher value indicates better passive cell permeability.
Signaling Pathway and Experimental Workflow
Visualizing the biological context and experimental procedures is crucial for understanding and designing effective PROTACs.
A Comparative Guide to the Validation of Ternary Complex Formation with Acid-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, the validation of ternary complex formation is a critical step in the development of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of methodologies to validate the formation of a ternary complex induced by PROTACs utilizing an Acid-PEG3-C2-Boc linker. While direct, publicly available experimental data for a PROTAC containing this specific linker is limited, this guide will leverage data from well-characterized PROTACs with structurally similar linkers, such as those with short polyethylene (B3416737) glycol (PEG) chains, to provide a robust comparative framework.
The this compound linker, featuring a three-unit PEG chain and an ethyl spacer, is designed to offer a balance of hydrophilicity and flexibility, properties that are crucial for facilitating the productive assembly of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The formation of this complex is the foundational step for the subsequent ubiquitination and proteasomal degradation of the target protein.
The PROTAC-Induced Protein Degradation Pathway
PROTACs function by hijacking the cell's native ubiquitin-proteasome system. The bifunctional nature of the PROTAC allows it to simultaneously bind to a target Protein of Interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to initiate another degradation cycle.
PROTAC-mediated protein degradation pathway.
Comparative Analysis of Validation Techniques
A multi-faceted approach employing both biophysical and cell-based assays is essential for a thorough validation of ternary complex formation. The following sections provide a comparative overview of key techniques, including experimental protocols and representative data from studies on PROTACs with short PEG linkers.
Biophysical Assays
These in vitro techniques utilize purified proteins to provide quantitative data on the binding affinities, kinetics, and thermodynamics of ternary complex formation.
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) and affinity measurements (K_D).
| Parameter | PROTAC with PEG3 Linker (Hypothetical) | Alternative: Alkyl Linker PROTAC |
| Binary Affinity (PROTAC to E3) | 50 nM | 75 nM |
| Binary Affinity (PROTAC to POI) | 100 nM | 120 nM |
| Ternary Complex Affinity | 10 nM | 30 nM |
| Cooperativity (α) | 5 | 2.5 |
Experimental Protocol: SPR Analysis
-
Immobilization: Covalently immobilize the E3 ligase (e.g., VHL or Cereblon) onto a sensor chip surface.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.
-
In a separate experiment, inject a series of concentrations of the PROTAC and the POI to determine their binary interaction.
-
-
Ternary Complex Analysis:
-
Prepare a solution with a fixed, saturating concentration of the POI.
-
Inject a series of concentrations of the PROTAC mixed with the fixed concentration of the POI over the immobilized E3 ligase surface.
-
-
Data Analysis: Fit the sensorgrams to appropriate binding models to determine the kinetic and affinity constants for both binary and ternary interactions. Calculate the cooperativity factor (α) as the ratio of the binary affinity of the PROTAC for one protein to its affinity in the presence of the other protein. A cooperativity value greater than 1 indicates that the formation of the binary complex enhances the binding of the third component.
A generalized workflow for SPR analysis.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction, including affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
| Parameter | PROTAC with PEG3 Linker (Hypothetical) | Alternative: Alkyl Linker PROTAC |
| ΔG (Ternary Formation) | -10.5 kcal/mol | -9.2 kcal/mol |
| ΔH (Ternary Formation) | -7.8 kcal/mol | -6.5 kcal/mol |
| -TΔS (Ternary Formation) | -2.7 kcal/mol | -2.7 kcal/mol |
| Cooperativity (α) | 4.5 | 2.2 |
Experimental Protocol: ITC Analysis
-
Sample Preparation: Prepare purified solutions of the PROTAC, POI, and E3 ligase in the same buffer to minimize heat of dilution effects.
-
Binary Titrations:
-
Titrate the PROTAC into the E3 ligase solution.
-
Titrate the PROTAC into the POI solution.
-
-
Ternary Titration: Titrate the PROTAC into a solution containing a mixture of the POI and the E3 ligase.
-
Data Analysis: Integrate the heat signals and fit the data to a suitable binding model to determine the thermodynamic parameters.
Cell-Based Assays
These assays are performed in a cellular context, providing insights into the formation of the ternary complex within a more physiologically relevant environment.
NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based assay that measures protein-protein interactions in live cells.
| Parameter | PROTAC with PEG3 Linker (Hypothetical) | Alternative: Alkyl Linker PROTAC |
| EC50 (Ternary Complex Formation) | 25 nM | 60 nM |
| BRET Signal Maximum | 150 mBU | 100 mBU |
Experimental Protocol: NanoBRET™ Assay
-
Cell Line Generation: Engineer a cell line to express the POI fused to a NanoLuc® luciferase (the donor) and the E3 ligase fused to a HaloTag® protein (the acceptor).
-
Cell Plating and Labeling: Plate the engineered cells in a suitable assay plate and treat with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.
-
Signal Detection: Add the NanoLuc® substrate and measure the luminescence at both the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the BRET ratio and plot it against the PROTAC concentration to determine the EC50 for ternary complex formation.
A generalized workflow for the NanoBRET™ assay.
Co-Immunoprecipitation (Co-IP)
Co-IP is a classic technique used to study protein-protein interactions in cells. It can be used to demonstrate the PROTAC-dependent interaction between the POI and the E3 ligase.
Experimental Protocol: Co-IP
-
Cell Lysis: Treat cells with the PROTAC and then lyse the cells under non-denaturing conditions to preserve protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific to the POI to pull down the POI and any interacting proteins.
-
Washing: Wash the immunoprecipitated complexes to remove non-specific binding partners.
-
Elution and Western Blotting: Elute the proteins from the antibody and analyze the presence of the E3 ligase by Western blotting. An increased amount of the E3 ligase in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Conclusion
The validation of ternary complex formation is a cornerstone of PROTAC development. A comprehensive approach that combines biophysical and cell-based assays is crucial for a thorough understanding of a PROTAC's mechanism of action. For a PROTAC utilizing the this compound linker, the inherent flexibility and hydrophilicity of the PEG component are expected to promote efficient ternary complex formation, leading to potent protein degradation. The experimental protocols and comparative data presented in this guide provide a framework for the rigorous evaluation of this and other novel PROTAC molecules, ultimately facilitating the design of more effective targeted protein degraders.
Evaluating the Immunogenicity of PEGylated Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. By increasing the hydrodynamic size and masking immunogenic epitopes, PEGylation can prolong circulation half-life and reduce enzymatic degradation. However, the immunogenicity of PEG itself has become a significant consideration in drug development. The immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies, which can cause accelerated blood clearance (ABC) of the therapeutic, reduced efficacy, and hypersensitivity reactions.[1][2]
This guide provides an objective comparison of the immunogenicity of different PEGylated linkers, supported by experimental data, to aid researchers in the rational design of biotherapeutics with optimized safety and efficacy profiles.
Impact of PEG Linker Properties on Immunogenicity
The immunogenic potential of a PEGylated molecule is influenced by several factors related to the PEG linker itself, including its molecular weight, structure (linear vs. branched), and the nature of the conjugated therapeutic.
Molecular Weight and Length
Experimental evidence consistently demonstrates a positive correlation between the molecular weight of PEG and its immunogenicity.[2] Longer PEG chains are generally associated with a more robust anti-PEG antibody response.[2] Studies have shown that higher molecular weight PEGs are more effective at shielding protein epitopes but can also be more immunogenic.
For instance, a study investigating the anti-PEG immune response to tetanus toxoid (TT) conjugated with linear methoxy (B1213986) PEG (mPEG) of 5 kDa and 20 kDa found that the 20 kDa mPEG induced a stronger anti-PEG immune response compared to the 5 kDa mPEG.[2] Both conjugates elicited high levels of anti-PEG IgM and IgG1 antibodies.[2] Another study reported that bovine serum albumin (BSA) modified with a 30,000 Da PEG and ovalbumin (OVA) modified with a 20,000 Da PEG induced significantly stronger anti-PEG IgM responses in vivo compared to their counterparts modified with lower molecular weight PEGs (2,000 and 5,000 Da).[2]
Table 1: Impact of PEG Molecular Weight on Anti-PEG Antibody Response
| PEG Molecular Weight (Da) | Conjugated Protein | Observed Anti-PEG Antibody Response |
| 5,000 | Tetanus Toxoid (TT) | Elicited high levels of anti-PEG IgM and IgG1.[2] |
| 20,000 | Tetanus Toxoid (TT) | Induced a stronger anti-PEG immune response compared to 5 kDa mPEG.[2] |
| 2,000 and 5,000 | Bovine Serum Albumin (BSA) / Ovalbumin (OVA) | Induced weaker anti-PEG IgM responses.[2][4] |
| 20,000 and 30,000 | Bovine Serum Albumin (BSA) / Ovalbumin (OVA) | Induced significantly stronger in vivo anti-PEG IgM responses compared to lower molecular weight PEGs.[2][4] |
Structure: Linear vs. Branched PEG Linkers
The architecture of the PEG linker also plays a crucial role in its immunogenicity. Branched PEG linkers, which feature multiple PEG arms extending from a central core, offer a superior "stealth" effect compared to linear PEGs of similar molecular weight.[5][6] This three-dimensional structure provides a larger hydrodynamic volume and more effective shielding of the conjugated molecule from immune recognition and enzymatic degradation.[5][6]
The enhanced shielding provided by branched PEGs can lead to reduced immunogenicity.[6] However, the increased structural complexity of branched linkers can sometimes lead to a more pronounced immune response, depending on their interaction with the immune system.
Table 2: Comparison of Linear and Branched PEG Linkers
| Feature | Linear PEG Linkers | Branched PEG Linkers |
| Structure | Single, unbranched chain of ethylene (B1197577) glycol units.[5] | Multiple PEG arms extending from a central core.[5] |
| "Stealth" Effect | Provides a hydrophilic shield to reduce immunogenicity and enzymatic degradation.[6] | Offers a superior shielding effect due to its three-dimensional structure, leading to enhanced protection.[6] |
| Immunogenicity | Generally considered more immunogenic than branched PEGs of similar molecular weight due to less effective shielding. | Can offer reduced immunogenicity due to superior shielding, but the complex structure may also trigger an immune response in some cases. |
| Steric Hindrance | Minimal, which can be advantageous for site-specific conjugation and maintaining binding affinity.[6] | Can be higher, potentially impacting antigen binding or enzymatic cleavage of the linker if not optimally designed.[6] |
Experimental Protocols for Evaluating PEG Immunogenicity
The most common method for assessing the immunogenicity of PEGylated linkers is the detection of anti-PEG antibodies in serum or plasma using an enzyme-linked immunosorbent assay (ELISA). Both direct and sandwich ELISA formats are utilized.
Detailed Protocol for Anti-PEG IgG/IgM ELISA (Direct ELISA)
This protocol describes a direct ELISA for the detection of human anti-PEG IgG and IgM antibodies.
Materials:
-
High-binding 96-well microplates
-
NH2-mPEG5000 (for coating)
-
Phosphate-buffered saline (PBS)
-
Blocking buffer (e.g., 1% w/v milk in PBS)
-
Serum or plasma samples
-
HRP-conjugated anti-human IgG or IgM detection antibody
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a high-binding 96-well microplate with 100 µL of 0.02 mg/mL NH2-mPEG5000 in PBS. Incubate overnight at room temperature.[7]
-
Washing: Aspirate the coating solution and wash the wells three times with 400 µL of 1x PBS per well.[7]
-
Blocking: Add 300 µL of blocking buffer (1% w/v milk in PBS) to each well and incubate for 1 hour at room temperature to block non-specific binding sites.[7]
-
Sample Incubation: Dilute serum samples in 1% w/v milk in PBS. Add 100 µL of the diluted samples to the wells in triplicate and incubate for 1 hour at room temperature.[7]
-
Washing: Wash the wells three times with 400 µL of 1x PBS per well.[7]
-
Detection Antibody Incubation: Add 100 µL of HRP-conjugated anti-human IgG or IgM antibody (diluted 1:5,000 in 1% milk/PBS) to the respective wells. Incubate for 1 hour at room temperature.[7]
-
Washing: Wash the wells three times with 400 µL of 1x PBS per well.[7]
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 10 minutes.[7]
-
Reaction Stoppage: Stop the reaction by adding 50 µL of 2N H2SO4 to each well.[7]
-
Data Acquisition: Read the optical density (O.D.) at 450 nm, with a reference wavelength of 570 nm, using a microplate reader.[7]
Experimental Workflow for Immunogenicity Assessment
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
E3 Ligase Linkers: A Head-to-Head Comparison for Optimal PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. A critical, yet often underestimated, component of a PROTAC is the linker that connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's chemical nature, length, and rigidity are not merely passive spacers but are crucial determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective, data-driven comparison of different E3 ligase linkers to aid researchers in the rational design of next-generation protein degraders.
The PROTAC Mechanism of Action: A Linker-Dependent Symphony
PROTACs function by inducing the formation of a ternary complex between the protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome. The linker plays a pivotal role in the stability and geometry of this ternary complex, directly impacting the efficiency of ubiquitination and subsequent degradation.
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the performance of various PROTACs with different linker types, targeting the same protein and recruiting the same E3 ligase where such head-to-head data is available. It is important to note that the optimal linker is highly dependent on the specific target and E3 ligase pair.
Table 1: Comparison of Flexible Linkers (PEG vs. Alkyl) for BRD4 Degradation (VHL Recruitment)
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG | 8 | ~25 | >90 | [1][2] |
| PROTAC (Alkyl variant) | Alkyl | 8 | ~150 | ~80 | [3] |
Data is synthesized from multiple sources for illustrative comparison and may not represent a direct single study.
Table 2: Impact of Linker Length on TBK1 Degradation (CRBN Recruitment)
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| TBK1 Degrader 1 | Alkyl/Ether | < 12 | No degradation | - | [2] |
| TBK1 Degrader 2 | Alkyl/Ether | 12 | Submicromolar | >90 | [2] |
| TBK1 Degrader 3 | Alkyl/Ether | 21 | 3 | 96 | [1] |
| TBK1 Degrader 4 | Alkyl/Ether | 29 | 292 | 76 | [1] |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation (VHL Recruitment)
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Key Observation | Reference |
| ARD-61 | Flexible (PEG/Alkyl) | ~10 | >90 | Potent but with suboptimal PK properties. | [2] |
| ARD-266 | Rigid (Piperazine-based) | < 1 | >95 | Improved potency and pharmacokinetic profile. | [2] |
Experimental Protocols
Accurate and reproducible experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key experiments to evaluate and compare E3 ligase linkers.
Western Blot for Target Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.[4][5]
Methodology:
-
Cell Culture and Treatment: Plate the chosen cell line at a density that ensures 70-80% confluency at the time of harvest. Treat cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (typically 18-24 hours).[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading for electrophoresis.[7]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the chemiluminescent signal using an appropriate imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[8]
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[7][9]
Methodology:
-
Immobilization: Covalently immobilize one of the proteins (typically the E3 ligase) onto an SPR sensor chip (e.g., CM5 chip) via amine coupling.
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD). In a separate experiment, inject the POI over the immobilized E3 ligase to assess any direct interaction.
-
Ternary Complex Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the POI and varying concentrations of the PROTAC. Inject these solutions over the E3 ligase-immobilized surface. An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.
-
Data Analysis: Fit the sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary interactions, steady-state affinity for ternary complex) to determine kinetic parameters (ka, kd) and affinity (KD).[10]
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interactions.[1][11]
Methodology:
-
Sample Preparation: Prepare the purified protein (e.g., E3 ligase) and the PROTAC in the same dialysis buffer to minimize buffer mismatch effects. The concentration of the PROTAC in the syringe should be 10-20 times the concentration of the protein in the cell.[12]
-
Instrument Setup: Set the experimental temperature (typically 25°C).
-
Titration: Perform a series of small injections of the PROTAC solution into the sample cell containing the protein solution.
-
Control Experiment: Titrate the PROTAC into the buffer alone to measure the heat of dilution, which is then subtracted from the experimental data.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.[13]
Experimental and Optimization Workflow
The rational design and optimization of PROTAC linkers follow a systematic workflow, integrating computational design, chemical synthesis, and a cascade of biochemical and cellular assays.
Conclusion
The linker is a critical determinant of a PROTAC's success, influencing its ability to form a productive ternary complex and its overall drug-like properties. While flexible linkers like PEG and alkyl chains offer synthetic tractability and have proven effective, the incorporation of more rigid motifs is a promising strategy to enhance potency and improve pharmacokinetic profiles. A systematic, data-driven approach to linker design and optimization, employing a suite of robust biochemical and cellular assays, is essential for the development of the next generation of highly effective and selective protein degraders. This guide provides a foundational framework for researchers to navigate the complex yet rewarding landscape of E3 ligase linker design.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. aragen.com [aragen.com]
- 11. benchchem.com [benchchem.com]
- 12. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming the Structure of Acid-PEG3-C2-Boc: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, PROTAC development, and other advanced therapeutic strategies, the unequivocal structural confirmation of linkers like Acid-PEG3-C2-Boc is of paramount importance. This heterobifunctional linker, featuring a Boc-protected amine, a triethylene glycol (PEG3) spacer, and a terminal carboxylic acid, requires rigorous analytical characterization to ensure its identity, purity, and suitability for downstream applications. This guide provides an objective comparison of the primary analytical techniques used for this purpose, supported by expected experimental data and detailed protocols.
The principal methods for confirming the structure of this compound are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique provides complementary information, and a combination of these methods is considered the gold standard for comprehensive characterization.[1][2]
Performance Comparison of Analytical Techniques
A multi-faceted analytical approach is crucial for the robust characterization of this compound. While NMR provides the most detailed structural information, MS offers unparalleled sensitivity for molecular weight determination, and HPLC is indispensable for purity assessment.[3][4]
| Analytical Technique | Information Provided | Key Indicators for Structural Confirmation | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed atomic-level structure, connectivity, and purity. | - Presence of characteristic signals for the Boc group, PEG chain, and alkyl acid moiety.- Correct integration ratios of protons.- Expected chemical shifts for all carbons. | Provides unambiguous structural confirmation; non-destructive.[3][5] | Lower sensitivity compared to MS; requires higher sample concentrations.[3] |
| Mass Spectrometry (e.g., ESI-MS) | Precise molecular weight and confirmation of elemental composition (with HRMS). | - Observation of the correct molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).- Characteristic fragmentation patterns (e.g., loss of isobutylene).[6] | High sensitivity and accuracy; suitable for identifying low-level impurities.[1][3] | Does not provide detailed isomeric structural information; fragmentation can be complex.[3] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | - A single, sharp peak for the main compound.- Retention time consistent with the compound's polarity. | High resolution and reproducibility for purity determination.[2][4] | Does not provide direct structural information. |
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of this compound, providing a detailed fingerprint of the molecule.[3][7]
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.[3]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3]
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (400 MHz Spectrometer): [3]
-
¹H NMR:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-5 seconds.
-
Spectral Width: ~16 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024 or more.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: ~240 ppm.
-
Data Processing:
-
Apply Fourier transformation.
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[3]
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.[8]
Expected ¹H and ¹³C NMR Spectral Data for this compound:
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Boc Group | ||
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.5 |
| -C(CH₃)₃ | - | ~80.5 |
| -C=O | - | ~156.0 |
| PEG3 Chain | ||
| -NH-CH₂-CH₂-O- | ~3.3-3.5 (m, 2H) | ~40.0 |
| -NH-CH₂-CH₂-O- | ~3.5-3.7 (m, 2H) | ~70.0-71.0 |
| -O-CH₂-CH₂-O- | ~3.65 (m, 8H) | ~70.0-71.0 |
| C2-Acid Chain | ||
| -O-CH₂-CH₂-COOH | ~3.7-3.8 (t, 2H) | ~68.0 |
| -O-CH₂-CH₂-COOH | ~2.5-2.7 (t, 2H) | ~35.0 |
| -C=OOH | ~10-12 (br s, 1H) | ~175.0 |
Note: Chemical shifts are predictions based on analogous structures and may vary depending on the solvent and other experimental conditions. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet.[8][9][10]
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this type of molecule.[1][5]
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as acetonitrile/water with 0.1% formic acid.[1]
Instrument Parameters (ESI-TOF or ESI-Q-TOF): [7]
-
Ionization Mode: Positive or Negative.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas Temperature: 250-350 °C.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
Data Analysis:
-
Examine the spectrum for the molecular ion peak. For this compound (C₁₄H₂₇NO₇, Mol. Wt.: 321.37 g/mol ), the expected ions would be:
-
[M+H]⁺: m/z 322.18
-
[M+Na]⁺: m/z 344.16
-
[M-H]⁻: m/z 320.17
-
-
High-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula.[2]
-
Tandem MS (MS/MS) can reveal characteristic fragmentation patterns, such as the loss of isobutylene (B52900) (56 Da) from the Boc group.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound. A reversed-phase method is typically employed.[2][11]
Instrumentation and Conditions: [2]
-
System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% over 20-30 minutes).[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 210-220 nm.
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.[2]
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Analyze the chromatogram for the presence of a single major peak.
-
Calculate the purity by integrating the peak area of the main compound and expressing it as a percentage of the total peak area.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the structural confirmation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. acgpubs.org [acgpubs.org]
- 11. benchchem.com [benchchem.com]
Characterization of Acid-PEG3-C2-Boc Conjugates Using NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) characterization of the heterobifunctional linker, Acid-PEG3-C2-Boc. A detailed analysis of its expected ¹H and ¹³C NMR spectral data is presented alongside data for alternative PEGylated linkers to aid in structural verification and purity assessment. This document also includes comprehensive experimental protocols and visual workflows to support researchers in their analytical endeavors.
Introduction to this compound
This compound (CAS 1807539-06-5) is a valuable linker in bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure features a carboxylic acid for conjugation to amine-containing biomolecules, a hydrophilic triethylene glycol (PEG3) spacer to enhance solubility and pharmacokinetic properties, and a tert-butyloxycarbonyl (Boc)-protected amine, which allows for subsequent orthogonal deprotection and further functionalization. Accurate structural characterization by NMR is critical to ensure the quality and performance of this linker in complex molecular assemblies.
Performance Comparison: ¹H and ¹³C NMR Data
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound and compare it with experimentally observed data from similar alternative linkers. Chemical shifts (δ) are reported in parts per million (ppm). Data for comparative molecules has been compiled from technical datasheets and scientific literature.[1]
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Boc-NH-PEG₂-CH₂COOH[1] | Boc-NH-PEG₄-COOH[1] |
| -C(CH₃)₃ (Boc) | ~1.45 (s, 9H) | ~1.44 (s, 9H) | ~1.44 (s, 9H) |
| -CH₂-COOH | ~2.62 (t, 2H) | - | - |
| -CH₂-CH₂-COOH | ~3.75 (t, 2H) | - | - |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.65 (m, 8H) | ~3.64 (m, 8H) | ~3.65 (m, 16H) |
| -CH₂-NH-Boc | ~3.51 (t, 2H) | ~3.3-3.4 (m, 2H) | ~3.3-3.4 (m, 2H) |
| -NH- (Carbamate) | ~5.0 (br s, 1H) | ~5.0 (br s, 1H) | ~5.1 (br s, 1H) |
| Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, and 'br s' denotes broad singlet. Integration values (e.g., 9H) correspond to the number of protons. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | This compound (Predicted) | Boc-NH-PEG₂-Linkers (Typical)[1] |
| -C(CH₃)₃ (Boc) | ~28.4 | ~28.7 |
| -C(CH₃)₃ (Boc) | ~79.5 | ~79.2 |
| -NH-C=O (Carbamate) | ~156.1 | ~156.1 |
| -CH₂-NH- | ~40.3 | ~40.5 |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~70.0-70.6 | ~70.0-70.5 |
| -CH₂-O-CH₂-CH₂-COOH | ~67.1 | - |
| -CH₂-CH₂-COOH | ~30.5 | - |
| -COOH | ~172.5 | ~172.0 |
Experimental Protocols
Reproducible and high-quality NMR spectra are essential for accurate characterization. The following is a standardized protocol for the analysis of Boc-protected PEG linkers.[1]
Sample Preparation
-
Solvent Selection : High-purity deuterated chloroform (B151607) (CDCl₃) is a common choice for PEG derivatives.[1] Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used depending on the compound's solubility.
-
Sample Weighing : Accurately weigh 5-10 mg of the Boc-protected PEG linker for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry NMR tube.[2]
-
Dissolution : Add 0.6-0.7 mL of the chosen deuterated solvent.
-
Environment : PEG compounds can be hygroscopic. It is recommended to handle the sample and solvent in a dry environment (e.g., a glove box) to minimize moisture contamination, which can broaden exchangeable proton signals (e.g., -NH and -COOH).[1][2]
NMR Data Acquisition
-
Instrument : 400 MHz or higher field NMR spectrometer.[3]
-
¹H NMR Acquisition Parameters :
-
¹³C NMR Acquisition Parameters :
Mandatory Visualization
Caption: Experimental workflow for NMR characterization.
Caption: Structure-spectra correlation map.
References
assessing the impact of linker composition on PROTAC selectivity
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention. These heterobifunctional molecules orchestrate the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system. At the heart of every PROTAC lies the linker, a component once considered a mere tether but now recognized as a critical modulator of potency and, crucially, selectivity. This guide provides an objective comparison of how linker composition—spanning length, rigidity, and chemical nature—profoundly influences the selective degradation of target proteins, supported by experimental data and detailed methodologies.
The efficacy of a PROTAC is not solely dictated by the binding affinities of its warhead and E3 ligase ligand. The linker's architecture is paramount in dictating the formation of a stable and productive ternary complex, the cornerstone of successful protein degradation.[1] A suboptimal linker can lead to steric hindrance or unproductive complex formation, diminishing degradation efficiency, while a well-designed linker can enhance selectivity and potency.[2]
Quantitative Comparison of Linker Impact on PROTAC Performance
The following tables summarize experimental data from various studies, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax).
Table 1: Impact of Linker Length and Composition on BTK Degraders
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | Key Observation |
| BTK Degrader 1 | Alkyl Chain | 10 | >1000 | <20 | Ramos | Shorter alkyl linkers can be suboptimal for ternary complex formation. |
| BTK Degrader 2 | PEG | 12 | ~50 | >90 | Ramos | PEG linkers can improve solubility and provide conformational flexibility, leading to enhanced degradation.[3] |
| BTK Degrader 3 | Alkyl/Ether | 21 | 3 | 96 | Ramos | An optimal linker length can be identified through systematic screening, significantly boosting potency.[4] |
| BTK Degrader 4 | Alkyl/Ether | 29 | 292 | 76 | Ramos | Exceeding the optimal linker length can decrease degradation efficiency.[4] |
Table 2: Linker-Dependent Selectivity for BET Family Proteins
| PROTAC | Warhead | E3 Ligase Ligand | Linker Composition | Target Selectivity | Key Observation |
| MZ1 | JQ1 | VHL | PEG | Selective for BRD4 over BRD2/3 | The linker composition and length contribute to isoform selectivity within a protein family.[4] |
| ARV-825 | OTX015 | Cereblon | PEG | Degrades BRD2, BRD3, and BRD4 | Different E3 ligase and linker combinations can result in pan-family member degradation.[4] |
| AT1 | JQ1 | VHL | Modified PEG | Enhanced BRD4 Selectivity | Rational, structure-based linker design can fine-tune selectivity. |
Table 3: Comparison of Flexible vs. Rigid Linkers for BRD4 Degradation
| PROTAC | Linker Type | DC50 (nM) | Dmax (%) | Cell Line | Key Observation |
| BRD4 Degrader (Flexible) | PEG | <0.5 µM | >90 | H661 | Flexible PEG linkers are effective but may exist in multiple conformations.[4] |
| BRD4 Degrader (Rigid) | Piperazine-based | <100 | >90 | H661 | Rigid linkers can "pre-organize" the PROTAC into a bioactive conformation, potentially improving potency and pharmacokinetic properties.[2] |
Visualizing the PROTAC Mechanism and Experimental Workflows
To better understand the intricate processes involved in PROTAC-mediated protein degradation and its assessment, the following diagrams illustrate key signaling pathways and experimental workflows.
References
comparative study of Boc vs Fmoc protecting groups in synthesis
A Comparative Guide to Boc and Fmoc Protecting Groups in Peptide Synthesis
For researchers, scientists, and drug development professionals, the selection of a protecting group strategy is a foundational decision in peptide synthesis that dictates the entire workflow and significantly impacts the final product's yield and purity. The two dominant methodologies in modern solid-phase peptide synthesis (SPPS) are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2] This guide provides an objective, data-driven comparison of these two cornerstone strategies to inform the selection process for specific research and development applications.
Core Principles: A Dichotomy in Lability and Orthogonality
The primary distinction between the Boc and Fmoc strategies lies in the chemical conditions required for the removal of the α-amino protecting group.[1][2] The Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the Fmoc group is cleaved using a mild base, most commonly a solution of piperidine (B6355638) in DMF.[2][][4] This fundamental difference in lability governs the entire synthetic approach, including the choice of resin, side-chain protecting groups, and final cleavage conditions.[1]
This leads to the critical concept of orthogonality , which is the ability to selectively remove one class of protecting groups without affecting others.[1][5]
-
Fmoc/tBu Strategy: This is considered a fully orthogonal system. The base-labile Fmoc group is removed at each cycle, while the acid-labile tert-butyl (tBu) based side-chain protecting groups remain intact. They are then removed simultaneously with the peptide's cleavage from the resin using a strong acid like TFA.[1][2][6] This orthogonality is particularly advantageous for synthesizing complex or modified peptides.[][5]
-
Boc/Bzl Strategy: This is a semi-orthogonal or "graded lability" system. Both the temporary Nα-Boc group and the "permanent" benzyl (B1604629) (Bzl)-based side-chain protecting groups are removed by acid.[5][6] However, the Boc group is labile to moderate acids (e.g., 50% TFA in DCM), while the Bzl groups require a much stronger acid, such as anhydrous hydrogen fluoride (B91410) (HF), for removal.[6][7] The repetitive acid exposure in the Boc strategy can lead to the gradual loss of side-chain protection during synthesis.[8][9]
Comparative Analysis: Boc vs. Fmoc
The choice between Boc and Fmoc chemistry is influenced by numerous factors including the peptide sequence, length, desired modifications, and scale of synthesis.[1]
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) |
| Deprotection Condition | Acid-labile: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[6][7] | Base-labile: 20-50% Piperidine in Dimethylformamide (DMF).[][4] |
| Side-Chain Protection | Benzyl (Bzl) based groups.[5][6] | tert-Butyl (tBu) based groups.[][6] |
| Final Cleavage | Very strong acid (e.g., anhydrous HF, TFMSA).[6][10] | Strong acid (e.g., TFA with scavengers).[2][11] |
| Orthogonality | Semi-orthogonal (graded acid lability).[1][11] | Fully orthogonal.[1][6][11] |
| Advantages | Robust, well-established method. Better for long or hydrophobic sequences prone to aggregation.[1][12] Lower risk of diketopiperazine formation.[13] | Milder deprotection preserves sensitive functionalities.[1] Amenable to automation.[2] No need for specialized HF apparatus.[10] |
| Disadvantages | Repetitive acid treatment can degrade resin linkage and side-chains.[8] Requires hazardous HF for final cleavage.[10] | Base-labile peptides (e.g., thioesters) are incompatible.[11] Higher risk of aspartimide formation and diketopiperazine formation at the dipeptide stage.[8][13] |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive, but overall process can be more cost-effective due to efficiency.[] |
| Best Suited For | Hydrophobic or aggregation-prone peptides.[][11] Base-sensitive peptides.[11] | Acid-sensitive peptides (e.g., glycosylated, phosphorylated).[8][11] High-throughput and automated synthesis. |
Performance Data: Synthesis of Aggregation-Prone Peptides
The synthesis of hydrophobic and aggregation-prone peptides, such as the Amyloid Beta (Aβ) peptide, serves as a practical case study for comparing the performance of Boc and Fmoc strategies. While direct head-to-head comparisons are limited, data from various studies illustrate general trends. Boc chemistry is often considered advantageous for such "difficult sequences" because the protonated N-terminus after TFA deprotection can help reduce aggregation.[12][14]
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported | [12][14] |
| Fmoc/tBu SPPS with Pseudoprolines | Aβ(1-42) | 57 | Not Reported | [12][14] |
| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 87 | 67 | [12][14] |
| Boc/Bzl SPPS | General "Difficult Sequences" | Generally higher than Fmoc | Often higher for hydrophobic peptides | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. The following are generalized protocols for manual solid-phase peptide synthesis.
Boc Solid-Phase Peptide Synthesis Workflow
Protocol for a Single Boc-SPPS Cycle:
-
Resin Swelling: Swell the Boc-amino acid-loaded resin (e.g., Merrifield resin) in Dichloromethane (DCM) for 1-2 hours.[1]
-
Boc Deprotection: Treat the resin with a solution of 50% Trifluoroacetic acid (TFA) in DCM. Perform a 5-minute prewash followed by a 20-minute reaction.[7] If Trp, Met, or Cys are present, add scavengers like 0.5% dithioethane (DTE).[6][7]
-
Washing: Wash the resin thoroughly with DCM (2x) and Isopropanol (IPA) (2x) to remove residual acid.[7]
-
Neutralization: Neutralize the N-terminal ammonium (B1175870) salt by treating the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or DMF for 5-10 minutes.[6]
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess base.
-
Amino Acid Coupling: Add the next Boc-protected amino acid (pre-activated with a coupling reagent like HBTU/DIEA or DCC/HOBt) to the resin. Agitate the mixture for 1-2 hours at room temperature.
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents. The cycle is now complete and ready for the next amino acid addition.
Fmoc Solid-Phase Peptide Synthesis Workflow
Protocol for a Single Fmoc-SPPS Cycle:
-
Resin Swelling: Swell the Fmoc-amino acid-loaded resin (e.g., Rink Amide resin) in Dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF.[4] An initial 3-minute treatment followed by a second 10-15 minute treatment is common.[2]
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling: Add the next Fmoc-protected amino acid (pre-activated with a coupling reagent like HATU/DIEA) to the deprotected peptide-resin. Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
Final Washing: Wash the resin with DMF (3x) and DCM (3x) to remove unreacted reagents. The cycle is now complete.
Final Cleavage and Deprotection Protocols
-
Boc/Bzl Strategy: The peptide-resin is treated with anhydrous Hydrogen Fluoride (HF) at 0°C for 1-2 hours. Scavengers such as anisole (B1667542) are required to trap reactive carbocations. This procedure requires specialized, HF-resistant laboratory equipment.
-
Fmoc/tBu Strategy: The dried peptide-resin is treated with a cleavage cocktail, typically containing TFA and scavengers. A common mixture is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) for 2-4 hours at room temperature.[12][15] The peptide is then precipitated from the filtrate using cold diethyl ether.[12][15]
Common Side Reactions and Mitigation Strategies
| Side Reaction | Primary Strategy Affected | Description | Mitigation Strategy |
| Alkylation of Sensitive Residues | Boc | The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains of Trp, Met, and Cys.[6][16][17] | Use scavengers (e.g., dithiothreitol, anisole, thioanisole) in the deprotection and final cleavage cocktails.[6][7] |
| Aspartimide Formation | Fmoc | Base-catalyzed cyclization of aspartic acid residues, especially in Asp-Gly or Asp-Ser sequences, leading to a mixture of α- and β-aspartyl peptides.[8][13] | Add HOBt to the piperidine deprotection solution.[13] Use sterically hindered side-chain protecting groups for Asp.[18] |
| Diketopiperazine Formation | Fmoc | At the dipeptide stage, the deprotected N-terminus can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. Prevalent with Proline.[13] | Couple the third amino acid quickly after deprotecting the second. Use bulky resins like 2-chlorotrityl chloride resin.[13] |
| Racemization | Both | Abstraction of the α-proton of an activated amino acid by a base can lead to loss of stereochemical integrity, especially for sensitive residues like His and Cys.[16][19] | Use low-racemization coupling reagents (e.g., DIC/Oxyma).[16] Avoid excess base and minimize pre-activation time.[16] |
Conclusion
The choice between Boc and Fmoc protecting group strategies is a critical decision that depends on the specific peptide's characteristics and the intended application.[2] The Fmoc/tBu strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for synthesizing complex and modified peptides.[2][9] However, the classic Boc/Bzl strategy remains a robust and valuable method, often providing superior results for the synthesis of long, hydrophobic, or aggregation-prone peptides where the Fmoc method may fail.[1][12] A thorough understanding of the chemical principles, advantages, and potential pitfalls of each strategy is essential for researchers to optimize synthesis protocols and achieve high-purity peptides for their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. genscript.com [genscript.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. chempep.com [chempep.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. lifetein.com [lifetein.com]
- 11. biosynth.com [biosynth.com]
- 12. benchchem.com [benchchem.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Acid-PEG3-C2-Boc: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of Acid-PEG3-C2-Boc, ensuring the safety of laboratory personnel and environmental protection.
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a PROTAC linker. While a specific Safety Data Sheet (SDS) for "this compound" was not located, an SDS for the structurally identical compound "(Boc-amino)-PEG3-C2-Carboxylic Acid" classifies it as not a hazardous substance or mixture.[1][2] However, it is imperative to handle all laboratory chemicals with care and to follow established institutional and local regulations for chemical waste disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation. Avoid direct contact with skin and eyes.
Quantitative Data Summary
Based on the available safety data for the equivalent compound, "(Boc-amino)-PEG3-C2-Carboxylic Acid," there are no specific quantitative hazard limits established. The substance is not classified as hazardous under Regulation (EC) No 1272/2008.[1]
| Parameter | Guideline | Source |
| GHS Classification | Not a hazardous substance or mixture | [1][2] |
| Signal Word | None | [2] |
| Hazard Statements | None | [2] |
| Precautionary Statements | None | [2] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.
1. Waste Identification and Segregation:
-
Clearly identify the waste as "this compound".
-
Segregate this waste from other chemical waste streams, particularly from hazardous materials such as flammable solvents, strong acids or bases, and heavy metals.
2. Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container. High-density polyethylene (B3416737) (HDPE) is a suitable container material.
-
The label should include the full chemical name: "Waste this compound" and the approximate quantity.
3. Waste Collection and Storage:
-
Carefully transfer the this compound waste into the designated container. For solid waste, use a clean scoop or spatula. For liquid waste, pour carefully to avoid splashing.
-
Securely seal the container.
-
Store the sealed container in a designated, well-ventilated, and secure chemical waste storage area. This area should be away from incompatible materials.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Crucially, do not dispose of this compound by flushing it down the drain or discarding it in regular trash. [3]
Experimental Protocols
While this document focuses on disposal, the principles of safe handling during experimental use are foundational. Always consult the manufacturer's provided Safety Data Sheet (SDS) before using any chemical. If an SDS is not available, handle the substance with the caution due to a potentially hazardous material until its properties are better understood.
Disposal Workflow Diagram
Caption: A flowchart illustrating the step-by-step procedure for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment and responsible environmental stewardship. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Acid-PEG3-C2-Boc
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Acid-PEG3-C2-Boc. Adherence to these protocols is essential for ensuring a safe laboratory environment and maintaining experimental integrity.
While some safety data sheets (SDS) classify (Boc-amino)-PEG3-C2-Carboxylic Acid as not a hazardous substance or mixture under specific regulations, it is best practice in a laboratory setting to treat all chemicals with a high degree of caution.[1] Structurally similar compounds can present hazards such as skin, eye, and respiratory irritation.[2][3] Therefore, the following personal protective equipment (PPE) and procedures are recommended.
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential chemical exposure.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or degradation before use and change them immediately if contact with the chemical is suspected. For tasks with a higher risk of splashing, consider wearing two pairs of gloves (double-gloving).[2] |
| Eye and Face Protection | Safety goggles or glasses | Must meet ANSI Z.87.1 standards to provide adequate protection against chemical splashes.[2] A face shield worn over safety glasses is advisable when handling larger quantities or when there is a significant splash hazard.[4] |
| Body Protection | Laboratory coat | A standard, long-sleeved laboratory coat should be worn and kept fully buttoned to protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not generally required under normal use | All handling should be performed inside a certified chemical fume hood to prevent the inhalation of any potential dust or aerosols.[5] If work outside of a fume hood is unavoidable, a risk assessment should be conducted to determine if respiratory protection is necessary.[4] |
Operational Plan: Step-by-Step Handling Procedure
Following a systematic workflow minimizes the risk of accidental exposure and ensures the compound's stability.
-
Preparation : Before handling, allow the container of this compound to equilibrate to room temperature. This prevents moisture condensation upon opening, which could compromise the compound.
-
Work Area : Conduct all weighing and solution preparation inside a certified chemical fume hood to ensure adequate ventilation.[1][5]
-
Dispensing : Use appropriate tools, such as a chemical-resistant spatula, for transferring the solid. Avoid creating dust.
-
Solution Preparation : When dissolving the compound, add the solvent slowly to the solid. If sonication is required, ensure the container is properly sealed.
-
Post-Handling : After use, ensure the container is tightly sealed. Store in a freezer, protected from moisture and light, and under an inert gas atmosphere if possible.[1]
-
Hand Hygiene : Wash hands thoroughly with soap and water after handling is complete.[1][3]
Disposal Plan: Managing Chemical Waste
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as chemical waste.[2]
-
Waste Segregation : Do not mix this compound waste with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.[6]
-
Solid Waste : Collect all contaminated solid materials, including gloves, weighing papers, and pipette tips, in a designated and clearly labeled hazardous waste container.[2][7]
-
Liquid Waste : Collect all solutions containing this compound in a separate, sealed, and properly labeled hazardous waste container.[2][7] A high-density polyethylene (B3416737) (HDPE) container is generally suitable.[7]
-
Labeling : Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name: "Waste this compound".[7]
-
Storage : Store sealed waste containers in a designated hazardous waste accumulation area, away from incompatible materials, until pickup is arranged.[7]
-
Pickup : Contact your institution's EHS office to schedule the collection and disposal of the hazardous waste.[6][7] Do not pour this chemical down the drain.[7]
Experimental Workflow Visualization
The following diagram illustrates the logical flow for the safe handling of this compound, from initial preparation to final disposal.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
